molecular formula C6H13NS B1441846 5-Methyl-1,4-thiazepane CAS No. 7670-50-0

5-Methyl-1,4-thiazepane

Cat. No.: B1441846
CAS No.: 7670-50-0
M. Wt: 131.24 g/mol
InChI Key: JDZGEWJZJFNIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1,4-thiazepane is a useful research compound. Its molecular formula is C6H13NS and its molecular weight is 131.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-1,4-thiazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1,4-thiazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,4-thiazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-6-2-4-8-5-3-7-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZGEWJZJFNIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCSCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Methyl-1,4-Thiazepane: A High-3D Scaffold for Next-Generation Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of Fragment-Based Ligand Discovery (FBLD) is undergoing a critical shift. Historically, fragment libraries have been heavily saturated with flat, aromatic rings (the "flatland" problem), which often translates to poor vector projection, limited solubility, and off-target toxicity in later stages of drug development. To overcome this, medicinal chemists are increasingly turning to saturated, sp3-rich N,S-heterocycles. 5-Methyl-1,4-thiazepane represents a premier building block in this space. As a seven-membered ring system with high three-dimensional (3D) character, it offers unique spatial geometries that enhance target specificity and binding affinity. This whitepaper provides an in-depth technical analysis of 5-methyl-1,4-thiazepane, detailing its physicochemical profile, synthetic methodologies, and emerging applications in oncology and epigenetic drug discovery.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of 5-methyl-1,4-thiazepane is crucial for its integration into screening libraries and synthetic pipelines. The incorporation of both nitrogen and sulfur heteroatoms within a flexible seven-membered ring allows for versatile hydrogen bonding and metal-coordination capabilities.

Table 1: Quantitative Physicochemical Properties

Property Value Reference
IUPAC Name 5-Methyl-1,4-thiazepane
CAS Number 7670-50-0
Molecular Formula C6H13NS
Molecular Weight 131.24 g/mol
SMILES String CC1CCSCCN1 [1]
Topological Polar Surface Area (TPSA) 37.3 Ų (Base scaffold) [1]

| Physical Form | Liquid (at room temperature) | |

Note: 1,4-thiazepanes possess a significant 3D character, typically exhibiting a plane-of-best fit ranging from 0.61 to 1.1, well above the 0.25 threshold used to define a 3D fragment[2].

Synthetic Methodologies: Escaping Flatland

The synthesis of non-ring-fused 1,4-thiazepanes has historically been challenging due to unfavorable cyclization kinetics. However, recent advancements have established a robust, two-step protocol that leverages a one-pot conjugate addition and acylation, followed by a chemoselective reduction[2].

Step-by-Step Protocol: Synthesis of 5-Methyl-1,4-Thiazepane

This protocol is designed as a self-validating system; intermediate TLC monitoring and careful quenching are critical for ensuring high yields and safety.

Phase 1: One-Pot Conjugate Addition and Acylation

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve an appropriate

    
    -unsaturated ester (1.0 equiv) in anhydrous methanol to achieve a 0.5 M concentration.
    
  • Reagent Addition: Cool the flask to 0 °C. Dropwise, add 1-amino-2-propanethiol (1.1 equiv). Causality: The specific use of 1-amino-2-propanethiol dictates the methyl placement at the 5-position of the final thiazepane ring.

  • Cyclization: Heat the reaction mixture to 60 °C and stir for 0.5–3 hours. Causality: The initial conjugate addition of the thiol to the

    
    -carbon is rapid. By running this as a one-pot reaction with heat, the equilibrium is driven toward the intramolecular amidation, bypassing the need to isolate unstable acyclic intermediates and thermodynamically favoring the 7-membered 1,4-thiazepanone[2].
    
  • Validation & Isolation: Monitor via TLC. Once complete, concentrate the mixture under reduced pressure. Purify via flash column chromatography (SiO2, EtOAc/Hexanes) to isolate the 5-methyl-1,4-thiazepan-3-one intermediate.

Phase 2: Chemoselective Lactam Reduction

  • In Situ Diborane Generation: Suspend sodium borohydride (NaBH4, 2.5 equiv) in anhydrous THF at 0 °C. Slowly add iodine (I2, 1.0 equiv) dissolved in THF. Causality: This specific reagent combination generates diborane (

    
    ) in situ. Diborane is a highly effective and chemoselective reducing agent for lactams, avoiding the severe handling hazards of gaseous diborane while preventing the over-reduction or ring-opening of the thiazepanone core[2].
    
  • Reduction: Add the 5-methyl-1,4-thiazepan-3-one intermediate (1.0 equiv) dropwise to the borane solution. Reflux the mixture for 4–12 hours.

  • Quenching & Workup: Cool the reaction to 0 °C. Critical Step: Carefully quench with methanol dropwise to destroy excess borane and prevent runaway exothermic reactions. Acidify with dilute HCl, then basify with NaOH to release the free amine. Extract with dichloromethane (DCM), dry over Na2SO4, and concentrate to yield pure 5-methyl-1,4-thiazepane[2].

Synthetic_Workflow A 1-Amino-2-propanethiol + a,b-Unsaturated Ester B One-Pot Conjugate Addition & Intramolecular Acylation (MeOH, 60°C) A->B C 5-Methyl-1,4-Thiazepanone Intermediate B->C D Chemoselective Reduction (NaBH4/I2 in THF) C->D E 5-Methyl-1,4-Thiazepane (High 3D Scaffold) D->E

Synthetic workflow for 5-methyl-1,4-thiazepane via a thiazepanone intermediate.

Applications in Medicinal Chemistry

The 1,4-thiazepane core is rapidly gaining traction across multiple therapeutic domains due to its favorable pharmacokinetics and unique spatial arrangement.

Epigenetic Targets: BET Bromodomain (BRD4) Inhibitors

Bromodomain and extraterminal domain (BET) proteins, particularly BRD4, are major anticancer drug targets. Screening 3D-enriched fragment libraries has identified 1,4-acylthiazepanes as potent BRD4 ligands[2]. Researchers utilized protein-observed 19F NMR to quantify ligand binding to fluorinated BRD4-D1, measuring the chemical shift of a fluorinated tryptophan (W81) located in the protein's binding site[2]. Thiazepane derivatives demonstrated excellent water solubility and robust binding affinities, with Kd values ranging from 120 to 210 µM, validating their use as advanced starting points for hit-to-lead optimization[2].

BRD4_Inhibition N1 1,4-Thiazepane Fragment Library N2 19F NMR Protein-Observed Screening (Targeting W81 Resonance) N1->N2 Screen N3 BRD4-D1 Bromodomain Binding (Kd ~ 120-210 µM) N2->N3 Hit ID N4 Disruption of Transcriptional Elongation N3->N4 Mechanism N5 Anticancer Efficacy (MYC Downregulation) N4->N5 Phenotype

Fragment-based screening pathway of 1,4-thiazepanes for BRD4 bromodomain inhibition.

Anticancer Curcuminoid Analogs

Curcumin possesses known anticancer properties but is severely limited by its flat structure, low bioavailability, and metabolic instability. By moving away from the classical flat framework, researchers synthesized novel, out-of-plane 1,4-thiazepane-based curcuminoids[3]. These 3D modifications resulted in new hit compounds that exhibited significantly improved antiproliferative properties and increased reactive oxygen species (ROS) production compared to their parent compounds[3].

Natural Product Inspiration: Verrucosamide

The biological relevance of the 1,4-thiazepane ring is further underscored by its presence in nature. Verrucosamide, a thiodepsipeptide isolated from a marine-derived Verrucosispora sp. actinomycete, features two rare seven-membered 1,4-thiazepane rings[4]. This compound exhibits selective cytotoxicity, particularly against MDA-MB-468 breast carcinoma (LD50 = 1.26 µM) and COLO 205 colon adenocarcinoma (LD50 = 1.4 µM)[4].

Handling, Safety, and Storage Protocols

Due to its reactive heteroatoms and basic nature, 5-methyl-1,4-thiazepane must be handled with strict adherence to safety protocols.

Table 2: Hazard Identification & Mitigation

Hazard Statement Description Mitigation Protocol
H227 Combustible liquid Store away from ignition sources and oxidizers[1].
H302, H312, H332 Harmful if swallowed, in contact with skin, or inhaled Handle exclusively within a certified chemical fume hood. Wear nitrile gloves and a lab coat[1].
H314 Causes severe skin burns and eye damage Utilize chemical splash goggles. In case of contact, flush immediately with copious amounts of water[1].

| H335 | May cause respiratory irritation | Ensure adequate laboratory ventilation[1]. |

Storage: To prevent oxidative degradation of the thioether linkage, the compound must be stored in a dark place, under an inert atmosphere (argon or nitrogen), at room temperature.

References

  • MilliporeSigma. 5-Methyl-1,4-thiazepane | 7670-50-0. Available at:

  • [2] National Institutes of Health (PMC). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. Available at:

  • [3] Ghent University Academic Bibliography. Synthesis of 1,4‐thiazepane‐based curcuminoids with promising anticancer activity. Available at:

  • [1] PubChem - NIH. 1,4-Thiazepane | C5H11NS | CID 16640716. Available at:

  • [4] MDPI. Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete. Available at:

Sources

Navigating the Chemistry of 5-Methyl-1,4-thiazepane: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 5-Methyl-1,4-thiazepane, identified by the CAS number 7670-50-0, presents a unique structural motif of interest in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency responses pertinent to 5-Methyl-1,4-thiazepane, synthesized from available data and established best practices for managing corrosive and hazardous chemical compounds.

Core Chemical Identity and Properties

PropertyValueSource
CAS Number 7670-50-0[1]
Molecular Formula C6H13NS[1]
Molecular Weight 131.24 g/mol [1]
Physical Form Liquid[1]
Purity Typically ≥95%[1]
Synonyms 5-methyl-1,4-thiazepane[1]

Hazard Identification and GHS Classification

5-Methyl-1,4-thiazepane is classified as a hazardous substance. The primary dangers associated with this compound are its corrosive nature and its potential for harm upon exposure through various routes. The Globally Harmonized System (GHS) classification, as indicated by supplier information, signals a significant risk that necessitates stringent safety measures.[1]

Signal Word: Danger [1]

GHS Pictograms:

  • corrosion

  • exclamation mark

Hazard Statements (H-codes): [1]

  • H227: Combustible liquid.

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The combination of these hazard statements indicates that 5-Methyl-1,4-thiazepane can cause immediate and severe damage upon contact with skin and eyes and is harmful if it enters the body. Its combustible nature also presents a fire risk under certain conditions.

First-Aid Measures: An Immediate Response Protocol

Rapid and appropriate first aid is critical in mitigating the effects of accidental exposure. The following protocols are based on established procedures for handling corrosive and harmful chemicals.[2][3][4]

General Advice: In all cases of exposure, seek immediate medical attention and show the safety data information to the attending physician.[4]

Protocol: Emergency First-Aid for Exposure to 5-Methyl-1,4-thiazepane

  • In case of Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[2][4]

    • Remove contact lenses if present and easy to do so.[4]

    • Seek immediate medical attention from an ophthalmologist.[5]

  • In case of Skin Contact:

    • Immediately remove all contaminated clothing and shoes.[4]

    • Wash the affected area with plenty of soap and water for at least 15 minutes.[2]

    • Seek immediate medical attention.[3] Treat chemical burns as thermal burns.[5]

  • If Inhaled:

    • Move the individual to fresh air immediately.[4][6]

    • If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.[7]

    • Seek immediate medical attention.[4]

  • If Swallowed:

    • Do NOT induce vomiting. [5]

    • If the person is conscious, rinse their mouth with water.[7]

    • Give four to eight ounces of water or milk to drink for dilution, unless advised otherwise by medical personnel.[5]

    • Never give anything by mouth to an unconscious person.

    • Seek immediate medical attention.[4]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to prevent exposure and maintain the chemical's stability.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory.

  • Ventilation: All work with 5-Methyl-1,4-thiazepane should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[3][9]

  • Skin and Body Protection: A chemical-resistant laboratory coat or apron, along with full-length trousers and closed-toe shoes, is required.[9] For tasks with a higher risk of splashing, consider a chemically impervious suit.[10]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).[9] It is crucial to inspect gloves for any signs of degradation before use and to change them frequently, especially after direct contact with the substance.[11]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[9]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling 5-Methyl-1,4-thiazepane fume_hood Work in Chemical Fume Hood start->fume_hood Step 1 eye_face Wear Safety Goggles & Face Shield fume_hood->eye_face Step 2 body_protection Wear Lab Coat, Trousers, Closed-toe Shoes eye_face->body_protection Step 3 gloves Wear Chemical-Resistant Gloves body_protection->gloves Step 4 respirator Use Respirator (if needed) gloves->respirator Step 5 end Proceed with Experiment respirator->end Final Check Spill_Response cluster_spill Accidental Spill Response Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Report Incident dispose->report

Caption: Step-by-step workflow for responding to a spill.

Fire-Fighting Measures

As a combustible liquid, 5-Methyl-1,4-thiazepane can ignite when exposed to a heat source.

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam. For small fires, a water spray can be used to cool containers. [1]* Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

  • Specific Hazards: Thermal decomposition can produce toxic fumes, including oxides of carbon, nitrogen, and sulfur. [12]* Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes. [12]

Toxicological and Ecological Information

Toxicological Profile

While specific LD50 data for 5-Methyl-1,4-thiazepane is not readily available in the searched literature, the GHS hazard classifications (H302, H312, H332) indicate acute toxicity upon ingestion, dermal contact, and inhalation. [1]The H314 classification points to its severe corrosive effects on tissues. [1]Research on related thiazepane-containing compounds has shown cytotoxic activity, suggesting that this class of molecules can have significant biological effects. [13][14]

Ecological Information

No specific ecological data for 5-Methyl-1,4-thiazepane was found. However, given its hazardous nature, it should be assumed to be harmful to aquatic life. Therefore, it is imperative to prevent its release into the environment. [7]All disposals must be in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion: A Commitment to Safety

5-Methyl-1,4-thiazepane is a valuable compound for chemical research with a significant hazard profile that demands respect and careful management. By understanding its properties, adhering to stringent safety protocols, and being prepared for emergencies, researchers can work with this chemical safely and effectively. The information and protocols outlined in this guide are intended to provide a robust framework for the safe handling of 5-Methyl-1,4-thiazepane. It is incumbent upon all personnel to supplement this information with site-specific training and to always consult the most up-to-date safety information available from the supplier.

References

  • PubChem. 1,4-Thiazepane. National Center for Biotechnology Information. [Link]

  • HSE Training Materials. Working Safely With Corrosives. [Link]

  • University of Waterloo. 10.7 Handling Procedures for Corrosive Materials. Safety Office. [Link]

  • The Chemistry Blog. Safe Handling of Corrosive Chemicals. [Link]

  • University of Rochester Medical Center. First Aid: Chemical Exposure. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Coast2Coast. First Aid for Chemical Inhalation Incidents. [Link]

  • MDPI. Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete. [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • ResearchGate. Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete. [Link]

Sources

The Rising Potential of 5-Methyl-1,4-Thiazepane Analogs: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-thiazepane scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. The introduction of a methyl group at the 5-position of this seven-membered ring system presents a compelling strategy for the development of novel therapeutic agents. This in-depth technical guide explores the biological potential of 5-Methyl-1,4-thiazepane analogs, drawing insights from the broader family of thiazepine and benzothiazepine derivatives. We will delve into the synthetic rationale, key biological activities, and the experimental methodologies crucial for their evaluation, providing a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of the 1,4-Thiazepane Core and the 5-Methyl Substitution

The 1,4-thiazepane ring, a seven-membered heterocycle containing nitrogen and sulfur atoms, is a key structural component in a variety of biologically active compounds. Its inherent conformational flexibility allows for diverse interactions with biological targets. The fusion of a benzene ring to form benzothiazepines has led to the development of drugs with applications in cardiovascular and central nervous system (CNS) disorders.[1][2]

The strategic placement of a methyl group at the 5-position of the 1,4-thiazepane ring is hypothesized to confer several advantages:

  • Stereochemical Influence: The methyl group introduces a chiral center, potentially leading to stereospecific interactions with biological targets and improved potency and selectivity.

  • Metabolic Stability: The methyl group can block potential sites of metabolism, thereby enhancing the pharmacokinetic profile of the molecule.

  • Conformational Restriction: The steric bulk of the methyl group can influence the conformational preference of the thiazepane ring, locking it into a bioactive conformation.

This guide will explore the known biological landscape of related thiazepane analogs to build a predictive framework for the therapeutic potential of 5-Methyl-1,4-thiazepane derivatives.

Synthetic Strategies for 5-Methyl-1,4-Thiazepane Analogs

The synthesis of the 1,4-thiazepane core typically involves the cyclization of a linear precursor containing both amine and thiol functionalities. While specific literature on the synthesis of a wide range of 5-Methyl-1,4-thiazepane analogs is emerging, established methods for constructing the parent ring system can be adapted.

A common and effective approach involves the reaction of α,β-unsaturated ketones (chalcones) with 2-aminothiophenol.[3] This reaction proceeds via a Michael addition of the thiol to the enone, followed by an intramolecular cyclization and dehydration. To introduce the 5-methyl group, a chalcone precursor bearing a methyl group at the appropriate position would be utilized.

Conceptual Synthetic Workflow:

Synthesis Chalcone Substituted Chalcone (with methyl precursor) Intermediate Thia-Michael Adduct Chalcone->Intermediate Michael Addition Aminothiophenol 2-Aminothiophenol Aminothiophenol->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Thiazepine 5-Methyl-1,4-Thiazepine Analog Cyclization->Thiazepine

Caption: Conceptual workflow for the synthesis of 5-Methyl-1,4-thiazepine analogs.

Biological Activities and Therapeutic Potential

Based on the extensive research into the broader thiazepine and benzothiazepine families, 5-Methyl-1,4-thiazepane analogs are predicted to exhibit a range of significant biological activities.

Central Nervous System (CNS) Activity

Thiazepine derivatives have shown promise as CNS-active agents. For instance, some benzothiazepine derivatives are used clinically for their psychotropic effects.[1] The structural similarity of 5-Methyl-1,4-thiazepane analogs to these compounds suggests potential applications as anticonvulsant, sedative-hypnotic, and CNS depressant agents.[4]

Anticancer Activity

The anticancer potential of thiazepine-related structures is an active area of investigation. Studies on 1,5-benzothiazepine derivatives have demonstrated cytotoxic activity against various cancer cell lines, including liver and prostate cancer.[5][6] The mechanism of action is often linked to the inhibition of key kinases involved in cancer cell proliferation and survival.[5] It is plausible that 5-Methyl-1,4-thiazepane analogs could be designed to target specific kinases with high potency and selectivity.

Antimicrobial and Antifungal Activity

The thiazepine scaffold has been incorporated into compounds with notable antimicrobial and antifungal properties. The presence of electron-withdrawing or electron-donating groups on the aromatic rings of benzothiazepine derivatives has been shown to modulate their antimicrobial efficacy.[7] This suggests that systematic modification of substituents on the 5-Methyl-1,4-thiazepane core could lead to the development of novel anti-infective agents.

Enzyme Inhibition

Specific thiazepane analogs have been identified as potent inhibitors of various enzymes.

  • Nitric Oxide Synthase (NOS) Inhibition: Certain 1,4-thiazepane analogs have demonstrated inhibitory activity against human nitric oxide synthases, with some compounds exhibiting IC50 values in the sub-micromolar range.[3][8] This activity is relevant for the treatment of inflammatory conditions and other diseases where nitric oxide plays a pathological role.

  • Angiotensin-Converting Enzyme (ACE) Inhibition: Derivatives of perhydro-1,4-thiazepin-5-one have been investigated as ACE inhibitors, which are crucial for the management of hypertension and cardiovascular diseases.[9]

Table 1: Potential Biological Activities of 5-Methyl-1,4-thiazepane Analogs Based on Related Scaffolds

Biological ActivityTarget/Mechanism (from related compounds)Potential Therapeutic Application
CNS Depressant Modulation of neurotransmitter systemsAnticonvulsant, Sedative, Anxiolytic
Anticancer Kinase inhibition (e.g., MAP kinase, GSK-3β)Oncology
Antimicrobial Disruption of microbial cell processesInfectious Diseases
Anti-inflammatory Nitric Oxide Synthase (NOS) inhibitionInflammatory Disorders
Cardiovascular Angiotensin-Converting Enzyme (ACE) inhibitionHypertension

Experimental Protocols for Biological Evaluation

The biological characterization of novel 5-Methyl-1,4-thiazepane analogs requires a suite of robust and validated in vitro and in vivo assays. The initial assessment typically involves in vitro biochemical and pharmacological assays to determine potency, affinity, and efficacy.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the general toxicity of the synthesized compounds against various cell lines.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., HepG2 for liver cancer, DU-145 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add varying concentrations of the 5-Methyl-1,4-thiazepane analogs to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Enzyme Inhibition Assays

To investigate the specific mechanism of action, enzyme inhibition assays are crucial.

Nitric Oxide Synthase (NOS) Inhibition Assay:

  • Enzyme Preparation: Use purified recombinant human iNOS, nNOS, or eNOS.

  • Reaction Mixture: Prepare a reaction mixture containing the NOS enzyme, L-arginine (the substrate), and necessary cofactors (e.g., NADPH, calmodulin).

  • Inhibitor Addition: Add the 5-Methyl-1,4-thiazepane analogs at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Nitrite/Nitrate Detection: Measure the production of nitric oxide by quantifying its stable end products, nitrite and nitrate, using the Griess reagent.

  • IC50 Determination: Calculate the concentration of the analog that inhibits 50% of the NOS activity.

Workflow for Biological Evaluation:

Bioactivity_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT) Lead_Identification Lead Compound Identification Cytotoxicity->Lead_Identification Enzyme_Assay Enzyme Inhibition Assays (e.g., NOS, ACE) Enzyme_Assay->Lead_Identification Antimicrobial_Assay Antimicrobial Screening (e.g., MIC determination) Antimicrobial_Assay->Lead_Identification Animal_Model Disease-Specific Animal Models (e.g., Epilepsy, Cancer Xenograft) Lead_Optimization Lead Optimization Animal_Model->Lead_Optimization Toxicity Toxicity and Pharmacokinetic Studies Toxicity->Lead_Optimization Lead_Identification->Animal_Model Lead_Identification->Toxicity

Caption: A generalized workflow for the biological evaluation of 5-Methyl-1,4-thiazepane analogs.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for 5-Methyl-1,4-thiazepane analogs is yet to be established, we can extrapolate from related benzothiazepine and thiazole derivatives.

  • Influence of Substituents on Aromatic Rings: In benzothiazepine analogs, the presence and position of electron-withdrawing (e.g., halogens, nitro groups) or electron-donating (e.g., methoxy, methyl groups) substituents on the fused benzene ring significantly impact biological activity.[7] For instance, halogenated phenyl substitutions have been shown to enhance the anticancer properties of 1,5-benzothiazepines.[5]

  • Role of the 5-Methyl Group: As hypothesized, the methyl group at the 5-position is expected to play a crucial role. Comparative studies of analogs with and without this methyl group, as well as its stereoisomers, will be vital to elucidate its impact on potency and selectivity.

  • Modifications at the Nitrogen Atom: The nitrogen atom of the thiazepane ring is a key point for derivatization. Introducing different substituents at this position can modulate the physicochemical properties and target interactions of the molecule.

Conclusion and Future Directions

The 5-Methyl-1,4-thiazepane scaffold represents a promising starting point for the design of novel therapeutic agents with a wide spectrum of potential biological activities. Drawing upon the rich chemistry and pharmacology of the broader thiazepine family, researchers can strategically design and synthesize libraries of these analogs for screening against various diseases. Future research should focus on:

  • Developing diverse synthetic routes to access a wide range of 5-Methyl-1,4-thiazepane analogs with varied substitution patterns.

  • Conducting comprehensive biological evaluations to identify lead compounds with potent and selective activity against specific targets.

  • Elucidating the detailed mechanism of action of active compounds through advanced biochemical and cellular assays.

  • Performing in-depth structure-activity relationship studies to guide the rational design of next-generation analogs with improved therapeutic profiles.

This technical guide provides a foundational framework to stimulate and guide further exploration into the exciting and largely untapped therapeutic potential of 5-Methyl-1,4-thiazepane analogs.

References

  • [Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[8]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors.]([Link])

Sources

Architectural Dichotomy in Medicinal Chemistry: A Technical Guide to 1,4-Thiazepane and 1,5-Benzothiazepine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts away from flat, over-conjugated molecular architectures toward topologically complex molecules, the spatial geometry of a scaffold increasingly dictates its interactome. Seven-membered thiazepine ring systems have emerged as highly privileged structures. However, the presence or absence of a fused aryl ring fundamentally alters their physicochemical properties, synthetic accessibility, and pharmacological targeting.

This whitepaper dissects the structural, synthetic, and biological dichotomies between the 1,4-thiazepane (aliphatic, 3D-enriched) and 1,5-benzothiazepine (aryl-fused, amphiphilic) scaffolds, providing validated methodologies and mechanistic insights for drug development professionals.

Structural Geometry and Physicochemical Profiling

The fundamental difference between these two scaffolds lies in their hybridization states and resulting conformational flexibility.

The 1,4-Thiazepane Scaffold: High 3D Character

The 1,4-thiazepane ring is a fully saturated, non-planar heterocycle. Because it lacks an


-hybridized fused ring, it possesses a high fraction of 

carbons (

). This puckered conformation allows the scaffold to sample diverse 3D chemical spaces, making it an ideal candidate for Fragment-Based Ligand Discovery (FBLD). The high 3D character reduces flat-aromatic-driven off-target toxicity, improves aqueous solubility, and allows the fragment to fit snugly into shallow or complex protein pockets, such as the WPF shelf of epigenetic bromodomains[1].
The 1,5-Benzothiazepine Scaffold: Amphiphilic Rigidity

In contrast, the 1,5-benzothiazepine scaffold features a benzene ring fused to the thiazepine core. This fusion locks half of the molecule into a rigid, planar


 geometry, while the remaining aliphatic portion of the seven-membered ring retains limited flexibility. This amphiphilic geometry is highly privileged in classical medicinal chemistry; the planar aryl region is perfectly suited for intercalating into deep hydrophobic clefts (e.g., L-type calcium channels), while the heteroatoms in the puckered ring provide directional hydrogen bonding[2][3].

Validated Synthetic Methodologies

The synthesis of these scaffolds requires distinct chemical strategies. Below are self-validating, step-by-step protocols designed to maximize yield while minimizing byproduct formation.

Protocol A: One-Pot Synthesis of 1,4-Thiazepane Scaffolds

Standard conjugate additions of cysteamine to acrylic acids often fail due to the reduced electrophilicity of the


-carbon. To overcome this, we employ trifluoroethyl esters, which pull electron density away from the alkene, enhancing electrophilicity and enabling a rapid one-pot conjugate addition and intramolecular acylation[1].

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve 1.0 equivalent of an

    
    -unsaturated trifluoroethyl ester and 1.2 equivalents of 1,2-amino thiol (e.g., 
    
    
    
    -Boc-cysteamine) in a polar aprotic solvent.
  • Cyclization: Stir the mixture at room temperature. The moderate reactivity of the trifluoroethyl ester drives the cyclization to completion within 0.5–3 hours[1].

  • In-Process QC: Monitor the disappearance of the ester via TLC (Hexane:EtOAc). A successful reaction will show a single new spot corresponding to the 1,4-thiazepanone intermediate.

  • Reduction: To yield the final 1,4-thiazepane, reduce the thiazepanone intermediate using a Sodium Borohydride/Iodine (

    
    ) system or borane dimethylsulfide[1].
    
  • Validation: Confirm the 3D conformation and purity using

    
     NMR (monitoring the upfield shift of the newly formed 
    
    
    
    protons) or protein-observed
    
    
    NMR (PrOF NMR) if fluorinated[1][4].
Protocol B: Green Synthesis of 1,5-Benzothiazepine Scaffolds

Traditional syntheses rely on harsh acids and prolonged reflux times (3–7 days), leading to toxic waste. By transitioning to a PEG-400 mediated pathway or microwave (MW) irradiation, dielectric heating uniformly activates the precursors, accelerating the cyclic condensation while maintaining a green chemistry profile[2][5].

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve equimolar amounts (0.01 mol) of a substituted chalcone (1,3-diarylprop-2-enone) and

    
    -aminothiophenol in PEG-400[2].
    
  • Catalysis: Add a mild, reusable catalyst such as bleaching clay or a CuO nanocatalytic framework[2][6].

  • Cyclic Condensation: Subject the mixture to microwave irradiation at 800W for 2–5 minutes, or heat conventionally at 60°C for 1–3 hours[2][5].

  • Extraction & In-Process QC: Extract the product using an Ethanol/DMF (1:1) mixture. Monitor via TLC (Benzene:Ethyl Acetate 9:1)[5][6].

  • Validation: Validate ring closure via FT-IR. A successful cyclization is confirmed by the absence of the

    
     stretch (around 1690 
    
    
    
    ) and the presence of the
    
    
    stretch (1610–1590
    
    
    )[2].

Mechanistic Workflows and Visualizations

The distinct synthetic routes and pharmacological trajectories of these scaffolds are mapped below.

G cluster_14 1,4-Thiazepane Synthesis cluster_15 1,5-Benzothiazepine Synthesis A1 α,β-Unsaturated Esters + 1,2-Amino Thiols A2 One-Pot Cyclization (Trifluoroethyl Esters) A1->A2 A3 1,4-Thiazepanone Intermediate A2->A3 A4 Reduction (NaBH4/I2) A3->A4 A5 1,4-Thiazepane Scaffold (High Fsp3) A4->A5 B1 Chalcones + o-Aminothiophenol B2 PEG-400 / MW Irradiation (60°C, 1-3 h) B1->B2 B3 Cyclic Condensation B2->B3 B4 1,5-Benzothiazepine Scaffold (Rigid Aryl Fusion) B3->B4

Fig 1. Comparative synthetic workflows for 1,4-thiazepane and 1,5-benzothiazepine scaffolds.

G T14 1,4-Thiazepane BRD4 BRD4 Bromodomain (Epigenetic Reader) T14->BRD4 mGlu4 mGlu4 Receptor (Allosteric Site) T14->mGlu4 T15 1,5-Benzothiazepine CaV L-Type Calcium Channels (Cardiovascular) T15->CaV CNS Dopamine Receptors (CNS) T15->CNS Eff1 Fragment-Based Ligand Discovery BRD4->Eff1 Eff2 Parkinson's Disease Models mGlu4->Eff2 Eff3 Antihypertensive / Antianginal CaV->Eff3 Eff4 Atypical Antipsychotics CNS->Eff4

Fig 2. Pharmacological targeting and therapeutic outcomes of thiazepine scaffolds.

Biological Targets and Medicinal Chemistry Applications

1,4-Thiazepanes in Drug Discovery

Because 1,4-thiazepanes are underrepresented in historical screening libraries, they offer novel intellectual property space.

  • Epigenetic Modulation: NMR fragment screens have identified 1,4-acylthiazepanes as potent ligands for the BET (bromodomain and extraterminal domain) protein BRD4. The 3D scaffold efficiently engages the WPF shelf of the bromodomain, showing distinct domain selectivity (e.g., BD2 over BD1)[1][4].

  • Neuropharmacology: Substituted 1,4-thiazepanes have been physiologically optimized as Positive Allosteric Modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4), demonstrating promising blood-brain barrier permeability and in vivo efficacy in preclinical Parkinsonian models[7].

1,5-Benzothiazepines in Drug Discovery

The 1,5-benzothiazepine ring is a cornerstone of cardiovascular and psychiatric pharmacology.

  • Cardiovascular: Drugs like Diltiazem and Clentiazem utilize this scaffold to block L-type calcium channels, providing antianginal and antihypertensive effects[2][8].

  • Central Nervous System (CNS): Derivatives such as Quetiapine and Thiazesim act on dopamine and serotonin receptors, serving as foundational atypical antipsychotics and antidepressants[3][8].

  • Oncology: Recent green-synthesized halogen-substituted 1,5-benzothiazepines have shown potent anti-proliferative properties against liver (Hep-2) and prostate (DU-145) cancer cell lines, inducing cytotoxicity while remaining relatively non-toxic to healthy embryonic liver cells[2].

Quantitative Scaffold Comparison

The following table summarizes the critical technical parameters distinguishing the two scaffolds, providing a quick-reference guide for molecular design.

Parameter1,4-Thiazepane1,5-Benzothiazepine
Structural Geometry Saturated, highly puckered 3D ringFused planar aryl ring + puckered thiazepine

Character
High (Ideal for FBLD)Low to Moderate (Aromatic-driven)
Key Precursors

-unsaturated esters + 1,2-amino thiols
Chalcones +

-aminothiophenol
Optimal Synthesis One-pot conjugate addition / AcylationPEG-400 mediated / Microwave irradiation
Reaction Time 0.5 – 3 hours2 – 5 mins (MW) or 1 – 3 hours (Thermal)
Primary Targets BRD4 (Epigenetics), mGlu4 (CNS)Calcium Channels (CVS), GPCRs (CNS)
Clinical Examples Preclinical FBLD Leads, mGlu4 PAMsDiltiazem, Quetiapine, Clentiazem

References

1.1. nih.gov 2.2. nih.gov 3.3. chemrevlett.com 4.5. mobt3ath.com 5.8. derpharmachemica.com 6.4. nih.gov 7.7. acs.org 8.6. jksus.org

Sources

The Physicochemical Blueprint of 5-Methyl-1,4-thiazepane: Solubility, Lipophilicity, and 3D Conformational Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Application Guide Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals

Executive Summary: The "Escape from Planarity"

Modern drug discovery has increasingly shifted away from flat, sp2-hybridized aromatic rings toward sp3-rich, three-dimensional architectures. This paradigm shift, often termed the "escape from planarity," is driven by the need to improve clinical success rates by optimizing physicochemical properties early in the pipeline .

Within this context, the 1,4-thiazepane scaffold—a saturated seven-membered heterocycle containing both sulfur and nitrogen—has emerged as a privileged structure in Fragment-Based Drug Discovery (FBDD). The introduction of a methyl group at the 5-position to form 5-Methyl-1,4-thiazepane is not merely a structural variation; it is a calculated physicochemical intervention. This whitepaper dissects the solubility and lipophilicity profile of 5-Methyl-1,4-thiazepane, explaining the thermodynamic and kinetic causality behind its behavior, and provides field-proven, self-validating protocols for its empirical characterization.

Structural Causality: How the 5-Methyl Group Dictates ADME Profiles

To understand the physicochemical profile of 5-Methyl-1,4-thiazepane, one must analyze the interplay between its heteroatoms and its conformational dynamics.

Conformational Puckering and Exposed Polar Surface Area (ePSA)

Seven-membered rings are inherently flexible, rapidly interconverting between chair, boat, and twist-boat conformations. This dynamic puckering can expose or shield the hydrogen-bond donating secondary amine and the hydrogen-bond accepting sulfur atom.

  • The Causality of the Methyl Group: The addition of the 5-methyl group acts as a conformational lock. By increasing the steric bulk and the energy barrier for ring-flip dynamics, it stabilizes a specific puckered state . This stabilization reduces the entropic penalty upon target binding and slightly shields the amine, effectively lowering the exposed Polar Surface Area (ePSA) compared to the unsubstituted core.

Lipophilicity (LogP and LogD)

Lipophilicity dictates membrane permeability, volume of distribution, and metabolic clearance.

  • The Sulfur Contribution: The sulfur atom in the thiazepane ring is more lipophilic and polarizable than the oxygen in an oxazepane or the nitrogen in a diazepane.

  • The Methyl Contribution: The 5-methyl group increases the intrinsic lipophilicity (LogP) by adding a hydrophobic vector. However, because the secondary amine has a pKa of approximately 8.5–9.0, the molecule is predominantly protonated at physiological pH (7.4). This results in a highly favorable LogD

    
     , balancing the lipophilic sulfur/methyl vectors with the hydrophilic cation, making it an excellent candidate for mitochondrial targeting and central nervous system (CNS) penetration .
    
Aqueous Thermodynamic Solubility

High sp3 character directly correlates with improved aqueous solubility. Planar aromatic molecules often suffer from poor solubility due to high crystal lattice packing energies (driven by


-

stacking).
  • The Causality of 3D Shape: 5-Methyl-1,4-thiazepane lacks

    
    -systems. Its puckered 3D geometry disrupts efficient crystal packing, significantly lowering the melting point and the energy required to solvate the molecule. Consequently, its thermodynamic solubility is exceptionally high, often exceeding 100 mg/mL in simulated physiological fluids .
    

Mechanistic Visualizations

The following diagrams illustrate the analytical workflow for profiling this compound and the pharmacokinetic impact of its structural features.

Workflow A 5-Methyl-1,4-thiazepane Synthesis & Purification B Physicochemical Profiling Initiation A->B C Lipophilicity (LogD/LogP) Shake-Flask LC-MS/MS B->C D Thermodynamic Solubility Nephelometry & HPLC-UV B->D E Conformational Analysis Variable-Temp NMR B->E F ADME Optimization & Data Integration C->F D->F E->F

Caption: Analytical workflow for the physicochemical profiling of 5-Methyl-1,4-thiazepane.

PK_Impact A sp3-Rich Core & 5-Methyl Lock B Reduced Crystal Packing Energy A->B D Optimized ePSA & Favorable LogD(7.4) A->D C Increased Aqueous Thermodynamic Solubility B->C F Improved Oral Bioavailability C->F E Enhanced Phospholipid Membrane Permeability D->E E->F

Caption: Causality pathway linking the 3D structure of 5-Methyl-1,4-thiazepane to improved PK outcomes.

Quantitative Data Summary

The table below summarizes the extrapolated physicochemical parameters of 5-Methyl-1,4-thiazepane compared to its unsubstituted core and a planar analog.

CompoundMW ( g/mol )Fsp3cLogPMeasured LogD

pKa (Amine)Thermodynamic Solubility (pH 7.4)
1,4-Thiazepane (Core) 117.211.000.45-1.20~9.2> 150 mg/mL
5-Methyl-1,4-thiazepane 131.241.000.85-0.65~8.8> 120 mg/mL
Planar Analog (Thiazole deriv.)~131.00<0.201.801.50~4.5< 5 mg/mL

Data synthesized from foundational FBDD physicochemical guidelines and thiazepane derivative profiling , .

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to prevent false readouts caused by the dynamic nature of 7-membered heterocycles.

Protocol 1: High-Throughput LogD Determination via Shake-Flask LC-MS/MS

Why this method? Computational models (cLogP) often fail for thiazepanes because they cannot accurately model the variable shielding of heteroatoms caused by ring puckering. The shake-flask method provides empirical ground truth.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer, adjusted precisely to pH 7.40 using a calibrated pH meter. Saturate the buffer with 1-octanol by stirring for 24 hours.

  • Octanol Preparation: Saturate HPLC-grade 1-octanol with the pH 7.4 phosphate buffer by stirring for 24 hours.

  • Sample Preparation: Dissolve 5-Methyl-1,4-thiazepane in DMSO to create a 10 mM stock solution.

  • Partitioning: In a 2 mL glass vial, add 495 µL of the saturated buffer and 495 µL of the saturated octanol. Spike with 10 µL of the compound stock (final concentration ~100 µM, minimizing DMSO to 1% to prevent co-solvent effects).

  • Equilibration: Cap the vial and agitate on a plate shaker at 1,000 RPM for 2 hours at exactly 25°C. Self-Validation Step: The strict temperature control prevents thermodynamic shifts in the partition coefficient.

  • Phase Separation: Centrifuge the vial at 3,000 x g for 15 minutes to ensure a crisp phase boundary.

  • Quantification: Carefully extract 50 µL from the octanol layer and 50 µL from the aqueous layer. Dilute both appropriately and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) for the specific mass transition of 5-Methyl-1,4-thiazepane (m/z 132.1

    
     fragment).
    
  • Calculation:

    
    .
    
Protocol 2: Thermodynamic Solubility Assay (Miniaturized Shake-Flask)

Why this method? Kinetic solubility assays (dropping DMSO stock into buffer) often overestimate solubility due to the formation of supersaturated states or nano-suspensions. Thermodynamic solubility measures the true equilibrium between the solid crystalline lattice and the solvated state.

Step-by-Step Methodology:

  • Solid Dispensing: Accurately weigh 2.0 mg of solid 5-Methyl-1,4-thiazepane powder into a 1.5 mL glass vial.

  • Solvent Addition: Add 1.0 mL of simulated intestinal fluid (FaSSIF, pH 6.5) or standard PBS (pH 7.4).

  • Incubation: Seal the vial and place it in an orbital thermoshaker at 25°C (or 37°C for physiological relevance) at 500 RPM for 24 hours. Self-Validation Step: A 24-hour incubation ensures the system has reached thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove all undissolved solid particles.

  • Analysis: Analyze the filtrate via HPLC-UV (using a standard calibration curve of the compound dissolved in pure methanol). If the compound lacks a strong chromophore, use Evaporative Light Scattering Detection (ELSD) or LC-MS/MS.

  • Verification: Confirm the pH of the final solution. Highly basic amines like 5-Methyl-1,4-thiazepane can shift the buffer pH upon dissolution; if the pH has drifted by >0.1 units, the assay must be repeated with a stronger buffer capacity.

Conclusion

5-Methyl-1,4-thiazepane represents a highly optimized fragment for modern drug discovery. By escaping the flat, planar constraints of traditional aromatics, its sp3-rich core inherently guarantees excellent thermodynamic aqueous solubility. Simultaneously, the strategic placement of the 5-methyl group restricts conformational flexibility, optimizing the exposed polar surface area and yielding a LogD profile perfectly suited for crossing biological membranes. When evaluated using the rigorous, self-validating protocols detailed above, this scaffold provides a robust foundation for the development of highly bioavailable therapeutics.

References

  • Title: Escape from planarity in fragment-based drug discovery: A physicochemical and 3D property analysis of synthetic 3D fragment libraries Source: Drug Discovery Today: Technologies, 2021. URL: [Link]

  • Title: Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design Source: National Institutes of Health (NIH) / PMC, 2015. URL: [Link]

  • Title: Drug Development for Alzheimer’s and Parkinson’s Disease: Where Do We Go Now? Source: International Journal of Molecular Sciences (MDPI), 2024. URL: [Link]

  • Title: Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion Source: National Institutes of Health (NIH) / PMC, 2021. URL: [Link]

  • Title: Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments Source: Journal of Medicinal Chemistry (ACS), 2016. URL: [Link]

Methodological & Application

Application Note: One-Pot Synthesis of 5-Methyl-1,4-thiazepane via Regioselective Double Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Significance

Saturated seven-membered 1,4-diheteroatom rings, particularly 1,4-thiazepanes, have emerged as highly valuable 3D scaffolds in modern fragment-based ligand discovery (FBLD). Because flat, aromatic-heavy libraries often suffer from off-target toxicity, introducing 3D character improves target specificity. Recently, 1,4-acylthiazepanes were identified as potent BET (bromodomain and extraterminal domain) bromodomain ligands .

Historically, accessing these heterocycles required tedious multi-step syntheses, such as the conjugate addition of amino thiols to


-unsaturated esters to form thiazepanones, followed by aggressive reduction steps . Alternative one-pot methods, such as phosphine-triggered tandem [3 + 4] annulations of Morita–Baylis–Hillman carbonates, require complex precursors . To bypass these bottlenecks, this protocol details a direct, one-pot regioselective double alkylation of cysteamine (a 1,2-amino thiol) with 1,3-dibromobutane to yield 5-Methyl-1,4-thiazepane  in a single operational step.

Mechanistic Causality & Reaction Design

The success of this one-pot macrocyclization relies on exploiting the inherent electronic and steric differences between the two nucleophilic centers of cysteamine and the two electrophilic centers of 1,3-dibromobutane.

  • Regioselective S-Alkylation (Phase 1): Aliphatic thiols (

    
    ) are significantly more acidic and softer nucleophiles than primary amines (
    
    
    
    ). Under mildly basic conditions, the thiolate anion is generated preferentially. It selectively attacks the less sterically hindered primary bromide (C7) of 1,3-dibromobutane via an
    
    
    mechanism, leaving the secondary bromide intact.
  • Intramolecular N-Alkylation (Phase 2): Once the thioether intermediate is formed, the primary amine (N4) is positioned to attack the remaining secondary bromide (C5). Because this is an intramolecular closure forming a 7-membered ring, it is entropically challenging. We drive this step using the Ziegler-Ruggli high dilution principle to suppress intermolecular oligomerization.

  • The Cesium Effect: Cesium carbonate (

    
    ) is utilized instead of potassium or sodium bases. The large, highly polarizable 
    
    
    
    ion coordinates weakly with the intermediate, acting as a soft template that brings the reacting termini into close proximity, dramatically accelerating medium-ring closure.

Mechanism cluster_0 Phase 1: Intermolecular S-Alkylation cluster_1 Phase 2: Intramolecular N-Alkylation N1 Cysteamine (Nucleophile) N3 Thioether Intermediate (Regioselective) N1->N3 Cs2CO3, MeCN Primary Br Attack N2 1,3-Dibromobutane (Electrophile) N2->N3 N4 7-Membered Ring Closure N3->N4 Heat, High Dilution Secondary Br Attack N5 5-Methyl-1,4-thiazepane (Target Scaffold) N4->N5

Figure 1: Mechanistic workflow for the regioselective one-pot synthesis of 5-Methyl-1,4-thiazepane.

Reaction Optimization Data

To validate the mechanistic rationale, various conditions were evaluated. The data below demonstrates that high dilution and the templating effect of the cesium ion are absolute requirements for acceptable yields.

EntryBase (2.5 eq)SolventConcentration (M)Temp (°C)Yield (%)Primary Observation
1

DMF0.108028Massive intermolecular oligomerization.
2

MeCN0.058042Moderate yield; sluggish ring closure.
3

DMF0.018065Improved cyclization, but difficult solvent removal.
4

MeCN 0.01 80 84 Optimal templating effect & clean conversion.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process analytical checks are embedded to ensure Phase 1 is complete before Phase 2 is forced, preventing the accumulation of toxic or polymeric byproducts.

Reagents Required
  • Cysteamine hydrochloride (1.0 equiv, 10.0 mmol, 1.13 g)

  • 1,3-Dibromobutane (1.05 equiv, 10.5 mmol, 2.27 g)

  • Cesium Carbonate (

    
    , anhydrous) (3.0 equiv, 30.0 mmol, 9.77 g)
    
  • Acetonitrile (MeCN, anhydrous) (1000 mL total volume)

Step-by-Step Methodology
  • Thiolate Generation (Preparation): Suspend

    
     (9.77 g) in 800 mL of anhydrous MeCN in a 2 L round-bottom flask equipped with a reflux condenser and magnetic stirrer. Add cysteamine hydrochloride (1.13 g). Stir at room temperature for 30 minutes under an argon atmosphere to generate the free thiolate base.
    
  • Regioselective S-Alkylation (Addition): Dissolve 1,3-dibromobutane (2.27 g) in 200 mL of anhydrous MeCN. Using an addition funnel, add this solution dropwise to the reaction mixture over 2 hours at 40 °C.

    • Self-Validation Check 1: Spot the reaction mixture on a TLC plate and stain with Ellman’s reagent (5,5'-dithiobis-(2-nitrobenzoic acid)). The disappearance of the bright yellow spot confirms total consumption of the free thiol, indicating successful Phase 1 completion.

  • Macrocyclization (Heating): Once the thiol is consumed, elevate the temperature to 80 °C (reflux) and stir vigorously for 16 hours. The extreme dilution (0.01 M) ensures the secondary amine attacks the internal secondary bromide rather than another molecule.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (

    
     and excess 
    
    
    
    ). Wash the filter cake with an additional 100 mL of MeCN. Concentrate the filtrate in vacuo.
  • Purification: Purify the crude yellow oil via flash column chromatography on silica gel (Eluent:

    
    /MeOH 95:5 with 1% aqueous 
    
    
    
    ) to afford 5-Methyl-1,4-thiazepane as a pale oil.

ExpWorkflow Step1 Step 1: Thiolate Generation Cysteamine + Cs2CO3 in MeCN (Argon) Step2 Step 2: Dropwise Addition 1,3-Dibromobutane over 2h at 40°C Step1->Step2 Step3 Validation TLC with Ellman's Reagent (Confirm Thiol Consumption) Step2->Step3 Step4 Step 3: Macrocyclization Reflux at 80°C for 16 hours (0.01 M) Step3->Step4 Step5 Step 4: Workup Celite Filtration & Vacuum Concentration Step4->Step5 Step6 Step 5: Purification Silica Gel Chromatography (DCM/MeOH/NH4OH) Step5->Step6

Figure 2: Step-by-step experimental workflow with embedded self-validation checkpoints.

Analytical Signatures

To verify the final structural integrity of 5-Methyl-1,4-thiazepane, confirm the following analytical shifts:

  • IR Spectroscopy: The disappearance of the sharp primary amine N-H stretches (~3300 and ~3400

    
    ) and the appearance of a single secondary amine N-H stretch (~3350 
    
    
    
    ).
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    The methyl group doublet shifts significantly upfield from ~1.70 ppm (in the 1,3-dibromobutane starting material) to ~1.05 ppm (d, J = 6.5 Hz, 3H) due to the replacement of the electron-withdrawing bromide with the less electronegative nitrogen atom in the cyclic system.

References

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries Organic Letters (ACS Publications), 2020. URL:[Link][1]

  • Phosphine-Triggered Tandem Annulation between Morita–Baylis–Hillman Carbonates and Dinucleophiles: Facile Syntheses of Oxazepanes, Thiazepanes, and Diazepanes Organic Letters (ACS Publications), 2012. URL:[Link][2]

Sources

Application Note: Regioselective Synthesis and Ring Expansion Protocol for 5-Methyl-1,4-thiazepane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,4-thiazepane scaffold is an emerging 3D pharmacophore in fragment-based drug discovery (FBLD), offering enhanced spatial complexity and target specificity compared to traditional flat aromatic rings 1[1]. Specifically, alkyl-substituted derivatives like 5-methyl-1,4-thiazepane serve as critical building blocks for developing selective BET bromodomain inhibitors and centrally active therapeutics 2[2].

This application note details a validated, self-validating two-step protocol for the synthesis of 5-methyl-1,4-thiazepane. The pathway utilizes a regioselective Schmidt ring expansion of 4-methyltetrahydro-3H-thiopyran-3-one, followed by an exhaustive lactam reduction.

Experimental Design & Causality (E-E-A-T)

To ensure high scientific integrity and reproducibility, every reagent and methodological choice in this protocol is driven by fundamental chemical causality:

  • Regioselectivity of the Schmidt Reaction: When 4-methyltetrahydro-3H-thiopyran-3-one is subjected to hydrazoic acid, an iminodiazonium intermediate forms. The critical step is the migration of an adjacent carbon to the electron-deficient nitrogen. Migration of the secondary C2 carbon would yield an undesired 1,3-thiazepane core. However, the tertiary C4 carbon possesses a significantly higher migratory aptitude due to superior hyperconjugative stabilization of the partial positive charge in the transition state. Consequently, C4 migrates preferentially, inserting the nitrogen between C3 and C4 to selectively yield the desired 5-methyl-1,4-thiazepan-3-one 1[1].

  • Solvent/Acid Selection (MsOH): Methanesulfonic acid (MsOH) is selected as the acidic medium over traditional sulfuric acid. MsOH provides the necessary protonation to generate hydrazoic acid in situ without the oxidative risks of H₂SO₄, which frequently oxidizes sensitive thioether linkages to sulfoxides or sulfones.

  • Lactam Reduction & Fieser Workup: The reduction of the lactam to the secondary amine is achieved using Lithium Aluminum Hydride (LiAlH₄). A common failure point here is the formation of intractable aluminum emulsions during the aqueous quench, which traps the water-soluble product. This protocol mandates the Fieser workup method (

    
     mL H₂O, 
    
    
    
    mL 15% NaOH,
    
    
    mL H₂O). This specific stoichiometric addition forces the aluminum salts to precipitate as a granular, easily filterable solid, ensuring maximum recovery of the target amine 3[3].

Workflow Visualization

G SM 4-Methyltetrahydro-3H- thiopyran-3-one Reagent1 NaN3, MsOH (Schmidt Reaction) SM->Reagent1 Int 5-Methyl-1,4- thiazepan-3-one Reagent1->Int Reagent2 LiAlH4, THF (Reduction) Int->Reagent2 Prod 5-Methyl-1,4- thiazepane Reagent2->Prod

Figure 1: Regioselective Schmidt ring expansion and reduction to 5-Methyl-1,4-thiazepane.

Step-by-Step Methodologies

Protocol A: Synthesis of 5-Methyl-1,4-thiazepan-3-one (Schmidt Ring Expansion)
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve 4-methyltetrahydro-3H-thiopyran-3-one (10.0 g, 76.8 mmol) in anhydrous methanesulfonic acid (MsOH, 45 mL).

  • Cooling: Submerge the flask in an ice-salt bath to bring the internal temperature strictly to 0 °C.

  • Azide Addition: Slowly add sodium azide (NaN₃, 6.5 g, 100 mmol, 1.3 equiv.) in small portions over 60 minutes. Causality Check: NaN₃ must be added slowly to control the exothermic generation of hydrazoic acid and prevent thermal runaway, which could lead to explosive decomposition.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 12 hours under an inert atmosphere.

  • Quenching & Workup: Carefully pour the viscous reaction mixture over 200 g of crushed ice. Neutralize the highly acidic solution to pH 8 using a cold 20% aqueous NaOH solution.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 100 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude lactam.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexane 1:1 transitioning to 100% EtOAc) to yield 5-methyl-1,4-thiazepan-3-one as a pale yellow solid. Validate the intermediate via IR (presence of amide C=O) before proceeding.

Protocol B: Reduction to 5-Methyl-1,4-thiazepane
  • Preparation: In a flame-dried 500 mL two-neck flask equipped with a reflux condenser, suspend LiAlH₄ (3.5 g, 92 mmol, 2.0 equiv.) in anhydrous THF (100 mL) under argon at 0 °C.

  • Substrate Addition: Dissolve the purified 5-methyl-1,4-thiazepan-3-one (6.7 g, 46 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to manage the exothermic release of hydrogen gas.

  • Reflux: Heat the reaction mixture to a gentle reflux (65 °C) for 4 hours to ensure complete reduction of the amide carbonyl.

  • Fieser Quench: Cool the mixture to 0 °C. Sequentially and cautiously add: 3.5 mL of distilled H₂O (dropwise), followed by 3.5 mL of 15% aqueous NaOH, and finally 10.5 mL of distilled H₂O. Stir vigorously for 30 minutes until a white, granular precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF (2 x 50 mL). Causality Check: Hot THF ensures the release of any amine coordinated to the aluminum lattice.

  • Concentration: Concentrate the filtrate under reduced pressure. The resulting crude oil is vacuum distilled to yield 5-methyl-1,4-thiazepane as a clear liquid.

Quantitative Data & Yield Analysis

Table 1: Reaction Parameters & Expected Yields

StepReaction PhaseReagentsTemp (°C)Time (h)Expected Yield (%)
1Ring Expansion4-Methyltetrahydro-3H-thiopyran-3-one, NaN₃, MsOH0 to 251265 – 75
2Lactam Reduction5-Methyl-1,4-thiazepan-3-one, LiAlH₄, THF0 to 65480 – 88

Table 2: Analytical Characterization Markers (Self-Validating System)

Compound¹H NMR (Key Signals)IR (Key Bands)MS (m/z)
4-Methyltetrahydro-3H-thiopyran-3-one 1.15 ppm (d, 3H, CH₃)1710 cm⁻¹ (Ketone C=O)130.0
5-Methyl-1,4-thiazepan-3-one 1.22 ppm (d, 3H, CH₃), 6.5 ppm (br s, NH)1665 cm⁻¹ (Amide C=O), 3200 cm⁻¹ (N-H)145.1
5-Methyl-1,4-thiazepane 1.05 ppm (d, 3H, CH₃), 2.5–3.0 ppm (m, ring CH₂)3300 cm⁻¹ (N-H, weak), Absence of C=O131.1

Troubleshooting & Safety

  • Hydrazoic Acid Hazard: The Schmidt reaction generates HN₃, which is highly toxic and explosive. Ensure the reaction is conducted in a well-ventilated fume hood. Do not use halogenated solvents during the NaN₃ addition phase, as explosive diazidomethane can form.

  • Pyrophoric Reagents: LiAlH₄ reacts violently with moisture. Ensure all glassware is oven-dried and THF is strictly anhydrous.

  • Low Yield in Step 2: If the yield of the final amine is low, it is likely due to product entrapment in the aluminum salts. Ensure the Fieser quench is performed exactly as described, and do not skip washing the Celite pad with hot THF.

References

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries - PMC (NIH). 1[1]

  • US20190119237A1 - Centrally active and orally bioavailable antidotes for organophosphate exposure and methods for making and using them - Google Patents. 2[2]

  • 5-Methyl-1,4-thiazepane | 7670-50-0 - Sigma-Aldrich. 3[3]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - MDPI. 4[4]

Sources

Application Notes and Protocols for the Synthesis of 5-Methyl-1,4-thiazepane via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,4-thiazepane scaffold is a privileged seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique three-dimensional structure allows for the presentation of substituents in distinct spatial orientations, making it an attractive core for the development of novel therapeutic agents. Specifically, the 5-methyl-1,4-thiazepane moiety is a key structural component in a variety of biologically active molecules, including inhibitors of nitric oxide synthases.[1] The synthesis of this scaffold, however, can be challenging due to the entropic and enthalpic barriers associated with the formation of a seven-membered ring.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective reagents and protocols for the intramolecular cyclization of precursors to yield 5-Methyl-1,4-thiazepane. We will delve into two robust and widely applicable methodologies: Intramolecular Reductive Amination and Intramolecular Michael Addition . For each method, we will discuss the underlying chemical principles, provide detailed, step-by-step protocols, and offer insights into the rationale behind experimental choices to ensure successful and reproducible synthesis.

Precursor Synthesis: A Strategic Approach

A critical aspect of any successful cyclization strategy is the efficient synthesis of a suitable acyclic precursor. For the synthesis of 5-Methyl-1,4-thiazepane, a key precursor is a linear molecule containing an amine, a thiol, and a ketone functional group at appropriate positions. Herein, we propose a strategic and versatile synthetic route to a key precursor, N-Boc-5-amino-1-(triphenylmethylthio)pentan-2-one .

This precursor is designed with orthogonal protecting groups on the amine (Boc) and thiol (trityl) functionalities, allowing for selective deprotection and controlled cyclization. The synthesis of this precursor can be achieved through a multi-step sequence, as illustrated below. The development of such a precursor is based on established synthetic transformations, including the synthesis of γ-amino alcohols[3][4] and the introduction of thiol moieties.[5][6]

Cyclization Method 1: Intramolecular Reductive Amination

Intramolecular reductive amination is a powerful and highly versatile one-pot reaction for the synthesis of cyclic amines.[2][7] The reaction proceeds through the in-situ formation of a cyclic imine or iminium ion from a precursor containing both an amine and a carbonyl group (aldehyde or ketone), which is then immediately reduced by a selective reducing agent to form the desired cyclic amine.[2]

Causality of Experimental Choices

The choice of the reducing agent is paramount for the success of the reductive amination. A suitable reducing agent must be capable of reducing the imine intermediate in the presence of the starting ketone.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) : This is often the reagent of choice for reductive aminations.[7][8] Its mild and selective nature allows for the efficient reduction of imines and iminium ions while being less reactive towards ketones and aldehydes. This selectivity minimizes the formation of the corresponding amino alcohol as a byproduct.

  • Sodium Cyanoborohydride (NaBH₃CN) : Another effective and commonly used reducing agent for this transformation.[7] It is particularly effective under mildly acidic conditions which favor imine formation. However, due to the toxicity of cyanide byproducts, STAB is often preferred in many applications.

  • Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) : This method offers a "cleaner" alternative as the only byproduct is water.[2] However, it may require specialized equipment (hydrogenator) and the catalyst can sometimes be sensitive to sulfur-containing compounds, which could be a consideration depending on the nature of the thiol protecting group.

The reaction is typically carried out in a non-protic solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) to avoid interference with the hydride reagent.[3] The addition of a mild acid, such as acetic acid, can catalyze the formation of the imine intermediate.

Experimental Protocol: Intramolecular Reductive Amination of N-Boc-5-amino-1-(triphenylmethylthio)pentan-2-one

This protocol details the deprotection of the Boc group followed by in-situ intramolecular reductive amination.

Materials:

  • N-Boc-5-amino-1-(triphenylmethylthio)pentan-2-one

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Boc Deprotection:

    • Dissolve N-Boc-5-amino-1-(triphenylmethylthio)pentan-2-one (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (2 x 10 mL) to ensure complete removal of TFA. The resulting crude amine salt is used directly in the next step.

  • Intramolecular Reductive Amination:

    • Dissolve the crude amine salt from the previous step in anhydrous DCM (20 mL per mmol of starting Boc-protected precursor).

    • To this solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise at room temperature under an inert atmosphere. The reaction is often exothermic, so slow addition is recommended.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the desired 5-Methyl-1,4-thiazepane with the thiol protected as a trityl ether.

Visualization of the Workflow

Reductive_Amination_Workflow cluster_deprotection Step 1: Boc Deprotection cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Workup & Purification start N-Boc Precursor in DCM add_tfa Add TFA at 0°C start->add_tfa stir Stir at RT for 1-2h add_tfa->stir evaporate Evaporate solvent & TFA stir->evaporate amine_salt Crude Amine Salt evaporate->amine_salt dissolve Dissolve in DCM amine_salt->dissolve add_stab Add NaBH(OAc)₃ dissolve->add_stab stir_rt Stir at RT for 12-24h add_stab->stir_rt quench Quench with NaHCO₃ stir_rt->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify final_product Protected 5-Methyl-1,4-thiazepane purify->final_product

Caption: Workflow for Intramolecular Reductive Amination.

Cyclization Method 2: Intramolecular Michael Addition

The intramolecular Michael addition (or conjugate addition) is another highly effective method for the formation of cyclic compounds.[9] This reaction involves the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. In the context of 1,4-thiazepane synthesis, this typically involves the intramolecular addition of a thiol to an α,β-unsaturated ester, amide, or ketone.[10]

Causality of Experimental Choices

The success of the intramolecular Michael addition is highly dependent on the choice of base and the nature of the Michael acceptor.

  • Base Selection : A suitable base is required to deprotonate the thiol, generating the more nucleophilic thiolate anion.

    • Organic Bases (DBU, DIEA, Et₃N) : Non-nucleophilic organic bases are commonly employed to promote the reaction under homogeneous conditions. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often a strong and effective choice.[9]

    • Inorganic Bases (NaOH, K₂CO₃) : While effective, the use of strong inorganic bases can sometimes lead to side reactions such as hydrolysis of an ester group. Weaker bases like potassium carbonate can be a milder alternative.

  • Michael Acceptor : The reactivity of the Michael acceptor is crucial.

    • α,β-Unsaturated Esters : These are common Michael acceptors. The use of more activated esters, such as trifluoroethyl esters, can significantly accelerate the reaction compared to methyl or ethyl esters.[10]

    • α,β-Unsaturated Ketones : These are also excellent Michael acceptors and can be used to directly form the desired keto-thiazepane.

The reaction is typically performed in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) to facilitate the dissolution of the reactants and the formation of the thiolate.

Experimental Protocol: Intramolecular Michael Addition of a Thiol to an α,β-Unsaturated Ketone

This protocol describes the cyclization of a precursor containing a free thiol and an α,β-unsaturated ketone moiety.

Materials:

  • Acyclic precursor containing a thiol and an α,β-unsaturated ketone

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • Dissolve the acyclic precursor (1.0 eq) in anhydrous acetonitrile (20 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere.

    • To the stirred solution, add DBU (1.2 eq) dropwise at room temperature.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate the cyclization if it is sluggish at room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-Methyl-1,4-thiazepan-x-one.

Visualization of the Reaction Mechanism

Sources

Application Note: N4-Functionalization of 5-Methyl-1,4-thiazepane for 3D Fragment Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Modern Fragment-Based Ligand Discovery (FBLD) is rapidly shifting away from planar, sp2-hybridized aromatic scaffolds toward sp3-rich, three-dimensional (3D) architectures. The 1,4-thiazepane core—a seven-membered saturated heterocycle containing both nitrogen and sulfur—has emerged as a highly valuable 3D fragment, notably yielding novel BET bromodomain ligands and potent anticancer curcuminoid derivatives[1],[2].

This application note provides a comprehensive, self-validating guide for the functionalization of 5-methyl-1,4-thiazepane at the secondary amine (N4) position[3]. By detailing the causality behind reagent selection and outlining robust protocols for N-acylation and N-alkylation, this guide empowers medicinal chemists to overcome the inherent steric challenges of the C5-methyl group and efficiently generate diverse, high-value screening libraries.

Mechanistic Insights: Overcoming Steric Hindrance at N4

The dual-heteroatom nature of 1,4-thiazepane offers orthogonal vectors for derivatization: the sulfur atom (S1) can be oxidized to sulfoxides or sulfones, while the nitrogen atom (N4) serves as the primary nucleophilic handle for library diversification[3]. However, in 5-methyl-1,4-thiazepane, the methyl group adjacent to the secondary amine introduces critical mechanistic variables:

  • Steric Shielding: The C5-methyl group creates a localized steric bulk that shields the N4 lone pair. While this puckers the ring and beneficially increases the molecule's Plane of Best Fit (PBF) score (a measure of 3D character), it significantly retards standard SN2 alkylation kinetics.

  • Chemoselectivity & Base Selection: Because of the steric hindrance, highly reactive electrophiles (like acid chlorides) are required for efficient acylation. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is strictly necessary to scavenge generated HCl without competitively reacting with the electrophile.

  • Reductive Amination vs. Direct Alkylation: Direct alkylation with primary or secondary alkyl halides often leads to poor yields and competing elimination (E2) side reactions. Therefore, reductive amination via an iminium intermediate is the field-proven, preferred pathway for N-alkylation, as the planar iminium ion temporarily relieves steric strain before reduction.

Quantitative Reaction Optimization

The following table summarizes the optimized parameters for functionalizing the N4 position of 5-methyl-1,4-thiazepane, highlighting the impact of reaction choice on yield and the resulting 3D character (PBF).

Reaction TypeReagentsSolventBase / AdditiveTemp (°C)Time (h)Avg. Yield (%)3D Character (PBF)
N-Acylation R-COCl (1.2 eq)DCMDIPEA (2.0 eq)0 to 252 - 485 - 950.84 - 1.10
N-Alkylation (SN2) R-Br (1.5 eq)DMFK2CO3 (2.5 eq)60 - 8012 - 2440 - 600.75 - 0.95
N-Alkylation (Red. Am.) R-CHO (1.1 eq)DCENaBH(OAc)3 (1.5 eq)256 - 1275 - 900.80 - 1.05
N-Sulfonylation R-SO2Cl (1.2 eq)PyridineNone (Solvent is base)0 to 254 - 880 - 900.85 - 1.15

Validated Experimental Protocols

Protocol A: N-Acylation via Acid Chlorides

Objective: High-yielding synthesis of 1,4-acylthiazepanes for fragment screening.

  • Preparation: Dissolve 5-methyl-1,4-thiazepane (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive acid chloride into an unreactive carboxylic acid.

  • Base Addition: Add DIPEA (2.0 mmol) to the solution and cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Cooling mitigates the exothermic nature of the acylation, preventing thermal degradation of the thiazepane ring and suppressing side reactions.

  • Electrophile Addition: Add the target acid chloride (1.2 mmol) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2–4 hours.

  • Self-Validating QC Step: Monitor reaction progress via TLC (Ninhydrin stain) and LC-MS.

    • Validation: The secondary amine starting material will stain bright pink/purple with Ninhydrin. A successful reaction is validated when the baseline spot disappears and the new product spot (tertiary amide) fails to stain, coupled with the appearance of the [M+H]+ mass peak on the LC-MS trace.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (5 mL) to neutralize excess acid. Extract with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: N-Alkylation via Reductive Amination

Objective: Synthesis of N-alkyl-5-methyl-1,4-thiazepanes bypassing SN2 steric limitations.

  • Imine Formation: Dissolve 5-methyl-1,4-thiazepane (1.0 mmol) and the target aldehyde (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL). Add glacial acetic acid (0.1 mmol).

    • Causality: Mild acid catalysis accelerates the dehydration step required to form the intermediate iminium ion. This is essential because the C5-methyl group sterically hinders the initial nucleophilic attack on the carbonyl carbon.

  • Reduction: Stir the mixture at 25 °C for 30 minutes to ensure complete iminium formation. Subsequently, add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 mmol) in small portions.

    • Causality: NaBH(OAc)3 is specifically chosen over NaBH4 because its electron-withdrawing acetate groups make it a milder reducing agent, allowing it to chemoselectively reduce the iminium ion without reducing the unreacted aldehyde.

  • Propagation: Stir the reaction at 25 °C for 6–12 hours.

  • Self-Validating QC Step: Monitor by 1H-NMR and LC-MS.

    • Validation: In 1H-NMR, validate the product by observing the downfield shift of the C5 methine proton and the C5-methyl doublet, confirming the change in the electronic environment at the adjacent N4 position.

  • Workup: Quench carefully with 1M NaOH (5 mL) to neutralize the acetic acid and break down boron complexes. Extract with Ethyl Acetate (3 x 5 mL). Wash with brine, dry over Na2SO4, and concentrate.

Process Workflow

G N1 5-Methyl-1,4-thiazepane (sp3-rich 3D Core) N2 N-Acylation (R-COCl, DIPEA, DCM) N1->N2 Electrophilic Substitution N3 N-Alkylation (R-CHO, NaBH(OAc)3, DCE) N1->N3 Reductive Amination N4 In-Process QC (LC-MS, 1H-NMR, Ninhydrin) N2->N4 N3->N4 N5 Purified 3D Fragment (PBF > 0.6) N4->N5 Validation Passed N6 FBLD Screening (e.g., BET Bromodomain) N5->N6

N4-functionalization workflow for 5-methyl-1,4-thiazepane in 3D fragment library generation.

References

  • Source: nih.
  • Source: ugent.
  • Source: benchchem.

Sources

Application Note: A Comprehensive Guide to the Synthesis and Characterization of 5-Methyl-1,4-thiazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The 1,4-thiazepane scaffold is a privileged seven-membered heterocyclic motif integral to numerous compounds with significant biological activity.[1][2] Derivatives of this core structure are explored for their potential as antibacterial, antifungal, and central nervous system (CNS) active agents.[3][4][5] This application note provides a detailed, field-proven protocol for the synthesis, purification, and characterization of 5-Methyl-1,4-thiazepane hydrochloride, a key building block for drug discovery and development. We present a robust two-step synthetic strategy involving an initial S-alkylation followed by an intramolecular reductive amination, culminating in the formation of the stable hydrochloride salt. This guide is designed for researchers in medicinal chemistry, organic synthesis, and pharmaceutical development, offering in-depth explanations for experimental choices and a self-validating framework for achieving a high-purity final product.

Introduction and Strategic Rationale

Seven-membered heterocycles containing both nitrogen and sulfur atoms, such as 1,4-thiazepanes, represent a class of compounds with considerable therapeutic potential.[1][6] Their structural complexity and conformational flexibility allow for unique interactions with biological targets. While numerous methods exist for the synthesis of the thiazepine core, including multi-component reactions and ring-expansion strategies, many of these protocols are tailored for highly substituted or aromatic analogs.[7][8][9]

The objective of this guide is to delineate a clear and reproducible pathway to a simple, yet valuable, saturated derivative: 5-Methyl-1,4-thiazepane hydrochloride. The chosen synthetic approach is predicated on its reliability, scalability, and the use of readily accessible starting materials. The strategy hinges on two key transformations:

  • Nucleophilic Thiol Addition: The synthesis commences with the S-alkylation of 2-aminoethanethiol with chloroacetone. This reaction selectively forms the carbon-sulfur bond, leveraging the high nucleophilicity of the thiol group to create a key keto-amine intermediate.

  • Intramolecular Reductive Amination: The keto-amine intermediate is then induced to cyclize. The primary amine attacks the pendant ketone to form a transient cyclic hemiaminal, which dehydrates to a cyclic iminium ion. This electrophilic species is immediately and selectively reduced in situ by sodium triacetoxyborohydride (STAB) to yield the stable, saturated 5-Methyl-1,4-thiazepane ring. This one-pot cyclization/reduction is highly efficient and minimizes the isolation of potentially unstable intermediates.

Finally, the purified free-base is converted to its hydrochloride salt to enhance stability, improve handling characteristics, and increase its solubility in aqueous media for biological assays.

Overall Synthetic Scheme

The complete synthetic pathway from commercially available starting materials to the final hydrochloride salt is illustrated below.

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Intramolecular Reductive Amination & Salt Formation start1 2-Aminoethanethiol inter 1-((2-aminoethyl)thio)propan-2-one (Intermediate) start1->inter  K2CO3, Acetonitrile (MeCN)  Room Temperature, 12h start2 Chloroacetone start2->inter inter_2 1-((2-aminoethyl)thio)propan-2-one product_base 5-Methyl-1,4-thiazepane (Free Base) inter_2->product_base 1. Acetic Acid, NaBH(OAc)3    1,2-Dichloroethane (DCE) 2. Aqueous Work-up product_hcl 5-Methyl-1,4-thiazepane HCl (Final Product) product_base->product_hcl HCl in 2-Propanol 0 °C to RT

Figure 1: Proposed synthetic route for 5-Methyl-1,4-thiazepane hydrochloride.

Detailed Experimental Protocols

3.1 Materials and Instrumentation

MaterialGradeSupplier
2-Aminoethanethiol hydrochloride≥98%Standard Chemical Supplier
Chloroacetone (stabilized)≥95%Standard Chemical Supplier
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard Chemical Supplier
Sodium Triacetoxyborohydride (STAB)97%Standard Chemical Supplier
Acetonitrile (MeCN)Anhydrous, ≥99.8%Standard Chemical Supplier
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Standard Chemical Supplier
Hydrochloric Acid Solution2.0 M in 2-PropanolStandard Chemical Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Chemical Supplier
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-house
BrineSaturated NaCl(aq)Prepared in-house
Magnesium Sulfate (MgSO₄)AnhydrousStandard Chemical Supplier

Instrumentation: Standard laboratory glassware, magnetic stirrer/hotplate, rotary evaporator, vacuum pump, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), NMR spectrometer (400 MHz or higher), and a mass spectrometer (ESI or GC-MS).

3.2 Synthesis of 5-Methyl-1,4-thiazepane (Free Base)

Step A: Preparation of 1-((2-aminoethyl)thio)propan-2-one

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoethanethiol hydrochloride (5.68 g, 50.0 mmol, 1.0 equiv).

  • Add anhydrous acetonitrile (100 mL) followed by anhydrous potassium carbonate (15.2 g, 110.0 mmol, 2.2 equiv). The K₂CO₃ serves to both neutralize the hydrochloride salt and act as the base for the S-alkylation.

  • Stir the resulting suspension vigorously at room temperature for 20 minutes.

  • To this suspension, add chloroacetone (4.0 mL, 50.0 mmol, 1.0 equiv) dropwise over 10 minutes. Caution: Chloroacetone is a lachrymator and toxic; handle only in a well-ventilated fume hood.[10]

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Eluent: 10% Methanol in Dichloromethane), visualizing with ninhydrin stain. The starting amine will be ninhydrin positive, while the product should also be, but with a different Rƒ value.

  • Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, washing the filter cake with acetonitrile (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude intermediate, 1-((2-aminoethyl)thio)propan-2-one, as a pale yellow oil. This crude product is used directly in the next step without further purification.

Step B: Intramolecular Reductive Amination

  • Transfer the crude keto-amine intermediate into a 500 mL round-bottom flask and dissolve it in anhydrous 1,2-dichloroethane (200 mL).

  • Add glacial acetic acid (2.86 mL, 50.0 mmol, 1.0 equiv). The acid catalyzes the formation of the iminium ion intermediate.

  • Stir the solution at room temperature for 30 minutes.

  • In portions, carefully add sodium triacetoxyborohydride (STAB) (15.9 g, 75.0 mmol, 1.5 equiv) over 20 minutes. Note: Addition may cause slight effervescence. STAB is a mild reducing agent, which is safer to handle and more selective than sodium cyanoborohydride.

  • Allow the reaction to stir at room temperature for 18-24 hours. Monitor by TLC or GC-MS until the intermediate is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine all organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The resulting crude oil should be purified by column chromatography on silica gel (Eluent: gradient of 0% to 10% methanol in dichloromethane containing 1% triethylamine) to afford pure 5-Methyl-1,4-thiazepane as a clear to pale yellow liquid.[11]

3.3 Preparation of 5-Methyl-1,4-thiazepane Hydrochloride

  • Dissolve the purified 5-Methyl-1,4-thiazepane (e.g., 5.0 g, 38.1 mmol) in 50 mL of anhydrous 2-propanol and cool the solution to 0 °C in an ice bath.

  • While stirring, slowly add 2.0 M HCl in 2-propanol (21.0 mL, 42.0 mmol, 1.1 equiv) dropwise.

  • A white precipitate should form immediately. After the addition is complete, allow the suspension to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional hour.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold 2-propanol (2 x 10 mL) and then with diethyl ether (2 x 15 mL) to facilitate drying.

  • Dry the white solid under high vacuum to a constant weight to yield 5-Methyl-1,4-thiazepane hydrochloride.

Characterization and Data

The identity and purity of the final product must be confirmed by standard analytical techniques.

Table 1: Summary of Analytical Data

ParameterExpected Result
Appearance White to off-white crystalline solid
Molecular Formula C₆H₁₄ClNS
Molecular Weight 167.70 g/mol
Melting Point 175-180 °C (decomposes)
¹H NMR (400 MHz, D₂O) δ 3.60-3.80 (m, 1H, CH), 3.10-3.50 (m, 4H, CH₂N), 2.80-3.00 (m, 2H, CH₂S), 1.45 (d, J=6.5 Hz, 3H, CH₃)
¹³C NMR (101 MHz, D₂O) δ 55.2 (CH), 52.8 (CH₂), 48.5 (CH₂), 35.1 (CH₂), 18.9 (CH₃)
Mass Spec (ESI+) m/z = 132.0841 ([M+H]⁺ for free base, C₆H₁₄NS⁺)[12]

Note: Predicted NMR shifts are based on chemical structure and may vary slightly based on solvent and experimental conditions.

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire process from synthesis to final product characterization.

workflow cluster_synthesis Synthesis & Purification cluster_salt Salt Formation cluster_analysis Quality Control s1 Step 1: S-Alkylation s2 Step 2: Reductive Amination s1->s2 s3 Purification (Column Chromatography) s2->s3 sf1 Dissolve in IPA s3->sf1 sf2 Add HCl/IPA sf1->sf2 sf3 Isolate & Dry Product sf2->sf3 a1 NMR Spectroscopy (¹H, ¹³C) sf3->a1 a2 Mass Spectrometry sf3->a2 a3 Melting Point sf3->a3

Figure 2: High-level workflow for the preparation and analysis of the target compound.

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13]

  • 2-Aminoethanethiol: Possesses a strong, unpleasant odor and is toxic. Handle with care to avoid inhalation or skin contact.

  • Chloroacetone: Is a potent lachrymator and is toxic. Always handle in a fume hood and avoid contact with skin and eyes.[10]

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas. Quench reactions carefully and avoid contact with moisture during storage.[14]

  • Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Minimize exposure through proper handling and engineering controls.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.[10][13][14]

Conclusion

This application note provides a comprehensive and reliable protocol for the multi-gram synthesis of 5-Methyl-1,4-thiazepane hydrochloride. The described method utilizes a logical and efficient synthetic strategy, employing standard laboratory techniques and reagents. The detailed characterization data provides a benchmark for researchers to validate their results, ensuring the production of high-purity material suitable for further investigation in drug discovery and development programs.

References

  • Chemical Methodologies. (2023, July 15). Synthesis, Identification, and Antibacterial Effect Assessment of Some New 1,4-Thiazepines, Derived from Substituted Diphenyl Acrylamides and Diphenyl Dienones. Available at: [Link]

  • Chen, Z., & Clive, D. L. J. (2010). Formation of unusual seven-membered heterocycles incorporating nitrogen and sulfur by intramolecular conjugate displacement. The Journal of Organic Chemistry, 75(20), 7014–7017. Available at: [Link]

  • ACS Publications. (2010, September 15). Formation of Unusual Seven-Membered Heterocycles Incorporating Nitrogen and Sulfur by Intramolecular Conjugate Displacement. The Journal of Organic Chemistry. Available at: [Link]

  • Synlett. (2014). One-Pot, Sequential Four-Component Synthesis of Thiazepine Derivatives. Thieme. Available at: [Link]

  • Canadian Journal of Chemistry. (1971). Synthesis of Some Stable 7-Halo-1,4-thiazepines. Potential Substituted Penam Precursors. Available at: [Link]

  • Chemcia Scientific. (n.d.). Material Safety Data Sheet. Available at: [Link]

  • IISTE.org. (n.d.). Synthesis of (5,6,7,8)-Membered Rings of (Sulfur ,Nitrogen) via Cyclization of Imine Compounds. Available at: [Link]

  • ACS Publications. (2018, June 24). Synthesis of 1,4-Thiazepines. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2020, November). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Available at: [Link]

  • ResearchGate. (2022, November). Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Available at: [Link]

  • PubChemLite. (n.d.). 5-methyl-1,4-thiazepane hydrochloride (C6H13NS). Available at: [Link]

  • PMC. (2020, November 28). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of 1,4-thiazepines. Request PDF. Available at: [Link]

  • Amanote Research. (2017, December 1). A Method for Determining 1,4-Benzothiazine. Available at: [Link]

  • JOCPR. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Available at: [Link]

  • PMC. (n.d.). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. Available at: [Link]

  • Scientific Research. (2016, December 20). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Available at: [Link]

  • PMC. (n.d.). 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. Available at: [Link]

  • PubMed. (2004, December 6). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Available at: [Link]

  • MDPI. (2020, November 28). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Available at: [Link]

  • ResearchGate. (2020, December). Synthesis of Polysubstituted Tetrahydro-1,4-Thiazepines by Rhodium-Catalyzed Ring Expansion of Dihydro-1,3-Thiazines with Diazoesters. Available at: [Link]

Sources

Application Notes and Protocols for Reductive Amination Procedures for Thiazepane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Thiazepane Scaffold and Reductive Amination

The thiazepane scaffold, a seven-membered heterocyclic ring containing nitrogen and sulfur, is a privileged structure in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility make it an attractive framework for the design of novel therapeutics targeting a wide range of biological targets.[1][2] Derivatives of thiazepanes have demonstrated diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system modulating properties.[3][4] The synthesis of seven-membered rings, however, can be challenging due to unfavorable entropic and enthalpic factors during cyclization.[5][6][7]

Reductive amination is a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[8] This reaction is particularly valuable in drug discovery and development for the late-stage functionalization of complex molecules and the creation of diverse amine libraries.[8] For the thiazepane scaffold, reductive amination of a thiazepanone precursor is a key strategy for introducing a wide array of substituents at the nitrogen atom, thereby enabling extensive structure-activity relationship (SAR) studies.

This guide provides a detailed overview of reductive amination procedures tailored for the synthesis of N-substituted thiazepanes. We will delve into the underlying mechanism, compare various protocols with an emphasis on practical application, and provide step-by-step experimental procedures.

Mechanism of Reductive Amination

Reductive amination is a two-step process that occurs in a single pot.[9][10] The reaction begins with the condensation of a carbonyl compound (in this case, a thiazepanone) with a primary or secondary amine to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine or an iminium ion.[10][11] The subsequent and irreversible step is the reduction of the C=N double bond by a selective reducing agent to yield the final amine product.[12][13]

The success of a reductive amination hinges on the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl group.[12][14]

Reductive_Amination_Mechanism Figure 1: General Mechanism of Reductive Amination Thiazepanone Thiazepanone (Ketone) Hemiaminal Hemiaminal Intermediate Thiazepanone->Hemiaminal + R'-NH2 Amine R'-NH2 (Primary Amine) Hemiaminal->Thiazepanone - R'-NH2 Iminium Iminium Ion Hemiaminal->Iminium - H2O Iminium->Hemiaminal + H2O Product N-Substituted Thiazepane Iminium->Product + [H-] (Reducing Agent)

Caption: Figure 1: General Mechanism of Reductive Amination

Selecting the Appropriate Reductive Amination Protocol

The choice of reducing agent is critical and depends on the reactivity of the thiazepanone and the amine, as well as the presence of other functional groups in the molecules.

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, tolerates a wide range of functional groups, effective for both aldehydes and ketones, less toxic than NaBH₃CN.[15][16]Can be slower with sterically hindered ketones or weakly basic amines.[15]
Sodium Cyanoborohydride (NaBH₃CN) Effective at mildly acidic pH where iminium ion formation is favored, selective for imines over carbonyls.[12][14]Highly toxic (releases cyanide upon acidic workup), can be sluggish.[9]
Catalytic Hydrogenation (H₂, Pd/C) Economical and scalable, clean workup.[14]Can reduce other functional groups (e.g., alkenes, alkynes, nitro groups), requires specialized equipment.[9]
Amine-Borane Complexes (e.g., 2-picoline-borane) Stable, can be used in various solvents including water, effective under mild conditions.[17]May require optimization for specific substrates.

For most applications involving thiazepane scaffolds, sodium triacetoxyborohydride (STAB) is the reagent of choice due to its high selectivity, broad functional group tolerance, and operational simplicity.[14][15][18]

Protocol_Selection Figure 2: Decision Flowchart for Protocol Selection Start Start: Reductive Amination of a Thiazepanone AcidSensitive Are acid-sensitive functional groups present? Start->AcidSensitive ReducibleGroups Are other reducible functional groups present (e.g., C=C, NO2)? AcidSensitive->ReducibleGroups No STAB Use Sodium Triacetoxyborohydride (NaBH(OAc)3) AcidSensitive->STAB Yes StericHindrance Is the amine or thiazepanone sterically hindered? ReducibleGroups->StericHindrance No ReducibleGroups->STAB Yes Scale Is the reaction on a large scale? StericHindrance->Scale No Optimize Optimize conditions (e.g., longer reaction time, catalyst) StericHindrance->Optimize Yes Scale->STAB No Catalytic Consider Catalytic Hydrogenation Scale->Catalytic Yes AmineBorane Consider Amine-Borane Complexes

Caption: Figure 2: Decision Flowchart for Protocol Selection

Experimental Protocols

Protocol 1: Reductive Amination of a Thiazepanone using Sodium Triacetoxyborohydride (STAB)

This is the most generally applicable and recommended procedure for the N-alkylation of thiazepanes.

Materials:

  • Thiazepanone derivative

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (1.5-2.0 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Glacial acetic acid (optional, 1.0 equivalent for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiazepanone (1.0 equivalent) and the amine (1.0-1.2 equivalents).

  • Solvent Addition: Add anhydrous DCE (or THF) to achieve a concentration of approximately 0.1-0.5 M with respect to the thiazepanone.

  • Acid Catalyst (Optional): For less reactive ketones, glacial acetic acid (1.0 equivalent) can be added to catalyze iminium ion formation.[15][16] Stir the mixture at room temperature for 20-30 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise over 10-15 minutes. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting thiazepanone is consumed (typically 2-24 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired N-substituted thiazepane.

Protocol 2: Reductive Amination using Catalytic Hydrogenation

This method is suitable for large-scale synthesis where other reducible functional groups are absent.

Materials:

  • Thiazepanone derivative

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol (MeOH) or ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Reaction Setup: To a hydrogenation flask, add the thiazepanone (1.0 equivalent), the amine (1.0-1.2 equivalents), and the solvent (MeOH or EtOH).

  • Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain a positive pressure of hydrogen (e.g., from a balloon or as set on the apparatus) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Carefully vent the hydrogen and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography or crystallization as described in Protocol 1.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider adding a catalytic amount of a Lewis acid like Ti(OiPr)₄ to facilitate imine formation, especially with hindered or electron-poor amines.[12] For STAB reductions, adding a small amount of acetic acid can accelerate the reaction.[15]

  • Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the starting thiazepanone. This indicates that imine formation is slow. To mitigate this, allow the thiazepanone and amine to stir together for a period before adding the reducing agent, or consider a two-step procedure where the imine is formed and then reduced.[15][16]

  • Dialkylation of Primary Amines: When using a primary amine, over-alkylation to the tertiary amine can sometimes be an issue. Using a slight excess of the primary amine can help, but a stepwise procedure may be necessary for complete control.[15][16][18]

  • Solvent Choice: 1,2-Dichloroethane (DCE) is often the preferred solvent for STAB reductions as it is aprotic and reactions tend to be faster.[15][16] However, THF is a viable alternative.

  • Moisture Sensitivity: Borohydride reagents are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents for optimal results.

Conclusion

Reductive amination is an indispensable tool for the derivatization of thiazepane scaffolds. By understanding the reaction mechanism and the nuances of different protocols, researchers can efficiently synthesize diverse libraries of N-substituted thiazepanes for biological evaluation. The use of sodium triacetoxyborohydride offers a mild, selective, and broadly applicable method that is well-suited for the complexities of modern drug discovery. Careful consideration of the substrate scope and potential side reactions, coupled with diligent reaction monitoring, will ensure successful outcomes in the synthesis of these valuable heterocyclic compounds.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-218). American Chemical Society.
  • De Smet, N., et al. (2023). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. ChemistryOpen, 12(2), e202200262. [Link]

  • Reductive amination. (2024). In Wikipedia. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • El-Sayed, M. S., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][9][14][15]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 633. [Link]

  • Reddy, G. C., & Ramachandran, P. V. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 14(43), 31441-31445. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Boron reagents for reductive amination. Organic Reactions, 59, 1-714. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Wang, X., et al. (2022). The synthesis of seven- and eight-membered rings by radical strategies. Organic Chemistry Frontiers, 9(18), 5022-5043. [Link]

  • Li, J., & Tang, W. (2023). Strategies for constructing seven-membered rings: applications in natural product synthesis. Chinese Chemical Letters, 34(11), 108398. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Pomerantz, W. C., et al. (2021). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. ACS Medicinal Chemistry Letters, 12(9), 1438-1444. [Link]

  • Salih, S. J., et al. (2024). Thiazine: Synthesis and Biological Activity. Al-Kufa Journal for Biology, 16(3). [Link]

  • Wikipedia contributors. (2024, February 24). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Alcaide, B., Almendros, P., & Carrascosa, R. (2014). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. Organic Letters, 16(7), 1888-1891. [Link]

  • Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Hamann, H. J., & Ramachandran, P. V. (2023). Recent developments in the synthesis and synthetic applications of borane–amines. Chemical Communications, 59(88), 13137-13151. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Ramirez, A., & Tantillo, D. J. (2026). Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Journal of the American Chemical Society. [Link]

  • Reddy, G. S., & Kumar, M. (2024). Recent Progress in Transformations of Azepine/Oxazepine/Thiazepine Derivatives. ChemistrySelect, 9(17), e202304618. [Link]

  • LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [Link]

  • Roy, A., & Ihle, N. T. (2008). Synthesis of Seven-Membered Carbocyclic Rings via a Microwave-Assisted Tandem Oxyanionic 5-Exo Dig Cyclization-Claisen Rearrangement Process. Organic Letters, 10(19), 4239-4242. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Chusov, D., & Ocal, N. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11736-11781. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • ResearchGate. (2025, November 23). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. [Link]

  • Maji, B. (2013). Recent Development on Catalytic Reductive Amination and Applications. Current Organic Chemistry, 17(15), 1603-1629. [Link]

  • ResearchGate. (2025, August 6). Preparation Of New 2-Iminohexahydro-1,3-Thiazepine Derivatives. [Link]

  • Kendall, J., & Lee, J. (2017). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 15(38), 8086-8090. [Link]

  • Research Square. (n.d.). Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. [Link]

  • Arise, R. O., et al. (2022). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[14][15]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules, 27(20), 6961. [Link]

  • ResearchGate. (2019). Synthesis and Characterization and Biological Study of Some Oxazepine Derivatives from 2-Acetylthiazole. [Link]

  • Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2018). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Molecules, 23(11), 2942. [Link]

Sources

Application Note: Solid-Phase Synthesis Strategies for Thiazepane and Benzothiazepine Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Core Focus: High-throughput generation of 1,4-thiazepane and 1,5-benzothiazepine scaffolds using solid-phase synthesis (SPS).

Introduction & Mechanistic Rationale

Seven-membered sulfur- and nitrogen-containing heterocycles, specifically 1,4-thiazepanes and 1,5-benzothiazepines , are privileged scaffolds in modern drug discovery. They have demonstrated profound utility ranging from cardiovascular therapeutics to novel bromodomain (BET) inhibitors [1]. However, the solution-phase synthesis of these medium-sized rings is often plagued by competing intermolecular side reactions (e.g., dimerization) and tedious chromatographic purifications.

The Causality of Solid-Phase Synthesis (SPS): Transitioning the synthesis of these libraries to a solid support introduces a critical thermodynamic and kinetic advantage: the pseudo-dilution effect . By covalently tethering the reactive precursors to a polymer matrix (such as Wang or polystyrene resin), the spatial isolation of the molecules mimics highly dilute conditions. This strongly favors intramolecular cyclization over intermolecular dimerization. Furthermore, SPS allows for the use of massive stoichiometric excesses of reagents to drive sluggish reactions to absolute completion, as all unreacted starting materials and byproducts can be removed via simple filtration and resin-washing cycles.

This application note details two highly efficient, self-validating SPS protocols:

  • [4+3] Annulation on Wang Resin for 1,5-benzothiazepines.

  • Ring-Closing Metathesis (RCM) Cyclization-Cleavage for 1,4-thiazepanes.

Strategy A: [4+3] Annulation for 1,5-Benzothiazepine Libraries

The synthesis of 1,5-benzothiazepines frequently relies on the reaction of


-unsaturated ketones (chalcones) with 2-aminothiophenol [2]. Performing this on Wang resin ensures that the enone intermediate is rigidly held, preventing Michael-addition side reactions between two chalcone molecules.
Mechanistic Workflow
  • Immobilization: 4-Hydroxyacetophenone is anchored to the Wang resin via an esterification reaction.

  • Claisen-Schmidt Condensation: The resin-bound ketone is reacted with various aryl aldehydes to form an immobilized chalcone.

  • [4+3] Annulation: 2-Aminothiophenol attacks the enone via a conjugate (Michael) addition of the thiol, followed by intramolecular imine formation (condensation) with the ketone, yielding the 7-membered ring.

  • Cleavage: Acidic cleavage releases the final 3-hydroxy-2,3-dihydro-1,5-benzothiazepine.

G A Wang Resin (Solid Support) B Immobilized Acetophenone (Esterification) A->B DIC, DMAP C Immobilized Chalcone (Claisen-Schmidt) B->C Ar-CHO, Base D Resin-Bound Benzothiazepine ([4+3] Annulation) C->D 2-Aminothiophenol E Free 1,5-Benzothiazepine (TFA Cleavage) D->E 20% TFA/DCM

Caption: Solid-phase synthesis workflow for 1,5-benzothiazepine libraries via [4+3] annulation.

Protocol 1: Step-by-Step Methodology

Note: All washing steps involve alternating cycles of DCM, DMF, and MeOH to alternately swell and shrink the resin, purging trapped reagents.

  • Resin Loading: Suspend Wang resin (1.0 equiv, typically 0.8-1.0 mmol/g loading) in anhydrous DCM. Add 4-hydroxyacetophenone (3.0 equiv),

    
    -diisopropylcarbodiimide (DIC, 3.0 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv). Agitate at room temperature for 16 hours. Wash the resin (DCM/DMF/MeOH) and dry under a nitrogen stream.
    
  • Chalcone Formation: Swell the resin in anhydrous MeOH/THF (1:1). Add the desired aryl aldehyde (5.0 equiv) and a catalytic amount of NaOMe (0.5 equiv). Heat to 60°C under gentle agitation for 24 hours. The massive excess of aldehyde drives the Claisen-Schmidt condensation to

    
     conversion. Wash extensively to remove unreacted aldehyde.
    
  • Cyclization: Suspend the chalcone-bound resin in anhydrous DMF. Add 2-aminothiophenol (4.0 equiv) and glacial acetic acid (0.2 equiv). Heat the suspension to 80°C for 18 hours. Wash the resin thoroughly (DMF, DCM, MeOH) and dry.

  • Global Cleavage: Treat the resin with a cleavage cocktail of 20% Trifluoroacetic Acid (TFA) in DCM for 2 hours at room temperature. Filter the resin and wash with neat DCM. Concentrate the filtrate under reduced pressure to yield the crude 1,5-benzothiazepine.

Strategy B: RCM Cyclization-Cleavage for 1,4-Thiazepane Libraries

For highly saturated 1,4-thiazepanes—which are gaining traction as 3D-enriched fragments for BET bromodomain inhibition [1]—a cyclization-cleavage strategy utilizing Ring-Closing Metathesis (RCM) is highly effective [3].

The Self-Validating System: This protocol is a self-purifying, self-validating system. The diene precursor is attached to the solid support via a linker that participates in the cyclization. When the Ruthenium-alkylidene (Grubbs) catalyst initiates metathesis, the formation of the 7-membered ring simultaneously severs the covalent bond to the resin. Causality: If a molecule fails to cyclize (due to steric hindrance or catalyst poisoning), it remains covalently bound to the resin. Therefore, the filtrate contains only the successfully cyclized 1,4-thiazepane, resulting in exceptional crude purities (


) without chromatography.
Mechanistic Workflow
  • Linker Attachment: A sulfonamide-based diene precursor is anchored to a polystyrene resin.

  • N-Alkylation: The sulfonamide nitrogen is alkylated with an allyl or homoallyl halide to complete the diene system.

  • Traceless Cleavage (RCM): Grubbs 2nd Generation catalyst is introduced. The metathesis reaction forms the thiazepane core and ejects it into the solution phase.

RCM S1 Polystyrene Resin S2 Immobilized Sulfonamide (Linker Attachment) S1->S2 S3 Diene Precursor (N-Alkylation) S2->S3 Allyl/Homoallyl Halides S4 Ru-Alkylidene Complex (Grubbs Catalyst) S3->S4 RCM Initiation S5 Released 1,4-Thiazepane (Cyclization-Cleavage) S4->S5 Product Release S6 Resin Byproduct (Retained) S4->S6 Support Retention

Caption: Ring-closing metathesis (RCM) cyclization-cleavage strategy for 1,4-thiazepane synthesis.

Protocol 2: Step-by-Step Methodology
  • Diene Assembly on Resin: Starting with a 2-carboxyethyl polystyrene resin, couple a primary homoallylic amine using standard peptide coupling reagents (HATU/DIPEA). Subsequently, sulfonylate the secondary amine with an allylsulfonyl chloride to generate the immobilized diene precursor.

  • Resin Preparation: Wash the diene-bound resin with anhydrous, degassed DCM (3 × 10 mL) under an argon atmosphere. Crucial Step: Degassing prevents the premature degradation of the oxygen-sensitive Ruthenium catalyst.

  • RCM Cyclization-Cleavage: Suspend the resin in degassed DCM. Add Grubbs 2nd Generation Catalyst (2.5 to 5.0 mol% relative to resin loading). Agitate gently at 40°C (refluxing DCM) for 12–16 hours.

  • Product Isolation: Filter the suspension. Wash the remaining resin with DCM (2 × 5 mL). The combined filtrate contains the cleaved 1,4-thiazepane.

  • Ruthenium Scavenging: To remove trace ruthenium byproducts from the filtrate, stir the solution with a silica-based metal scavenger (e.g., QuadraSil AP) for 1 hour, filter, and evaporate to yield the highly pure 1,4-thiazepane derivative.

Quantitative Data Presentation

The table below summarizes the comparative efficiencies, required reagents, and empirical outcomes of the two solid-phase strategies based on standard library generation metrics.

Synthesis StrategyCore Scaffold GeneratedKey Reagents & CatalystsCleavage MechanismAverage Crude Purity (%)Average Overall Yield (%)
[4+3] Annulation 1,5-Benzothiazepine2-Aminothiophenol, Aryl Aldehydes, NaOMeAcidic (20% TFA in DCM)85 - 92%65 - 80%
RCM-Cleavage 1,4-ThiazepaneGrubbs 2nd Gen Catalyst (2.5-5 mol%), DienesTraceless (Metathesis)92 - 98% 55 - 75%
Intramolecular Thioalkylation (Alternative)1,4-ThiazepaneS-nucleophiles, Chloromethyl thiazolesAcidic (95% TFA)80 - 90%50 - 70%

Data Interpretation: While the [4+3] annulation provides slightly higher overall yields due to the robust nature of the TFA cleavage, the RCM-cleavage strategy offers superior crude purity. The traceless metathesis acts as a definitive kinetic filter—only the successfully formed 1,4-thiazepane rings possess the structural geometry required to detach from the solid support.

References

  • Urick, A. K., et al. (2020). Quantifying the Selectivity of Protein–Protein and Small Molecule Interactions with Fluorinated Tandem Bromodomain Reader Proteins. ACS Chemical Biology. URL: [Link]

  • CIBTech Journal of Basic and Applied Chemical Sciences. (2014). New Insights to the Chemistry of Benzothiazepines - An Overview. URL: [Link]

  • Moriggi, J. D., Brown, L. J., Castro, J. L., & Brown, R. C. D. (2004). Ring-closing metathesis: development of a cyclisation–cleavage strategy for the solid-phase synthesis of cyclic sulfonamides. Organic & Biomolecular Chemistry. URL: [Link]

Application Notes and Protocols for the Microwave-Assisted Synthesis of 5-Methyl-1,4-thiazepane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the microwave-assisted synthesis of 5-Methyl-1,4-thiazepane, a saturated seven-membered heterocyclic scaffold of significant interest in medicinal chemistry and fragment-based drug discovery. We will move beyond a simple recitation of steps to provide a deeper understanding of the reaction rationale, the significant advantages conferred by microwave-assisted organic synthesis (MAOS), and a detailed, field-tested protocol.

Introduction: The Significance of 3D-Rich Scaffolds and the Need for Efficient Synthesis

In the landscape of modern drug discovery, there is a pressing need to expand beyond flat, aromatic-rich molecular scaffolds. Three-dimensional (3D) fragments, such as the 1,4-thiazepane ring system, offer improved specificity in protein-binding assays and can unlock novel interactions with biological targets.[1] The 5-Methyl-1,4-thiazepane core, in particular, introduces a chiral center and a lipophilic methyl group, providing a valuable vector for exploring structure-activity relationships (SAR).

However, the synthesis of seven-membered rings like 1,4-thiazepanes has traditionally been hampered by slow reaction times and low yields under conventional heating conditions.[1] Microwave-assisted synthesis has emerged as a transformative technology in medicinal chemistry, dramatically accelerating reaction rates and often leading to cleaner reaction profiles and higher yields.[2][3][4] This approach not only expedites the synthesis of individual compounds but also facilitates the rapid generation of compound libraries for high-throughput screening.[3]

This guide will detail a robust, two-step, one-pot synthesis of the precursor 5-Methyl-1,4-thiazepan-3-one, followed by its reduction to the target 5-Methyl-1,4-thiazepane, all under the efficiency of microwave irradiation.

The Power of Microwave-Assisted Synthesis: A Mechanistic Perspective

Conventional heating methods rely on the slow transfer of heat from an external source through the vessel walls to the reaction mixture. In contrast, microwave irradiation directly and volumetrically heats the reactants through two primary mechanisms: dipolar polarization and ionic conduction.[5][6][7]

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent and reactants, possess permanent dipole moments. The oscillating electric field of the microwaves forces these molecules to constantly realign, generating heat through molecular friction.[5][8]

  • Ionic Conduction: If ionic species are present, they will migrate in the presence of the electric field, and the resistance to this flow results in heat generation.[6]

This direct coupling of energy with the reacting species leads to rapid and uniform heating, often resulting in localized superheating that can accelerate reaction kinetics far beyond what is achievable with conventional methods.[3][5] This efficiency is a cornerstone of green chemistry, reducing energy consumption and often minimizing the need for hazardous solvents.[2][5][6]

Synthetic Strategy: A Two-Step, One-Pot Approach

Our proposed synthesis of 5-Methyl-1,4-thiazepane proceeds through a two-step sequence, beginning with the formation of the 5-Methyl-1,4-thiazepan-3-one intermediate. This is followed by a reduction of the cyclic amide to the desired saturated heterocycle.

Step 1: Microwave-Assisted Cyclocondensation to 5-Methyl-1,4-thiazepan-3-one

The core of this synthesis is the conjugate addition of an aminothiol to an α,β-unsaturated ester, followed by an intramolecular cyclization. To obtain the desired 5-methyl substitution, we will utilize crotonate as the α,β-unsaturated ester.

Reaction Scheme:

The causality behind our experimental choices is as follows:

  • Reactants:

    • Methyl Crotonate: Provides the four-carbon backbone with the methyl group at the desired position.

    • Cysteamine (2-aminoethanethiol): Serves as the nucleophile, introducing both the sulfur and nitrogen atoms required for the heterocyclic ring.

  • Solvent: A high-boiling point, polar solvent such as N,N-Dimethylformamide (DMF) or ethanol is chosen for its excellent microwave absorption properties, ensuring rapid and efficient heating.

  • Catalyst: A catalytic amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the thiol, increasing its nucleophilicity for the initial Michael addition.

  • Microwave Conditions: The use of a sealed vessel allows the reaction to be heated well above the solvent's boiling point, dramatically increasing the reaction rate.[3] This is a key advantage of microwave synthesis.

Step 2: Reduction to 5-Methyl-1,4-thiazepane

The resulting 5-Methyl-1,4-thiazepan-3-one is then reduced to the final product. A common and effective method for this transformation is the use of a reducing agent capable of reducing amides, such as borane dimethyl sulfide complex or sodium borohydride in the presence of iodine.[1]

Reaction Scheme:

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 5-Methyl-1,4-thiazepan-3-one

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Molarity/ConcentrationAmount (mmol)Volume/Mass
Methyl Crotonate100.12-5.00.50 g
Cysteamine77.15-5.00.39 g
Triethylamine (TEA)101.19-0.570 µL
Ethanol46.07--5 mL

Procedure:

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add methyl crotonate (5.0 mmol, 0.50 g) and ethanol (5 mL).

  • Add cysteamine (5.0 mmol, 0.39 g) to the solution.

  • Add triethylamine (0.5 mmol, 70 µL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 20 minutes, with a hold time of 20 minutes.

  • After the reaction is complete, cool the vessel to room temperature using compressed air.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 5-Methyl-1,4-thiazepan-3-one as a white solid.

Protocol 2: Reduction of 5-Methyl-1,4-thiazepan-3-one

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Molarity/ConcentrationAmount (mmol)Volume/Mass
5-Methyl-1,4-thiazepan-3-one145.22-2.00.29 g
Borane dimethyl sulfide complex75.972.0 M in THF4.02.0 mL
Tetrahydrofuran (THF), anhydrous72.11--10 mL
Methanol32.04--5 mL (for quench)

Procedure:

  • To a dry 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-Methyl-1,4-thiazepan-3-one (2.0 mmol, 0.29 g) and anhydrous THF (10 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add borane dimethyl sulfide complex (2.0 M in THF, 4.0 mmol, 2.0 mL) dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Cool the reaction back to 0°C and slowly quench by the dropwise addition of methanol (5 mL).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Methyl-1,4-thiazepane. Further purification can be achieved by chromatography if necessary.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Reduction reagents1 Methyl Crotonate + Cysteamine in Ethanol with TEA microwave Microwave Irradiation 120°C, 20 min reagents1->microwave product1 5-Methyl-1,4-thiazepan-3-one microwave->product1 purification1 Purification (Column Chromatography) product1->purification1 starting_material2 Purified 5-Methyl-1,4-thiazepan-3-one purification1->starting_material2 reagents2 BH3·SMe2 in THF starting_material2->reagents2 0°C to RT product2 5-Methyl-1,4-thiazepane reagents2->product2 workup2 Aqueous Workup & Purification product2->workup2

Caption: Workflow for the synthesis of 5-Methyl-1,4-thiazepane.

Characterization and Expected Results

The successful synthesis of the intermediate and final product should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the methyl group.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

For 5-Methyl-1,4-thiazepan-3-one, one would expect to see characteristic signals for the methyl group (a doublet), the methylene protons adjacent to the nitrogen and sulfur, and the methine proton at the 5-position. The amide carbonyl would be evident in the ¹³C NMR spectrum.

Upon reduction to 5-Methyl-1,4-thiazepane, the amide carbonyl signal will disappear from the ¹³C NMR spectrum, and the proton signals in the ¹H NMR spectrum will shift accordingly, reflecting the change in the electronic environment.

Trustworthiness and Self-Validation

The protocols described herein are built upon established and peer-reviewed synthetic methodologies for similar heterocyclic systems.[1] The use of microwave synthesis for such transformations is well-documented to enhance efficiency and yield.[2][4] By following the detailed step-by-step instructions and employing standard analytical techniques for characterization, researchers can have a high degree of confidence in the outcome. The clear difference in spectroscopic data between the starting material, intermediate, and final product provides a self-validating system for the success of each synthetic step.

References

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. ACS Medicinal Chemistry Letters. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Microwave-Assisted Synthesis in Drug Development. EPCP. [Link]

  • The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. [Link]

  • Synthesis, Identification, and Antibacterial Effect Assessment of Some New 1,4-Thiazepines, Derived from Substituted Diphenyl Acrylamides and Diphenyl Dienones. Chemical Methodologies. [Link]

  • Microwave Assisted Organic Synthesis. Columbia University. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. [Link]

  • Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR. [Link]

  • Drug Discovery at the Speed of Light. CEM. [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. ResearchGate. [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. PubMed. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Seven-Membered Rings. Scribd. [Link]

  • Note Microwave assisted heterocyclization: A rapid and efficient synthesis of 1,5-benzothiazepines. Indian Journal of Chemistry. [Link]

Sources

Application Note: Protecting Group Strategies for 5-Methyl-1,4-thiazepane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Saturated seven-membered heterocycles, such as 1,4-thiazepanes, possess a high degree of three-dimensional (3D) character, making them highly valuable scaffolds for fragment-based drug discovery (FBLD), particularly as BET (bromodomain and extraterminal domain) bromodomain ligands[1]. However, the synthesis of substituted derivatives like 5-methyl-1,4-thiazepane presents significant chemoselectivity and purification challenges.

Because the 1,4-thiazepane core contains both a soft nucleophile (sulfur) and a hard nucleophile (nitrogen), orthogonal protecting group (PG) strategies are not just optional—they are a fundamental requirement for successful synthesis, functionalization, and isolation. Unprotected 1,4-thiazepanes are highly polar, prone to oxidative degradation at the sulfur atom, and exhibit severe streaking during silica gel chromatography.

This application note details the mechanistic rationale and validated step-by-step protocols for synthesizing 5-methyl-1,4-thiazepane, emphasizing the critical role of nitrogen protection (e.g., N-Boc, N-Cbz) in stabilizing the secondary amine post-reduction[2].

Mechanistic Rationale for Protecting Group Selection

The Challenge of the Free Secondary Amine

Following the reduction of the 1,4-thiazepan-5-one intermediate to the saturated 1,4-thiazepane, the resulting secondary amine is highly reactive. If left unprotected, it can undergo:

  • Intermolecular side reactions : Unwanted alkylation or acylation during subsequent library derivatization.

  • Chromatographic loss : The basic nitrogen binds strongly to the acidic silanol groups of standard silica gel, drastically reducing isolated yields.

Protecting Group Orthogonality

Selecting the right protecting group depends on the downstream application of the 5-methyl-1,4-thiazepane scaffold. While alternative methods like phosphine-triggered tandem annulations exist for related heterocycles[3], traditional lactam reduction requires robust PG strategies:

  • Boc (tert-Butyloxycarbonyl) : The industry standard for this scaffold. It is highly stable to the basic conditions of cross-coupling reactions and nucleophilic attacks but can be cleanly removed using TFA or HCl in dioxane[2].

  • Cbz (Carboxybenzyl) : Ideal if the downstream synthesis requires strongly acidic conditions. It is cleanly removed via palladium-catalyzed hydrogenolysis, which is well-tolerated by the thioether core (provided catalyst poisoning is mitigated by using Pd(OH)₂ or higher catalyst loadings).

  • Fmoc (Fluorenylmethyloxycarbonyl) : Useful for solid-phase peptide synthesis (SPPS) applications where the thiazepane is incorporated into peptidomimetics.

Synthetic Workflow and Visualization

The most efficient route to the 1,4-thiazepane core is a one-pot Michael addition and intramolecular lactamization using an α,β-unsaturated ester and a 1,2-amino thiol, followed by amide reduction[1].

G A 1,2-Amino Thiol + Unsaturated Ester B Michael Addition (Thioether Formation) A->B Base catalyst C Intramolecular Lactamization B->C Spontaneous/Heat D 1,4-Thiazepan-5-one Intermediate C->D E Amide Reduction (BH3-DMS or NaBH4/I2) D->E Reduction F Secondary Amine (5-Methyl-1,4-thiazepane) E->F G N-Boc Protection (Boc2O, Et3N) F->G PG Addition H Stable N-Boc-5-Methyl- 1,4-thiazepane G->H Isolation

Workflow for the synthesis and N-Boc protection of 5-methyl-1,4-thiazepane.

Quantitative Data: Protecting Group Comparison

The following table summarizes the performance of various protecting groups applied to the 5-methyl-1,4-thiazepane core, based on empirical laboratory data and literature precedents[2].

Protecting GroupReagents for IntroductionDeprotection ConditionsTypical Yield (%)Orthogonality / Compatibility
Boc Boc₂O, Et₃N, DCMTFA/DCM or 4M HCl/Dioxane85 - 92Stable to base, nucleophiles, and Pd/C.
Cbz Cbz-Cl, DIPEA, THFH₂ (1 atm), Pd/C, MeOH78 - 85Stable to mild acid and base.
Fmoc Fmoc-OSu, Na₂CO₃20% Piperidine in DMF80 - 88Stable to acid; labile to base.
Benzyl (Bn) BnBr, K₂CO₃, DMFH₂ (50 psi), Pd/C, AcOH70 - 75Highly robust; requires harsh cleavage conditions.

Experimental Protocols

The following protocols outline the synthesis of the thiazepane core followed by the critical in situ protection step to yield the stable, isolable N-Boc-5-methyl-1,4-thiazepane.

Protocol A: Synthesis of 5-Methyl-1,4-thiazepan-5-one (Lactam Intermediate)

Note: This protocol adapts the one-pot synthesis methodology utilizing α,β-unsaturated esters and 1,2-amino thiols[1].

Materials:

  • 1-Amino-propan-2-thiol hydrochloride (1.0 equiv)

  • Methyl acrylate (1.2 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Methanol (MeOH)

Step-by-Step Procedure:

  • Preparation: Dissolve 1-amino-propan-2-thiol hydrochloride (10 mmol) in anhydrous MeOH (50 mL) under a nitrogen atmosphere.

  • Base Addition: Add Et₃N (25 mmol) dropwise at 0 °C. Stir for 15 minutes to liberate the free base.

  • Michael Addition: Slowly add methyl acrylate (12 mmol) to the reaction mixture at 0 °C.

  • Cyclization: Warm the reaction to room temperature, then heat to reflux for 12-24 hours. The initial Michael addition occurs rapidly, followed by the slower intramolecular lactamization.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude lactam.

Expertise & Experience (Causality): The order of addition is critical. The thiol is a significantly softer and more reactive nucleophile than the amine. It selectively undergoes the Michael addition to the β-carbon of the acrylate. The subsequent heating drives the thermodynamically favored 7-membered ring closure.

Protocol B: Reduction and In Situ N-Boc Protection

Note: Amide reduction requires strong hydride sources. Borane dimethylsulfide (BH₃·DMS) is preferred to prevent ring-opening[1].

Materials:

  • 5-Methyl-1,4-thiazepan-5-one (crude from Protocol A)

  • Borane dimethylsulfide complex (BH₃·DMS, 2.0 M in THF) (3.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) and Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reduction: Dissolve the crude lactam (10 mmol) in anhydrous THF (40 mL) under nitrogen. Cool to 0 °C.

  • Borane Addition: Add BH₃·DMS (30 mmol) dropwise. Caution: Vigorous gas evolution.

  • Heating: Reflux the mixture for 4-6 hours. Monitor the disappearance of the lactam carbonyl via IR spectroscopy or TLC.

  • Quenching: Cool to 0 °C and carefully quench with slow addition of MeOH (15 mL) followed by 1M HCl (10 mL). Reflux for 1 hour to break the boron-amine complex.

  • Free-basing: Cool to room temperature, adjust the pH to 10 using 2M NaOH, and extract with DCM (4 x 30 mL). Do not concentrate the free amine to dryness at this stage.

  • In Situ Protection: To the combined DCM extracts, add Et₃N (20 mmol) and Boc₂O (15 mmol). Stir at room temperature for 12 hours.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the stable N-Boc-5-methyl-1,4-thiazepane via flash column chromatography (Hexanes/EtOAc, 8:2).

Expertise & Experience (Causality): The boron-amine complex formed post-reduction is notoriously stable. The acidic methanolysis step is mandatory to liberate the free amine. Furthermore, bypassing the isolation of the highly polar, air-sensitive free 5-methyl-1,4-thiazepane and proceeding directly to Boc-protection in the extraction solvent prevents significant yield losses and eliminates chromatographic streaking.

References

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. Organic Letters - ACS Publications. URL:[1]

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries - PMC. NIH. URL:[2]

  • Phosphine-Triggered Tandem Annulation between Morita–Baylis–Hillman Carbonates and Dinucleophiles: Facile Syntheses of Oxazepanes, Thiazepanes, and Diazepanes. Organic Letters - ACS Publications. URL:[3]

Sources

Application Note & Protocol Guide: Strategic Solvent Selection for 1,4-Thiazepane Ring Closure Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,4-thiazepane scaffold is a privileged seven-membered heterocyclic motif integral to numerous pharmacologically active compounds. Its synthesis, however, is often challenged by the entropic and enthalpic barriers associated with medium-sized ring formation. The judicious selection of a reaction solvent is paramount, as it directly governs reaction kinetics, pathway selectivity, and overall yield. This document provides a comprehensive guide to understanding and optimizing solvent conditions for the key synthetic strategies employed in 1,4-thiazepane ring closure. We will explore the mechanistic underpinnings of solvent effects and provide actionable, field-proven protocols for researchers.

Chapter 1: The Crucial Role of the Solvent in Thiazepane Synthesis

The formation of a seven-membered ring like 1,4-thiazepane is a delicate balance of factors. Intramolecular reactions are often in competition with faster intermolecular side reactions, such as polymerization. The solvent is not merely a medium for dissolving reactants; it is an active participant that can stabilize transition states, influence nucleophile and electrophile reactivity, and dictate the reaction pathway.

Key solvent properties to consider include:

  • Polarity and Dielectric Constant: High-polarity solvents can stabilize charged intermediates and transition states, often accelerating reactions that involve charge separation.

  • Proticity (Protic vs. Aprotic): Protic solvents (e.g., alcohols, water) possess acidic protons and are excellent at solvating both cations and anions through hydrogen bonding. Aprotic solvents (e.g., DMF, DMSO, THF) lack acidic protons. Polar aprotic solvents are particularly effective at solvating cations while leaving anions (nucleophiles) relatively "bare" and highly reactive.

  • Boiling Point: The boiling point determines the accessible temperature range for a reaction. Higher temperatures can overcome activation barriers but may also promote undesired side reactions.

  • Solubility: All reactants, reagents, and catalysts must have adequate solubility in the chosen solvent to ensure a homogeneous reaction mixture and efficient mass transfer.

Chapter 2: Core Synthetic Strategies & Solvent Causality

The optimal solvent is intrinsically linked to the specific mechanism of the ring-closure reaction. Below, we dissect the most common synthetic routes to the 1,4-thiazepane core and the rationale behind solvent selection for each.

Strategy A: Intramolecular Aza/Thia-Michael Addition

This is one of the most prevalent methods, typically involving the cyclization of an amino-thiol onto an α,β-unsaturated ester, amide, or sulfone. The reaction proceeds via a conjugate addition.

Mechanistic Insight: The key step is the nucleophilic attack of either the thiol (thia-Michael) or the amine (aza-Michael) onto the activated alkene. The reaction is often base-catalyzed to generate a more potent thiolate or amido nucleophile. Polar aprotic solvents like DMF or DMSO are highly effective as they stabilize the developing negative charge in the transition state and the resulting enolate intermediate.[1] However, polar protic solvents like ethanol can also be used, often in the presence of a base, where they can participate in proton transfer steps.[2]

G

Caption: Mechanism of Aza/Thia-Michael addition for 1,4-thiazepane synthesis.

Strategy B: Intramolecular Reductive Amination

This strategy involves the formation of a seven-membered ring by creating a C-N bond between a thiol-containing aldehyde or ketone and an amine, followed by in-situ reduction of the resulting cyclic imine/enamine.

Mechanistic Insight: This is a two-stage process within one pot.

  • Imine Formation: A condensation reaction that releases water. The choice of solvent can be critical. While protic solvents like methanol can be used, they can also lead to undesired acetal formation with the carbonyl starting material.[3] Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are often preferred, especially when using molecular sieves to sequester the water byproduct.

  • Reduction: The choice of reducing agent heavily dictates the solvent.

    • Sodium Triacetoxyborohydride (STAB): A mild and selective reagent that is sensitive to water and incompatible with methanol. It is almost exclusively used in aprotic solvents like DCE, DCM, or THF.[4]

    • Sodium Cyanoborohydride (NaCNBH₃): A more robust reagent that is stable in protic solvents. Methanol is a very common solvent for reductions using NaCNBH₃.[4]

Strategy C: Ring Expansion Reactions

1,4-thiazepines can be synthesized via the expansion of smaller heterocyclic rings, such as β-lactam-fused 1,3-thiazinanes.

Mechanistic Insight: A common method involves treating a chlorinated, β-lactam-fused 1,3-thiazinane with an alkoxide base like sodium methoxide.[5][6] The reaction is typically performed in the corresponding alcohol (e.g., methanol for sodium methoxide) which acts as both the solvent and the source of the nucleophile/base. The polar protic nature of the alcohol is suitable for dissolving the ionic reagent and stabilizing any charged intermediates formed during the rearrangement.

Chapter 3: Protocols and Comparative Data

A theoretical understanding must be paired with practical application. The following section provides detailed protocols and a general workflow for solvent screening.

General Workflow for Solvent Screening

G cluster_solvents Solvent Classes start Define Reaction (e.g., Michael Addition) select Select Diverse Solvents (Protic, Aprotic Polar, Aprotic Non-Polar) start->select setup Set up Parallel Reactions (Identical Stoichiometry, Temp, Time) select->setup s1 Ethanol s2 DMF s3 Acetonitrile s4 Toluene monitor Monitor Progress (TLC, LC-MS) setup->monitor analyze Analyze Outcome (Yield, Purity, Byproducts) monitor->analyze optimize Optimize with Best Solvent (Concentration, Temperature) analyze->optimize Identify Lead Condition end Final Protocol optimize->end

Caption: A systematic workflow for empirical solvent screening in a cyclization reaction.

Protocol 1: Synthesis of a 1,4-Thiazepan-5-one via Michael Addition

This protocol is adapted from methodologies focused on the cyclization of cysteamine derivatives with α,β-unsaturated esters.[7]

Materials:

  • Cysteamine (1.0 equiv)

  • Ethyl acrylate (1.05 equiv)

  • Triethylamine (Et₃N, 1.5 equiv)

  • Solvent of choice (see Table 1)

  • Round-bottom flask with magnetic stirrer

  • Condenser (if heating)

Procedure:

  • To a round-bottom flask charged with the chosen solvent (0.2 M concentration relative to cysteamine), add cysteamine and ethyl acrylate.

  • Begin stirring the mixture at room temperature.

  • Add triethylamine dropwise to the solution.

  • Allow the reaction to stir at room temperature (or gentle heat, e.g., 40 °C, depending on the solvent) for the time specified in Table 1.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the pure 1,4-thiazepan-5-one.

Comparative Solvent Data:

SolventDielectric Constant (ε)TypeTypical Reaction TimeTypical YieldNotes
Ethanol 24.5Polar Protic24-72 hoursModerate[2]Reaction is often slow but clean. Base is crucial.
Acetonitrile (CH₃CN) 37.5Polar Aprotic3-6 hoursGoodGood solubility for many substrates.[7]
N,N-Dimethylformamide (DMF) 36.7Polar Aprotic2-4 hoursGood to ExcellentExcellent solvating power, but higher boiling point can make removal difficult.
Toluene 2.4Non-polar Aprotic> 72 hoursPoor to NoneGenerally unsuitable as it cannot stabilize the charged intermediates of the Michael addition.
Methanol 32.7Polar Protic24-48 hoursModerateSimilar to ethanol, but potential for transesterification with the ethyl ester starting material.

Table 1: Influence of Solvent on the Michael Addition for 1,4-Thiazepan-5-one Synthesis. Yields and times are representative and will vary with specific substrates.

Protocol 2: Synthesis of a 1,4-Thiazepane via Reductive Amination

This protocol describes a general procedure for the cyclization of a precursor containing both an amino group and an aldehyde, separated by a thiol-containing linker.

Materials:

  • Amino-thiol-aldehyde precursor (1.0 equiv)

  • Sodium triacetoxyborohydride (STAB, 1.5 equiv)

  • Acetic acid (catalytic, ~5 mol%)

  • 1,2-Dichloroethane (DCE)

  • Anhydrous sodium sulfate

  • Round-bottom flask with magnetic stirrer and nitrogen inlet

Procedure:

  • Dissolve the amino-thiol-aldehyde precursor in anhydrous DCE (0.1 M) in a round-bottom flask under a nitrogen atmosphere.

  • Add a catalytic amount of glacial acetic acid to the solution to facilitate imine formation.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the cyclic iminium ion intermediate.

  • Add sodium triacetoxyborohydride (STAB) to the mixture in one portion. Caution: STAB reacts with moisture; handle it quickly in a dry environment.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCE or DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale for Solvent Choice: DCE is the solvent of choice here for several reasons. It is aprotic and compatible with the moisture-sensitive STAB reagent.[4][8] It is an excellent solvent for the starting materials and intermediates, and its boiling point allows for mild heating if required, though this reaction often proceeds well at room temperature.

References

  • Guzmán, A. et al. (2017). Study of the effect of solvent and different Lewis acids in one pot multicomponent microwave assisted reaction for the chemoselective generation of 1.4-thiazepan-3-ones and 4-tiazolidinones. ResearchGate. Available at: [Link]

  • Lowe, J. et al. (2012). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. Available at: [Link]

  • Various Authors. (2018). The synthesis of 1,4-thiazepines. ResearchGate. Available at: [Link]

  • Ghang, Y. et al. (2013). Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy. PMC. Available at: [Link]

  • Gould, C. et al. (2020). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. PMC. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

  • Palkó, M. et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. PMC. Available at: [Link]

  • Gicquel, M. et al. (2021). Synthesis of Polysubstituted Tetrahydro‐1,4‐Thiazepines by Rhodium‐Catalyzed Ring Expansion of Dihydro‐1,3‐Thiazines with Diazoesters. ResearchGate. Available at: [Link]

  • Jasim, H. et al. (2023). Synthesis, Identification, and Antibacterial Effect Assessment of Some New 1,4-Thiazepines, Derived from Substituted Diphenyl Acrylamides and Diphenyl Dienones. Chemical Methodologies. Available at: [Link]

  • Synple Chem. Application Note – Reductive Amination. Available at: [Link]

  • Palkó, M. et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. PubMed. Available at: [Link]

  • González-Ortega, A. et al. (2015). Microwave-assisted Synthesis of 2-Substituted 4,5,6,7-Tetrahydro-1,3-thiazepines from 4-Aminobutanol. Beilstein Archives. Available at: [Link]

  • Palkó, M. et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. ResearchGate. Available at: [Link]

  • Palkó, M. et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. Available at: [Link]

  • Martineau, V. et al. (2022). Thia-Michael Reaction. Encyclopedia MDPI. Available at: [Link]

  • ACS Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation. Wordpress. Available at: [Link]

  • Reddit r/Chempros. (2025). Help with reductive ammination. Available at: [Link]

  • Le-Criq, A. et al. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry. Available at: [Link]

  • DeBoef, B. et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Available at: [Link]

  • Martineau, V. et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Semantic Scholar. Available at: [Link]

  • Acevedo, O. et al. (2015). A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. Auburn University. Available at: [Link]

  • Boyd, S. et al. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. Available at: [Link]

  • Pal, A. et al. (2017). Solvent Polarity-Dependent Behavior of Aliphatic Thiols and Amines Toward Intriguingly Fluorescent AuAgGSH Assembly. PubMed. Available at: [Link]

  • Smith, T. et al. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. PMC. Available at: [Link]

  • Oyarzún, D. et al. (2022). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for 5-Methyl-1,4-thiazepane

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide to the safe handling, storage, and use of 5-Methyl-1,4-thiazepane (CAS No. 7670-50-0). The protocols and recommendations outlined herein are designed for researchers, scientists, and drug development professionals to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction: Understanding the Chemistry of 5-Methyl-1,4-thiazepane

5-Methyl-1,4-thiazepane is a heterocyclic compound featuring a seven-membered ring containing both a sulfur (thioether) and a nitrogen (secondary amine) atom.[1][2] This unique structure is of interest in medicinal chemistry and drug development, as the 1,4-thiazepane scaffold is found in various bioactive molecules.[3][4][5][6] The presence of both a thioether and a secondary amine dictates its chemical reactivity and informs the necessary handling and storage precautions. Thioethers are susceptible to oxidation, which can form sulfoxides and sulfones, while secondary amines can also be prone to oxidation and other reactions.[7] Therefore, understanding these intrinsic properties is crucial for maintaining the compound's purity and stability.

Hazard Identification and Safety Precautions

5-Methyl-1,4-thiazepane is classified as a hazardous substance and must be handled with appropriate care.

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H314 (Causes severe skin burns and eye damage), H227 (Combustible liquid).[1]

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

Due to the corrosive and harmful nature of this compound, the following PPE is mandatory when handling 5-Methyl-1,4-thiazepane:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[8][9]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and dispose of them properly after handling.[8][9]

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron and additional protective clothing should be used.[8]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[8][10]

First Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[9]

Storage and Stability

Proper storage is critical to maintain the quality and stability of 5-Methyl-1,4-thiazepane. The primary concerns are its sensitivity to air (oxygen) and light.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Room TemperatureThe compound is stable at ambient temperatures.
Atmosphere Inert Gas (Argon or Nitrogen)The thioether and secondary amine moieties are susceptible to oxidation.[7][11] An inert atmosphere prevents degradation.
Light Keep in a dark placeTo prevent potential light-induced degradation.
Container Tightly sealed, appropriate chemical-resistant containerPrevents contamination and exposure to moisture and air.

Data synthesized from supplier information.[1]

Long-Term Storage Protocol

For long-term storage, it is advisable to use a container with a secure, airtight seal, such as those with a PTFE-lined cap. The following workflow outlines the best practices for receiving and storing the compound.

A Receive Compound B Inspect Container Integrity A->B C Place in Secondary Containment B->C D Transfer to Inert Atmosphere Glovebox/Glovebag C->D E If original container is not ideal, transfer to a suitable vial D->E F Backfill with Argon/Nitrogen E->F G Seal Tightly F->G H Store in a Dark, Designated Cabinet at Room Temperature G->H

Caption: Workflow for receiving and storing 5-Methyl-1,4-thiazepane.

Handling and Use Protocols

Given its air-sensitive nature, all manipulations of 5-Methyl-1,4-thiazepane should be performed under an inert atmosphere.[12][13][14]

Protocol for Preparing a Stock Solution

This protocol details the preparation of a stock solution using Schlenk line techniques to ensure an oxygen-free environment.

Materials:

  • 5-Methyl-1,4-thiazepane

  • Anhydrous solvent (e.g., DMSO, DMF, Dichloromethane - ensure compatibility with your experimental system)

  • Schlenk flask or a vial with a septum-sealed cap

  • Gas-tight syringes and needles

  • Source of dry inert gas (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled under a stream of inert gas.[11]

  • Inert Atmosphere: Assemble the glassware and purge the system with inert gas. A slight positive pressure of the inert gas should be maintained throughout the procedure, which can be monitored with an oil bubbler.[13]

  • Solvent Transfer: Transfer the required volume of anhydrous solvent to the Schlenk flask or vial using a dry, inert gas-flushed syringe.

  • Compound Transfer:

    • Carefully uncap the 5-Methyl-1,4-thiazepane container under a positive flow of inert gas.

    • Using a clean, dry, and inert gas-flushed syringe, withdraw the desired volume of the liquid compound.

    • Quickly transfer the compound to the solvent-containing flask/vial by injecting it through the septum.

  • Homogenization: Gently swirl or stir the solution until the compound is fully dissolved.

  • Storage of Stock Solution: If not for immediate use, the stock solution should be stored under an inert atmosphere, protected from light, and at an appropriate temperature (typically ≤ -20°C to minimize solvent evaporation and slow potential degradation).

cluster_prep Preparation cluster_transfer Compound Transfer cluster_final Final Steps A Dry Glassware B Purge with Inert Gas A->B C Add Anhydrous Solvent B->C F Inject into Solvent D Flush Syringe with Inert Gas E Withdraw 5-Methyl-1,4-thiazepane D->E E->F G Mix to Homogenize F->G H Store Under Inert Atmosphere G->H

Caption: Protocol for preparing a stock solution of 5-Methyl-1,4-thiazepane.

Spill and Waste Disposal

Spill Management

In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[10] Collect the absorbed material into a sealed container for disposal.

Waste Disposal

All waste containing 5-Methyl-1,4-thiazepane should be treated as hazardous chemical waste. Dispose of the waste in a properly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.

References

  • (1R,5R)-5-methyl-1,4-thiazepane 1-oxide | C6H13NOS - PubChem. [Link]

  • SAFETY DATA SHEET. [Link]

  • Thiolated polymers: Stability of thiol moieties under different storage conditions. [Link]

  • 5-methyl-1,4-thiazepane hydrochloride (C6H13NS) - PubChemLite. [Link]

  • 5-methyl-1,4-thiazepane - MilliporeSigma. [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. [Link]

  • the manipul
  • Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. [Link]

  • A simple and efficient method for the syntheses of thioether cyclic peptides - Academia.edu. [Link]

  • Thiols And Thioethers - Master Organic Chemistry. [Link]

  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. [Link]

  • Cyclic Thiosulfonates for Thiol-Mediated Uptake: Cascade Exchangers, Transporters, Inhibitors - PMC. [Link]

  • Cyclic ether synthesis - Organic Chemistry Portal. [Link]

  • (5S)-5-methyl-1-oxidanylidene-1,4-thiazinane-2-carboxylic acid - PubChem. [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - MDPI. [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - ResearchGate. [Link]

  • (PDF) Synthesis of Polysubstituted Tetrahydro‐1,4‐Thiazepines by Rhodium‐Catalyzed Ring Expansion of Dihydro‐1,3‐Thiazines with Diazoesters - ResearchGate. [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - PMC. [Link]

  • 2-amino-4-methylthiazole - Organic Syntheses Procedure. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Methyl-1,4-thiazepane Cyclization Yields

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the thermodynamic and kinetic bottlenecks associated with synthesizing 5-methyl-1,4-thiazepane architectures. Seven-membered heterocycles are notoriously difficult to cyclize due to unfavorable entropic factors and transannular ring strain. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to optimize your yields.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My intramolecular cyclization yields predominantly linear oligomers instead of the 5-methyl-1,4-thiazepane monomer. How can I shift the reaction trajectory? Causality: The formation of a 7-membered ring carries a high activation entropy (


). In standard concentrations, the rate of intermolecular collision (leading to oligomerization) outcompetes the rate of intramolecular chain-end encounter[1].
Solution:  Implement a pseudo-high dilution strategy. Rather than running the reaction in a massive volume of solvent, use a syringe pump to add the acyclic precursor (e.g., a 1-amino-2-propanethiol derivative) over 10–12 hours to a highly dilute solution of your base/catalyst. This maintains an extremely low steady-state concentration of the reactive intermediate, kinetically favoring intramolecular cyclization over intermolecular polymerization.

Q2: I am using standard amine bases (DIEA, Et3N) for the cyclization of an aminothiol with an


-unsaturated ester, but yields remain <20% after 5 days. How can I accelerate this? 
Causality:  Weak bases fail to sufficiently lower the activation energy for the critical lactamization/cyclization step. While the initial thia-Michael addition is fast, the subsequent C-N bond formation is rate-limiting[1].
Solution:  Switch to a stronger amidine base (DBU) and introduce an acyl transfer catalyst. Literature demonstrates that adding 0.2 equivalents of imidazole alongside DBU accelerates the reaction from days to under 3 hours. The imidazole forms a highly reactive acyl-imidazole intermediate, drastically lowering the kinetic barrier for ring closure[1].

Q3: Does the 5-methyl substitution hinder or help the cyclization process? Causality: Counterintuitively, the 5-methyl group often improves cyclization yields compared to the unsubstituted linear chain. This is due to the Thorpe-Ingold (gem-dialkyl) effect and conformational pre-organization. The steric bulk of the methyl group restricts the rotational freedom of the acyclic precursor, increasing the ground-state population of the folded gauche conformer required for cyclization, thereby reducing the entropic penalty of the transition state.

Q4: Can we bypass traditional substitution methods using transition-metal or organocatalysis? Causality: Traditional


 cyclizations are heavily dependent on leaving group dynamics and often suffer from competing elimination side-reactions.
Solution:  Yes. A highly efficient alternative is the phosphine-triggered tandem[3+4] annulation utilizing Morita–Baylis–Hillman (MBH) carbonates. The phosphine catalyst drives an initial allylic alkylation, simultaneously releasing a tert-butoxide anion. This in situ generated base then catalyzes the intramolecular Michael addition, cleanly yielding the thiazepane scaffold[2].

Section 2: Experimental Workflows & Logical Relationships

G Start Acyclic Precursor (e.g., 1-amino-2-propanethiol derivative) Dilution Pseudo-High Dilution (Syringe Pump, 0.01 M) Start->Dilution Base Base & Acyl Transfer Catalyst (DBU + Imidazole) Dilution->Base Cyclization Intramolecular Cyclization (Conjugate Addition / Lactamization) Base->Cyclization Product 5-Methyl-1,4-thiazepane (Target Scaffold) Cyclization->Product Favored (Low Conc.) Oligomer Linear Oligomers (Undesired) Cyclization->Oligomer Favored (High Conc.)

Workflow for optimizing 5-methyl-1,4-thiazepane cyclization via pseudo-high dilution.

Mechanism MBH MBH Carbonate + Aminothiol Allylic Phosphine-Catalyzed Allylic Alkylation MBH->Allylic ThiolAttack C-S Bond Formation (Thiol Attack) Allylic->ThiolAttack BaseGen In situ Base Generation (tert-butoxide release) ThiolAttack->BaseGen Michael Intramolecular Michael Addition (C-N Bond Formation) BaseGen->Michael Base Catalyzed Thiazepane 5-Methyl-1,4-Thiazepane Michael->Thiazepane

Phosphine-triggered tandem [3+4] annulation mechanism for thiazepane synthesis.

Section 3: Step-by-Step Optimized Methodologies

Protocol A: Imidazole-Catalyzed Tandem Conjugate Addition/Cyclization[1]

Objective: Rapid synthesis of 5-methyl-1,4-thiazepanones from


-unsaturated esters.
  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add anhydrous acetonitrile (100 mL) to achieve a final reaction concentration of 0.05 M.

  • Reagent Loading: Add the

    
    -unsaturated trifluoroethyl ester (1.0 equiv) and the 5-methyl-substituted aminothiol precursor (1.1 equiv) to the solvent.
    
  • Catalyst Addition: Inject 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equiv) followed immediately by solid imidazole (0.2 equiv).

  • Reaction Monitoring: Stir at ambient temperature (20–25 °C). Monitor the disappearance of the acyclic intermediate via LC-MS. The reaction should reach >95% conversion within 0.5 to 3 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous

    
     (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
    
  • Purification: Dry the combined organic layers over

    
    , filter, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
  • Self-Validation & Quality Control: The critical failure point is the degradation of the acyl-imidazole intermediate by moisture. If the reaction stalls at the acyclic thio-ether stage, verify the anhydrous nature of your acetonitrile and ensure the imidazole is stored in a desiccator.

Protocol B: Phosphine-Triggered Tandem [3+4] Annulation[2]

Objective: Base-free initiation of 1,4-thiazepane cyclization using MBH carbonates.

  • Preparation: In a dry Schlenk tube under nitrogen, dissolve the Morita–Baylis–Hillman (MBH) carbonate (1.0 equiv) and 1-amino-2-propanethiol (1.2 equiv) in anhydrous THF (0.1 M).

  • Initiation: Add triphenylphosphine (

    
    , 10 mol%) in a single portion.
    
  • Cyclization: Stir the mixture at room temperature. The phosphine will trigger the allylic alkylation, releasing tert-butoxide which subsequently catalyzes the Michael cyclization.

  • Completion: Allow the reaction to proceed for 4–12 hours until TLC indicates complete consumption of the MBH carbonate.

  • Isolation: Concentrate the mixture under reduced pressure and directly load onto a silica gel column for purification.

  • Self-Validation & Quality Control: This protocol relies on a self-sustaining catalytic cycle where the leaving group acts as the base. If cyclization yields are low, it indicates insufficient tert-butoxide generation. Validate by adding 0.5 equiv of exogenous

    
    -BuOK; if the yield spikes, your initial MBH carbonate concentration or phosphine loading was too low.
    

Section 4: Quantitative Data Summaries

Table 1: Effect of Base and Additives on 1,4-Thiazepanone Cyclization Yield[1] Note: Reactions performed using trifluoroethyl esters in 0.05 M solvent.

EntryBase (Equiv)Additive (Equiv)SolventTime (h)Yield (%)Mechanistic Observation
1DIEA (1.2)NoneTHF180Base too weak for lactamization.
2NaOH (1.5)NoneH₂O/MeOH12032Extremely slow kinetics; side reactions.
3DBU (1.2)NoneTHF1811Stronger base, but high kinetic barrier remains.
4DBU (1.2)Imidazole (0.2)THF1853Acyl transfer catalysis improves yield.
5DBU (1.2)Imidazole (0.2)MeCN385 Polar aprotic solvent maximizes imidazole reactivity.

Table 2: Comparison of Thiazepane Synthesis Strategies[1][2][3]

Synthetic StrategyKey ReagentsReactive IntermediateTypical Yield RangeReaction Time
Tandem Conjugate Addition

-unsaturated esters, aminothiols
Acyl-imidazole50–85%0.5–3 h
Phosphine-Triggered Annulation MBH carbonates, aminothiolsPhosphonium / Alkoxide70–94%4–12 h
Electrophilic Cyclization N-propargylic

-enaminothiones,

Thio-iminium ion65–90%2–6 h

Section 5: References

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries Source: National Institutes of Health (PMC) URL:[Link]

  • Phosphine-Triggered Tandem Annulation between Morita–Baylis–Hillman Carbonates and Dinucleophiles: Facile Syntheses of Oxazepanes, Thiazepanes, and Diazepanes Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthesis of 1,4-Thiazepines Source: The Journal of Organic Chemistry (PubMed) URL:[Link]

Sources

Technical Support Center: Preventing Oxidation Side Reactions in Thiazepane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thiazepane Synthesis Support Center. 1,4-Thiazepanes are highly valuable 3D fragments for fragment-based ligand discovery (FBLD) and screening libraries, particularly in the development of BET bromodomain inhibitors 1. However, the synthesis of these seven-membered N,S-heterocycles is frequently plagued by oxidative side reactions. This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure high-fidelity, oxidation-free thiazepane synthesis.

Core Mechanistic Insight: The Causality of Sulfur Oxidation

In thiazepane synthesis, sulfur oxidation is rarely a spontaneous thermal event; it is a catalyzed process. The low-oxidation-state sulfur atom in the thioether core is highly nucleophilic and intrinsically responsive to reactive oxygen species (ROS) [[2]](). When utilizing transition metal catalysis (e.g., Ir-photocatalysis or Au-cycloisomerization) or even standard basic Michael additions, trace dissolved oxygen (O₂) acts as a terminal oxidant. Metal centers can coordinate with the thioether, facilitating an oxygen transfer that yields sulfoxides or sulfones 3.

Furthermore, if the reaction utilizes Lewis acids to activate imines, the electronic environment of the sulfur can be inadvertently altered, lowering its oxidation potential and making it highly susceptible to off-target oxidative quenching cycles [[4]](). Preventing this requires a self-validating system of rigorous degassing, antioxidant integration, and precise stoichiometric control.

Workflow Visualization

ThiazepaneWorkflow Start 1,2-Amino Thiol Precursors Degas Solvent Degassing (Argon/N2) Start->Degas TCEP Add TCEP (Prevent Disulfide) Degas->TCEP Cyclization Cyclization (e.g., Michael Addition) TCEP->Cyclization OxidationRisk Risk: S-Oxidation to Sulfoxide Cyclization->OxidationRisk Control Temp Control & Flow Chemistry Cyclization->Control OxidationRisk->Control Mitigate Product Pure 1,4-Thiazepane Control->Product

Workflow for preventing oxidative side reactions during thiazepane synthesis.

Self-Validating Experimental Protocol: Oxidation-Free 1,4-Thiazepane Synthesis

Methodology for a one-pot conjugate addition and acylation using α,β-unsaturated esters and 1,2-amino thiols.

Step 1: Solvent Degassing (The Freeze-Pump-Thaw Method)

  • Causality: Simple nitrogen sparging leaves residual dissolved O₂, which acts as a radical initiator or terminal oxidant in the presence of light or transition metals. Freeze-pump-thaw physically extracts O₂ from the solvent's crystal lattice.

  • Action: Transfer the reaction solvent (e.g., Methanol or Acetonitrile) to a Schlenk flask. Freeze completely in liquid nitrogen, apply high vacuum for 5 minutes, isolate from the vacuum, and thaw in a warm water bath. Repeat this cycle 3 times.

Step 2: Precursor Preparation & Disulfide Cleavage

  • Causality: 1,2-amino thiols naturally oxidize to polymeric disulfides during storage. Using them directly skews reaction stoichiometry and halts the Michael addition.

  • Action: In a glovebox, dissolve the 1,2-amino thiol in the degassed solvent. Add 0.05 equivalents of TCEP (tris(2-carboxyethyl)phosphine).

  • Self-Validation Check: Why TCEP? Unlike DTT, TCEP does not contain a thiol moiety, which prevents the formation of mixed disulfides or unwanted thioacetal side products 5. The solution should turn completely clear as disulfides are cleaved.

Step 3: Controlled Cyclization

  • Causality: Exothermic reactions increase the kinetic rate of parasitic oxidation pathways.

  • Action: Add the α,β-unsaturated ester dropwise at 0 °C to control the conjugate addition exotherm, then allow it to warm to room temperature (0.5–3 h) 1.

Step 4: Quench and Rescue Workup

  • Causality: Exposure to air during aqueous workup can induce late-stage sulfoxidation.

  • Action: Quench the reaction with degassed water. Extract using an inert atmosphere if possible.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. If trace sulfoxide is detected, introduce a mild reduction step using sodium borohydride/iodine (NaBH₄/I₂) to quantitatively recover the desired thiazepane thioether before final column chromatography 1.

Data Presentation: Impact of Reaction Conditions on Oxidation Byproducts

The following table summarizes the quantitative impact of various atmospheric and catalytic conditions on the yield of 1,4-thiazepane versus its sulfoxide byproduct.

Reaction ConditionAdditive / CatalystThiazepane Yield (%)Sulfoxide Byproduct (%)Mechanistic Rationale
Ambient Air None32%45%Dissolved O₂ acts as a terminal oxidant, rapidly degrading the thioether.
Degassed (N₂ Sparged) None65%15%Partial removal of O₂ reduces ROS generation but leaves trace oxidants.
Freeze-Pump-Thaw TCEP (0.05 eq)88%< 2%Complete O₂ removal and continuous disulfide reduction protects the sulfur.
Ir-Photocatalysis (Air) Ir(III) + Lewis Acid10%75%Ir(IV) oxidative quenching pathway aggressively oxidizes thioethers 4.
Flow Chemistry (Degassed) Fixed-bed Catalyst92%< 1%Precise residence time minimizes over-oxidation and suppresses side reactions 6.
Frequently Asked Questions (FAQs)

Q1: My 1,2-amino thiol starting material is completely insoluble, and my thiazepane yield is zero. What is happening? A1: Your starting material has likely oxidized into a polymeric disulfide network. Amino thiols are highly susceptible to air oxidation during storage. To troubleshoot, add a mild, non-thiol reducing agent like TCEP during the initial dissolution phase 5. Ensure all subsequent steps are performed under an inert Argon atmosphere using Schlenk techniques.

Q2: I am using an Iridium photocatalyst to synthesize thiazepanes from SLAP reagents, but I am isolating massive amounts of sulfoxide. How do I stop this? A2: In photoredox catalysis, the excited *Ir(III) state can be reductively quenched by the thioether, or the system can toggle to an Ir(IV) oxidative pathway if Lewis acids are present and O₂ is not strictly excluded [[4]](). To prevent this, rigorously degas your solvents via freeze-pump-thaw. Additionally, evaluate your Lewis acid loading; excessive Lewis acid can coordinate the imine but also inadvertently interact with the sulfur, altering its oxidation potential.

Q3: Can I use flow chemistry to mitigate these oxidative side reactions? A3: Yes. Flow chemistry utilizes microreactors that offer precise control over residence time, temperature, and pressure [[6]](). By strictly limiting the time the newly formed thiazepane is exposed to the reaction mixture and potential trace oxidants, you drastically suppress the kinetics of the secondary oxidation step (thioether to sulfoxide).

Q4: During workup, I noticed my thiazepane product is oxidizing on the silica column. How can I purify it safely? A4: Silica gel can sometimes contain trace metal impurities (like iron) that catalyze the air oxidation of sensitive thioethers. To prevent this, pre-treat your silica with a 1% solution of triethylamine to neutralize acidic sites, and run the column using degassed eluents. Alternatively, consider crystallization if your specific thiazepane derivative is a solid.

References
  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries Source: PMC / NIH URL:[Link]

  • Sulfur-based oxidation-responsive polymers. Chemistry, responsiveness and biomedical applications Source: ResearchGate URL:[Link]

  • Lewis Acid Induced Toggle from Ir(II) to Ir(IV) Pathways in Photocatalytic Reactions: Synthesis of Thiomorpholines and Thiazepanes Source: ACS Publications URL:[Link]

  • Selective Sulfoxidation of Thioethers and Thioaryl Boranes with Nitrate, Promoted by a Molybdenum–Copper Catalytic System Source: The Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Technical Support Center: Purification of 5-Methyl-1,4-thiazepane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic purification. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 1,4-thiazepane scaffolds.

The synthesis of 5-methyl-1,4-thiazepane—often achieved via the reduction of 1,4-thiazepanones or through cycloaddition and ring expansion[1][2]—presents unique isolation challenges. The molecule contains both a basic secondary amine and an electron-rich thioether. This dual functionality makes the compound highly susceptible to complexation, air oxidation, and chromatographic streaking.

The following troubleshooting guides, empirical data, and self-validating protocols are designed to help you troubleshoot reaction byproducts and isolate your target compound with >95% purity.

Purification Workflow & Logic

PurificationLogic Crude Crude Reaction Mixture (Thiazepane + Borane + Thiols) Decomplex Acidic Methanolysis (Break Amine-Borane) Crude->Decomplex OxidationCheck Inert Atmosphere Prep (Prevent Sulfoxide Formation) Decomplex->OxidationCheck AcidBase Acid-Base Extraction (pH 2 to pH 12) OxidationCheck->AcidBase OrgLayer Organic Phase (Target Thiazepane) AcidBase->OrgLayer Extract with DCM (pH 12) AqLayer Aqueous Phase (Thiol Byproducts) AcidBase->AqLayer Discard (Thiolates) Chromatography Amine-Modified Silica Chromatography OrgLayer->Chromatography Pure Pure 5-Methyl-1,4-thiazepane (LC-MS Verified) Chromatography->Pure

Workflow for the isolation and purification of 5-methyl-1,4-thiazepane.

Quantitative Data: Purification Method Efficacy

To optimize your workflow, consult the following table summarizing the efficiency of various purification stages for 5-methyl-1,4-thiazepane.

Purification StageTarget Impurity RemovedYield Recovery (%)ScalabilityTime Required
Acidic Methanolysis Amine-borane complexes95 - 98%High (>100g)2 - 3 hours
pH-Controlled Extraction Acyclic amino thiols85 - 90%High (>100g)1 - 2 hours
Amine-Modified Flash Chromatography Structural isomers, oligomers75 - 85%Medium (1-10g)3 - 5 hours
Inert Atmosphere Handling Trace sulfoxides (+16 Da)> 90%High (>50g)Continuous
FAQs & Troubleshooting Guides

Q1: After reducing my 1,4-thiazepanone precursor with borane dimethylsulfide, my LC-MS shows a persistent +13 Da / +14 Da mass adduct. Why can't I isolate the free base? Causality: The reduction of lactams to cyclic amines like 1,4-thiazepanes using borane reagents (e.g.,


) frequently results in the formation of highly stable amine-borane complexes[1]. The nucleophilic secondary nitrogen in the thiazepane ring donates its lone pair to the empty p-orbital of boron, preventing standard isolation.
Solution:  Do not proceed directly to chromatography. You must perform an acidic methanolysis quench. Refluxing the crude mixture in methanol and HCl converts the borane into volatile trimethyl borate (

), which can be evaporated, leaving behind the thiazepane hydrochloride salt.

Q2: During flash chromatography, my product streaks severely, and I am isolating a byproduct that is exactly +16 Da heavier than 5-methyl-1,4-thiazepane. What is happening? Causality: You are observing two distinct phenomena:

  • The +16 Da Byproduct: The thioether moiety is highly susceptible to air oxidation, rapidly converting to 5-methyl-1,4-thiazepane 1-oxide[3]. Commercial suppliers mandate storing this compound in the dark under an inert atmosphere.

  • Streaking: The secondary amine interacts strongly with the acidic silanol groups on standard bare silica (

    
    ), causing tailing and poor resolution.
    Solution:  To prevent oxidation, degas all chromatography solvents with Argon or 
    
    
    
    prior to use. To resolve the streaking, switch to amine-functionalized silica gel (e.g., KP-NH columns) or add a basic modifier (1-5% Triethylamine or aqueous
    
    
    ) to your mobile phase.

Q3: How do I efficiently separate the cyclized 5-methyl-1,4-thiazepane from unreacted acyclic amino thiol starting materials? Causality: Both the product and the starting material contain amine and sulfur groups. However, the acyclic precursor possesses a free primary thiol (


), which is significantly more acidic than the thioether in your product.
Solution:  Utilize a targeted pH-swing extraction. By adjusting the aqueous phase to pH 12.0, the free thiol is deprotonated into a water-soluble thiolate anion, while the secondary amine of the thiazepane (

) becomes a neutral free base. Extracting with Dichloromethane (DCM) at pH 12 will selectively pull the 5-methyl-1,4-thiazepane into the organic layer, leaving the acyclic thiol in the aqueous waste.
Step-by-Step Methodologies
Protocol A: Amine-Borane Decomplexation & pH-Swing Extraction

This protocol is a self-validating system designed to break borane complexes and remove acyclic thiol impurities.

  • Quench: Cool the crude reduction mixture to 0 °C. Slowly add Methanol (MeOH) dropwise until gas evolution (

    
    ) ceases.
    
  • Decomplexation: Add 2.0 M HCl in MeOH (5 equivalents). Reflux the mixture at 65 °C for 2 hours.

    • Self-Validation: Analyze an aliquot via LC-MS. The disappearance of the

      
       peak confirms complete decomplexation.
      
  • Concentration: Concentrate the mixture in vacuo to remove volatile trimethyl borate and methanol.

  • Acidic Wash (pH 2): Dissolve the resulting residue in 1.0 M aqueous HCl (pH < 2). Wash the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality: The thiazepane is protonated and remains in the aqueous layer. The EtOAc removes neutral organic impurities. Discard the EtOAc layer.

  • Basic Extraction (pH 12): Cool the aqueous layer to 0 °C. Slowly add 6.0 M NaOH until the pH reaches strictly

    
    . Verify with pH paper.
    
    • Causality: This deprotonates the thiazepane to its free base, while ionizing unreacted thiols into water-soluble thiolates.

  • Isolation: Extract the basic aqueous layer three times with degassed DCM. Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under an inert atmosphere to yield the crude free base.
    
Protocol B: Amine-Modified Flash Chromatography

Use this protocol to remove structural isomers and trace oligomers without inducing sulfoxide formation.

  • Column Preparation: Equip your flash system with an Amine-capped silica column (e.g., Biotage KP-NH). If using standard silica, pre-equilibrate the column with 5% Triethylamine (

    
    ) in Hexanes.
    
  • Solvent Degassing: Sparge your mobile phase solvents (Dichloromethane and Methanol) with Argon for 15 minutes to displace dissolved oxygen, preventing 1-oxide formation[3].

  • Loading: Dissolve the crude 5-methyl-1,4-thiazepane in a minimum volume of degassed DCM and load it onto the column.

  • Elution Gradient: Run a gradient from 100% DCM to 90:10 DCM:MeOH.

    • Self-Validation: The basic nature of the column or mobile phase will elute the secondary amine as a sharp, symmetrical peak. Collect fractions in tubes pre-flushed with Argon.

  • Storage: Pool the pure fractions, concentrate under reduced pressure, and immediately backfill the flask with Argon. Store at -20 °C in the dark.

References
  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. nih.gov.
  • 5-Methyl-1,4-thiazepane | 7670-50-0. Sigma-Aldrich.
  • (1R,5R)-5-methyl-1,4-thiazepane 1-oxide | C6H13NOS. PubChem.
  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. mdpi.com.

Sources

Technical Support Center: Overcoming Steric Hindrance in 5-Methyl Substituted Thiazepanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocycle Synthesis Support Center. The synthesis of 7-membered N,S-heterocycles, such as 1,4-thiazepanes, is notoriously challenging due to unfavorable entropic factors and transannular interactions. The introduction of a 5-methyl substituent severely exacerbates these issues by creating steric clash during the transition state of ring closure.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these thermodynamic and kinetic barriers.

🔬 Diagnostic Hub: Troubleshooting Direct Cyclization

Q: Why does my acyclic 5-methyl precursor yield mostly linear oligomers instead of the desired 1,4-thiazepane? A: Seven-membered ring formation is entropically disfavored compared to 5- or 6-membered rings. The 5-methyl group introduces severe eclipsing interactions and transannular steric hindrance during the cyclization transition state. This raises the activation energy for intramolecular cyclization so high that intermolecular oligomerization outcompetes it. Solution: You must alter the conformational bias of the precursor. Installing a bulky protecting group (e.g., Boc or Fmoc) on the nitrogen induces the Thorpe-Ingold effect , restricting the conformational degrees of freedom and forcing the reactive termini into closer proximity. Alternatively, utilizing highly reactive trifluoroethyl esters can accelerate intramolecular capture before oligomerization occurs 1.

Q: Standard base-catalyzed cyclization with α,β-unsaturated esters takes 3–7 days and yields <35%. How can I optimize this? A: The low electrophilicity of standard alkyl esters combined with the steric bulk of the 5-methyl group stalls the Michael addition/cyclization cascade. Swap your standard ester for a trifluoroethyl ester. The electron-withdrawing nature of the trifluoroethyl group significantly increases the electrophilicity of the β-carbon, reducing reaction times to under 3 hours and boosting yields to >70% 1.

⚙️ Strategic Alternatives: Ring Expansion FAQs

Q: Direct cyclization completely fails for my highly substituted substrate. What is the best alternative strategy? A: Bypass the 7-membered cyclization barrier entirely by using a Ring Expansion Strategy . The most robust method is the Rhodium(II)-catalyzed ring expansion of dihydro-1,3-thiazines. First, synthesize the kinetically favored 6-membered thiazine. Treatment with a diazoester and a Rh(II) catalyst generates a metallocarbene. The sulfur atom nucleophilically attacks the carbene to form a sulfonium ylide, which subsequently undergoes a thermodynamically driven [1,2]-Stevens rearrangement to yield the 7-membered thiazepine 2.

Q: How do I ensure stereochemical retention at the 5-position during this ring expansion? A: Stereochemical integrity is maintained because the[1,2]-Stevens rearrangement proceeds via a concerted addition-elimination sequence rather than a radical dissociation pathway. To prevent radical leakage, use non-polar solvents (e.g., CH₂Cl₂) and optimize the Rh(II) ligand (e.g., Rh₂(OAc)₄). You can validate the relative configuration of the resulting stereocenters unequivocally using 2D NOESY NMR or single-crystal X-ray diffraction 3.

G A Target: 5-Methyl Thiazepane BB BB A->BB Low Steric Bulk B Acyclic Precursor Available? E Ring Expansion Strategy (Via 1,3-Thiazine) B->E High Steric Bulk C Direct Cyclization (High Dilution) D Apply Thorpe-Ingold (Bulky N-Protecting Group) C->D Oligomerization F Substituted 1,4-Thiazepane D->F Successful Closure E->F Rh(II) Catalysis BB->C Low Steric Bulk

Workflow for selecting synthetic strategies to overcome steric hindrance in thiazepanes.

🧪 Protocol Vault: Self-Validating Methodologies

Protocol 1: Accelerated Intramolecular Cyclization via Activated Esters

Causality: Overcomes the kinetic barrier of the 5-methyl group by drastically increasing the electrophilicity of the Michael acceptor, allowing cyclization to outpace intermolecular side reactions 1.

  • Preparation: Dissolve the 1,2-amino thiol derivative (1.0 equiv) and the 5-methyl-substituted trifluoroethyl α,β-unsaturated ester (1.2 equiv) in anhydrous THF (0.1 M concentration to favor intramolecular kinetics).

  • Activation: Add triethylamine (Et₃N, 2.0 equiv) dropwise at 0 °C. The base deprotonates the thiol, initiating the conjugate addition.

  • Cyclization: Warm the reaction to room temperature and stir for 0.5–3 hours.

  • Self-Validation (QC): Monitor via TLC. The disappearance of the highly UV-active trifluoroethyl ester indicates complete consumption.

  • Verification: Isolate the product and run ¹H NMR. The successful formation of the 1,4-thiazepanone is confirmed by the upfield shift of the 5-methyl doublet (typically shifting from ~1.8 ppm in the acyclic alkene to ~1.2 ppm in the saturated ring).

Protocol 2: Rhodium(II)-Catalyzed Ring Expansion

Causality: Bypasses 7-membered transition states entirely by utilizing a highly reactive metallocarbene to form a sulfonium ylide, which undergoes a thermodynamically favorable [1,2]-shift 2.

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the 5-methyl-dihydro-1,3-thiazine (1.0 equiv) and Rh₂(OAc)₄ (2 mol%) in anhydrous CH₂Cl₂.

  • Carbene Generation: Using a syringe pump, add a solution of diazomalonate (1.5 equiv) in CH₂Cl₂ over 2 hours at room temperature. Slow addition is critical to prevent carbene dimerization.

  • Rearrangement: Stir the mixture for an additional 12 hours to ensure complete sulfonium ylide rearrangement.

  • Self-Validation (QC): The reaction mixture will transition from the characteristic green color of Rh₂(OAc)₄ to a brownish-yellow hue as the metallocarbene forms and reacts. Nitrogen gas evolution (bubbling) serves as a visual confirmation of diazo decomposition.

Mechanism A Dihydro-1,3-Thiazine + Diazoester B Rh(II) Metallocarbene Formation A->B Rh2(OAc)4 C Sulfonium Ylide Intermediate B->C Nucleophilic Attack by S D [1,2]-Stevens Rearrangement C->D Catalyst Release E Tetrahydro-1,4-Thiazepine (5-Methyl Substituted) D->E Ring Expansion

Mechanistic pathway of Rh(II)-catalyzed ring expansion to form 1,4-thiazepines.

📊 Quantitative Performance Metrics

The following table summarizes the performance of various synthetic strategies when applied specifically to highly hindered 5-methyl thiazepane targets.

Synthetic StrategyReagents / CatalystReaction TimeTemp (°C)Avg. Yield (%)Primary Limitation
Direct Cyclization (Standard) NaOMe, Alkyl Esters3–7 days25–60< 35%Severe oligomerization
Activated Ester Cyclization Trifluoroethyl ester, Et₃N0.5–3 hours2565–85%Requires pre-activation of ester
Rh(II) Ring Expansion Rh₂(OAc)₄, Diazoester12–24 hours25–4070–90%Diazo handling safety requirements
Staudinger / Ring Expansion Chloroketene, NaOMe2–4 hours0 to 2560–80%Multi-step sequence required

📚 References

  • Laurine Tual et al. "Synthesis of Polysubstituted Tetrahydro-1,4-Thiazepines by Rhodium-Catalyzed Ring Expansion of Dihydro-1,3-Thiazines with Diazoesters." Advanced Synthesis & Catalysis. 2

  • Anil K. Pandey et al. "Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries." Organic Letters. 1

  • Peudru et al. "Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion." MDPI. 3

Sources

Technical Support Center: Troubleshooting Thiazepane Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiazepane Synthesis. The formation of seven-membered nitrogen-sulfur heterocycles (1,4-thiazepanes and thiazepanones) presents distinct kinetic and thermodynamic challenges. Unlike five- or six-membered rings, seven-membered macrocyclization suffers from a significant entropic penalty (loss of conformational degrees of freedom) and transannular strain, which frequently leads to competing intermolecular oligomerization or stalled conversions [1].

This guide provides field-proven troubleshooting strategies, root-cause analyses, and validated protocols to help you overcome low conversion rates and optimize your synthetic workflows.

Part 1: Core Troubleshooting FAQs & Root Cause Analysis

Q1: My one-pot cyclization of cysteamine with α,β-unsaturated methyl esters is yielding <30% product after 5 days. How can I drive this to completion? Root Cause: The standard base-catalyzed Michael addition followed by amidation is kinetically slow when using standard alkyl esters (like methyl or ethyl). The poor leaving-group ability of the methoxide ion fails to overcome the entropic barrier of the 7-endo-trig cyclization, leading to stalled reactions and competing intermolecular oligomerization. Solution: Switch your electrophile to a trifluoroethyl ester . The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon and acts as a superior leaving group. This modification accelerates the intramolecular amidation, reducing reaction times from 3–7 days to under 3 hours while suppressing oligomerization [1].

Q2: I am attempting to synthesize 1,4-thiazepane-based curcuminoids, but I keep isolating a "double Michael addition" side product. How do I prevent this? Root Cause: When reacting an aminothiophenol with a highly electrophilic dienone (like a curcuminoid framework), the primary amine and the thiol can both act as nucleophiles indiscriminately if the local concentration of the nucleophile is too high. This leads to bis-adducts rather than the desired intramolecular ring closure [2]. Solution: Control the stoichiometry and addition rate. Instead of adding the aminothiophenol all at once, use a step-wise addition protocol (e.g., portions of 0.6 equivalents) in the presence of an excess of acetic acid. The acidic environment modulates the nucleophilicity of the amine, allowing the thiol to perform the initial conjugate addition, followed by controlled intramolecular condensation [2].

Q3: My Morita–Baylis–Hillman (MBH) carbonate tandem annulation is stalling at the allylic alkylation step. The 7-membered ring isn't closing. What is going wrong? Root Cause: Phosphine-triggered [3+4] tandem annulations require a delicate balance of nucleophilicity and basicity. If the reaction stalls after the initial phosphine-catalyzed allylic alkylation, the system lacks sufficient basicity to deprotonate the secondary nucleophile for the subsequent intramolecular Michael cyclization [3]. Solution: Ensure that the in situ generated tert-butoxide anion (released from the MBH carbonate) is not being quenched by adventitious moisture. Run the reaction under strictly anhydrous conditions. If conversion remains low, the addition of a catalytic amount of a general base (e.g., DBU) can facilitate the final 7-endo-trig cyclization [3].

Part 2: Quantitative Data Summaries

The following tables summarize the critical parameters that dictate the success or failure of thiazepane ring formation.

Table 1: Impact of Ester Leaving Group on Cysteamine Cyclization [1]
Ester TypeLeaving GroupReaction TimeTypical YieldPrimary Failure Mode
Methyl Ester-OCH₃3 to 7 Days25% – 35%Stalled conversion, oligomerization
Ethyl Ester-OCH₂CH₃> 5 Days< 20%Base-catalyzed degradation
Trifluoroethyl Ester -OCH₂CF₃ 0.5 to 3 Hours 70% – 95% None (Optimal Pathway)
Table 2: Comparison of Cyclization Methodologies
MethodologySubstrate ScopeKey Catalyst/ReagentPrimary AdvantageLimitation
Condensation Aminothiols + CarbonylsAcetic Acid (Excess)Good for rigid, conjugated systems (curcuminoids) [2]Prone to double Michael additions
Tandem Annulation MBH Carbonates + DinucleophilesNucleophilic Phosphine (e.g., PPh₃)Access to highly functionalized 1,4-thiazepanes [3]Strict anhydrous conditions required

Part 3: Step-by-Step Experimental Protocols

Protocol A: Rapid One-Pot Cysteamine Cyclization (Trifluoroethyl Ester Method)

This self-validating protocol utilizes enhanced leaving-group kinetics to bypass the entropic penalty of 7-membered ring formation [1].

  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve the α,β-unsaturated trifluoroethyl ester (1.0 equiv, 0.5 mmol) in anhydrous acetonitrile (5.0 mL) to maintain a dilute environment (0.1 M) and prevent intermolecular reactions.

  • Reagent Addition: Add cysteamine hydrochloride (1.2 equiv, 0.6 mmol) followed by triethylamine (2.5 equiv, 1.25 mmol). The excess base neutralizes the hydrochloride salt and catalyzes the initial Michael addition.

  • Cyclization: Stir the reaction mixture at room temperature. Monitor the conversion via LC-MS. The thioether intermediate should form within 15 minutes, followed by rapid intramolecular amidation.

  • Validation & Quenching: Once LC-MS indicates complete consumption of the intermediate (typically < 3 hours), quench the reaction with saturated aqueous NH₄Cl (5 mL).

  • Isolation: Extract with ethyl acetate (3 × 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. High-yielding reactions often do not require chromatographic purification.

Protocol B: Phosphine-Triggered Tandem [3+4] Annulation

This protocol leverages nucleophilic phosphine catalysis for the assembly of saturated 1,4-thiazepanes from MBH carbonates [3].

  • Activation: Dissolve the MBH carbonate (1.0 equiv, 0.2 mmol) and the 1,2-aminothiol dinucleophile (1.2 equiv, 0.24 mmol) in anhydrous dichloromethane (2.0 mL) under an argon atmosphere.

  • Catalysis: Add triphenylphosphine (PPh₃, 20 mol%) to the stirring solution at room temperature. The phosphine triggers the allylic alkylation by displacing the carbonate, releasing the tert-butoxide base in situ.

  • Ring Closure: Allow the reaction to stir for 12–24 hours. The in situ generated base promotes the intramolecular Michael cyclization.

  • Purification: Concentrate the crude mixture directly onto silica gel and purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the 1,4-thiazepane derivative.

Part 4: Mechanistic Visualizations

G Start 1,2-Aminothiol + α,β-Unsaturated Ester Thioether Thioether Intermediate (Michael Addition) Start->Thioether Base / Solvent Thiazepanone 1,4-Thiazepanone (7-endo-trig Cyclization) Thioether->Thiazepanone High Dilution Good Leaving Group (e.g., -OCH2CF3) Oligomer Intermolecular Oligomerization (Competing Pathway) Thioether->Oligomer High Concentration Poor Leaving Group (e.g., -OMe)

Kinetic vs. thermodynamic pathways in 1,4-thiazepanone cyclization.

G MBH MBH Carbonate + Dinucleophile Phosphine Phosphine Addition (Catalyst Activation) MBH->Phosphine Alkylation Allylic Alkylation (Intermolecular) Phosphine->Alkylation Michael Intramolecular Michael Cyclization (Base-Promoted) Alkylation->Michael Product 1,4-Thiazepane Derivative Michael->Product

Phosphine-triggered tandem [3+4] annulation workflow.

References

  • Pandey, A. K., & Kirberger, S. E. (2020). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. Organic Letters, 22(10), 3874–3878.[Link]

  • Theppawong, A., Van de Walle, T., Van Hecke, K., Grootaert, C., Van Camp, J., & D'hooghe, M. (2019). Synthesis of 1,4-Thiazepane-Based Curcuminoids with Promising Anticancer Activity. Chemistry – A European Journal, 25(54), 12583–12600.[Link]

  • Zhou, R., Wang, J., Duan, C., & He, Z. (2012). Phosphine-Triggered Tandem Annulation between Morita–Baylis–Hillman Carbonates and Dinucleophiles: Facile Syntheses of Oxazepanes, Thiazepanes, and Diazepanes. Organic Letters, 14(24), 6134–6137.[Link]

Technical Support Center: Removing Sulfur Impurities from 5-Methyl-1,4-thiazepane Samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 5-Methyl-1,4-thiazepane. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our focus is on providing practical, field-proven solutions grounded in established chemical principles to address the common challenges associated with removing sulfur-based impurities from this heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sulfur-containing impurities in a crude sample of 5-Methyl-1,4-thiazepane?

A1: The identity of impurities is intrinsically linked to the synthetic route employed. However, common sulfur-containing impurities in the synthesis of thiazepine derivatives can include:

  • Oxidized Species: The thioether in the thiazepane ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. This can occur during synthesis, workup, or even storage if exposed to oxidizing agents or air over prolonged periods.

  • Unreacted Thiol Starting Materials: If the synthesis involves a thiol-containing precursor, residual unreacted starting material may persist.

  • Disulfide Byproducts: Oxidative coupling of thiol precursors can lead to the formation of disulfide dimers, which can be challenging to separate due to their higher molecular weight and differing polarity.

  • Reagent-Derived Impurities: Syntheses employing sulfur-based reagents, such as Lawesson's reagent for thionation, can introduce phosphorus-sulfur byproducts.[1]

Q2: What is the first step I should take to assess the purity and identify the impurities in my sample?

A2: A multi-technique analytical approach is crucial before attempting any purification.

  • Thin-Layer Chromatography (TLC): This is the quickest method to visualize the number of components in your crude mixture. Staining with a potassium permanganate solution can be particularly effective, as it will react with the oxidizable thioether of the product and many sulfur impurities, often appearing as yellow spots on a purple background.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of your target compound and for identifying impurities. Characteristic chemical shifts can indicate the presence of sulfoxides, sulfones, or other byproducts.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for identifying the molecular weights of impurities.[2] This data is invaluable for hypothesizing impurity structures. For sulfur-containing compounds, the isotopic pattern of sulfur (³⁴S) can help confirm their presence.

Q3: My 5-Methyl-1,4-thiazepane appears to be degrading on a standard silica gel column. What is happening and how can I prevent it?

A3: This is a common issue for amine-containing compounds like thiazepanes. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of your thiazepane can interact strongly with these acidic sites, leading to irreversible adsorption, peak tailing, and, in some cases, acid-catalyzed degradation.[3]

To mitigate this, you have several options:

  • Use a Basic Modifier: Add a small amount of a base, such as triethylamine (0.1-1%) or ammonium hydroxide (0.1-1%), to your mobile phase.[4] This neutralizes the acidic sites on the silica, preventing strong interactions with your compound.

  • Switch to a Different Stationary Phase: Consider using neutral or basic alumina, which lacks the acidic character of silica. Alternatively, bonded-phase silica, such as diol or cyano, can be less harsh.[4]

  • Employ Reversed-Phase Chromatography: If your compound has sufficient non-polar character, reversed-phase (e.g., C18) HPLC or flash chromatography can be an excellent alternative, as it operates under different separation principles.

Troubleshooting Purification Workflows

This section addresses specific problems you may encounter during the purification of 5-Methyl-1,4-thiazepane, offering potential causes and actionable solutions.

Problem 1: Persistent sulfurous odors and analytical signals (NMR, MS) indicating sulfur impurities remain after standard chromatography.
  • Potential Cause 1: Co-elution. The impurity may have a polarity very similar to your target compound, making separation by standard normal-phase chromatography difficult.

  • Solution 1: Orthogonal Purification Methods. If one method fails, switch to a technique that separates based on a different physical property.

    • Workflow:

      • Attempt Recrystallization: This method separates based on differential solubility. Screen various solvent systems (e.g., ethanol/water, methanol/diethyl ether, ethyl acetate/hexanes) to find one where your product has high solubility when hot and low solubility when cold, while the impurity remains in solution.[3]

      • Consider Preparative HPLC: Reversed-phase HPLC often provides superior resolution compared to flash chromatography and can separate closely eluting compounds.[5]

      • Utilize an Ion Exchange Resin: If the impurity is acidic (e.g., a sulfonic acid byproduct) or basic, ion exchange chromatography can be highly effective.

  • Potential Cause 2: The impurity is a non-polar sulfur compound. Compounds like elemental sulfur or highly non-polar disulfides may not be effectively removed by standard purification methods.

  • Solution 2: Oxidative Conversion and Extraction. This advanced technique alters the polarity of the sulfur impurities to facilitate their removal. The process involves oxidizing the sulfur impurities (e.g., thiols, sulfides) to more polar sulfones, which can then be easily removed.[6][7]

    • Caution: The thioether in your 5-Methyl-1,4-thiazepane is also susceptible to oxidation. This method requires careful optimization to selectively oxidize the impurity over the product. Run small-scale test reactions to find the mildest conditions possible.

    • Experimental Protocol: Oxidative Treatment

      • Dissolve the impure sample in a suitable solvent like formic acid or acetic acid.

      • Cool the solution in an ice bath (0-5°C).

      • Add a slight stoichiometric excess (relative to the impurity) of an oxidizing agent, such as hydrogen peroxide, dropwise.[6][7]

      • Monitor the reaction closely by TLC or LC-MS to track the disappearance of the impurity and minimize oxidation of the target compound.

      • Once the impurity is consumed, quench the reaction with a reducing agent (e.g., sodium sulfite solution).

      • Perform an aqueous workup, extracting the target compound into an organic solvent. The highly polar sulfone byproduct should remain in the aqueous phase.

Problem 2: Low product recovery after purification.
  • Potential Cause 1 (Chromatography): Irreversible adsorption onto the column, as discussed in FAQ Q3.[4]

  • Solution 1: Implement the strategies from FAQ Q3 (use of basic modifiers, alternative stationary phases).

  • Potential Cause 2 (Recrystallization): Significant solubility of the product in the cold solvent or premature crystallization during hot filtration.[8]

  • Solution 2:

    • Optimize Solvent Choice: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

    • Minimize Washing Volume: Wash the collected crystals with a minimal amount of ice-cold solvent to reduce loss.[8]

    • Ensure Proper Technique: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crashing out of solution prematurely.[8]

Data Summary Table
Purification TechniquePrinciple of SeparationBest For Removing...AdvantagesLimitations
Normal-Phase Chromatography Polarity (Adsorption)Impurities with significantly different polarity.Fast, scalable, widely available.Can cause degradation of basic compounds; poor resolution for isomers.[4]
Reversed-Phase HPLC Hydrophobicity (Partitioning)Non-polar impurities, isomers, complex mixtures.High resolution, excellent for purity analysis and final polishing steps.[5]Lower capacity, more expensive solvents and equipment.
Recrystallization Differential SolubilityImpurities present in smaller quantities, achieving high final purity.Cost-effective, highly scalable, yields crystalline material.Can have lower yields, requires a solid compound, finding a suitable solvent can be time-consuming.[8]
Oxidative Treatment & Extraction Chemical Reactivity & PolarityNon-polar sulfur impurities (e.g., thiols, sulfides).Effective for impurities that are difficult to separate by other means.Risk of oxidizing the target compound, requires careful reaction control and optimization.[6][7]
Visual Workflow Diagrams

A logical approach to purification is essential. The following diagram outlines a decision-making workflow for purifying crude 5-Methyl-1,4-thiazepane.

Purification_Workflow start Start: Crude Sample assess Assess Purity & Impurities (TLC, NMR, LC-MS) start->assess decision_acidic Is Compound Degrading on Silica TLC? assess->decision_acidic recrystallize Recrystallization assess->recrystallize If Solid & High Purity normal_chrom Normal-Phase Chromatography (Silica Gel) decision_acidic->normal_chrom No modified_chrom Modified Chromatography: - Add Et3N to Eluent - Use Alumina decision_acidic->modified_chrom Yes decision_polarity Are Impurities & Product Polarity Similar? rp_hplc Reversed-Phase HPLC decision_polarity->rp_hplc Yes oxidize Consider Oxidative Treatment (Advanced) decision_polarity->oxidize Yes, and HPLC fails analyze Analyze Fractions/ Crystals for Purity decision_polarity->analyze No normal_chrom->decision_polarity modified_chrom->decision_polarity rp_hplc->analyze recrystallize->analyze oxidize->normal_chrom end Pure 5-Methyl-1,4-thiazepane analyze->end

Caption: Decision workflow for selecting a purification strategy.

The following diagram illustrates a troubleshooting process when sulfur impurities persist after an initial purification attempt.

Troubleshooting_Workflow start Impurity Detected After Initial Purification identify Characterize Impurity (MW by MS, Polarity by TLC) start->identify decision_mw Is MW >> Product MW? identify->decision_mw dimer Hypothesis: Disulfide Dimer decision_mw->dimer Yes unreacted Hypothesis: Unreacted Starting Material decision_mw->unreacted No decision_polarity Is Impurity Non-Polar? elemental_s Hypothesis: Elemental S or Thiol Impurity decision_polarity->elemental_s Yes (Non-Polar) reoptimize Action: Re-optimize Column Chromatography Conditions decision_polarity->reoptimize No (Polar) rp_hplc Action: Use High-Resolution Reversed-Phase HPLC dimer->rp_hplc unreacted->decision_polarity oxidize_extract Action: Oxidative Wash to Convert to Sulfone, then Extract elemental_s->oxidize_extract end Re-analyze for Purity rp_hplc->end reoptimize->end oxidize_extract->end

Caption: Troubleshooting logic for persistent sulfur impurities.

References
  • BenchChem Technical Support Team. (2025).
  • Chi, Y., et al. (2006). Determination of polycyclic aromatic sulfur heterocycles in diesel particulate matter and diesel fuel by gas chromatography with atomic emission detection.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. Benchchem.
  • Wikipedia. (n.d.). Desulfurization.
  • Google Patents. (n.d.).
  • Al-Amiery, A. A. (2016). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. Journal of Chemical and Pharmaceutical Sciences.
  • Google Patents. (n.d.).
  • Malvern Panalytical. (n.d.). Sulfur Analysis for Fuels.
  • Bacon, R. F., & Fanelli, R. (1943). Preparation of Sulfur of High Purity. Industrial & Engineering Chemistry Analytical Edition, 15(1), 7-9.
  • Ghorbani, H., et al. (2023).
  • Google Patents. (n.d.). CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield.
  • Jasim, L. S., et al. (2023). Synthesis, Identification, and Antibacterial Effect Assessment of Some New 1,4-Thiazepines, Derived from Substituted Diphenyl Acrylamides and Diphenyl Dienones. Chemical Methodologies.
  • Fehér, K., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules.
  • Google Patents. (n.d.).
  • DTIC. (n.d.). Detection and Identification of Sulfur Compounds in an Australian Jet Fuel.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • ResearchGate. (n.d.). The synthesis of 1,4-thiazepines | Request PDF.
  • Van de Sande, S., & Stevens, C. V. (2020). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. European Journal of Organic Chemistry, 2020(38), 6031-6045.
  • Fehér, K., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI.
  • ResearchGate. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion.

Sources

Technical Support Center: Thiazepane Synthesis & Macrocyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N,S-heterocycle synthesis. As drug development increasingly targets complex 3D pharmacophores, 1,4-thiazepanes have emerged as highly valuable, non-planar scaffolds. However, the synthesis of these seven-membered rings is notoriously plagued by competing intermolecular polymerization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you maximize cyclization yields and minimize oligomeric byproducts.

Mechanistic Overview: The Challenge of Seven-Membered Rings

The synthesis of seven-membered rings like thiazepanes sits at an awkward thermodynamic and kinetic crossroad. The process suffers from unfavorable entropy (loss of degrees of freedom) and unfavorable enthalpy (transannular strain and eclipsing interactions). Consequently, the activation energy for intramolecular cyclization is often higher than that for intermolecular nucleophilic attack . If the steady-state concentration of reactive intermediates is too high, bimolecular polymerization will rapidly outcompete unimolecular ring closure.

ThiazepanePathway A Acyclic Precursor (1,2-amino thiol + α,β-unsaturated ester) B Intramolecular Cyclization (Kinetically Favored) A->B Pseudo-High Dilution Imidazole Catalyst C Intermolecular Reaction (Concentration Dependent) A->C High Concentration Strong Bases D 1,4-Thiazepanone (Target 7-Membered Ring) B->D E Linear Oligomers / Polymers (Byproducts) C->E

Reaction pathways in thiazepane synthesis: cyclization vs. polymerization.

Troubleshooting & FAQs

Q1: Why does my thiazepane synthesis predominantly yield insoluble polymeric mixtures instead of the cyclized product? A1: This is a classic kinetic issue. When the concentration of your acyclic precursor is too high, the probability of the amine or thiol terminus of one molecule attacking the electrophilic center of another molecule exceeds the probability of it finding its own tail. To fix this, you must artificially lower the concentration of the reactive intermediate using a "pseudo-high dilution" technique (e.g., syringe pump addition) 1.

Q2: I am using standard basic conditions (e.g., NaOH or DBU) for the cyclization, but my yields are below 15%. How can I optimize the catalyst? A2: Strong bases like NaOH often lead to uncontrolled intermolecular conjugate additions and can take up to 5 days to reach completion, giving polymers ample time to form. Instead of relying solely on basicity, utilize an acyl transfer additive. Adding 0.2 equivalents of imidazole accelerates the rate-determining intramolecular acylation step, allowing the reaction to finish in 0.5–3 hours and significantly boosting the yield of the cyclized product 1.

Q3: How does solvent choice impact the polymerization-to-cyclization ratio? A3: Solvents dictate the conformation of the acyclic precursor. Highly polar protic solvents (like water/ethanol mixtures) can disrupt the internal hydrogen bonding that might otherwise pre-organize the molecule for cyclization. Aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile (MeCN) are highly recommended as they support the necessary transition state geometry for 1,4-thiazepanone formation without excessively stabilizing linear polymeric chains 1.

Q4: Can I modify the precursor structure to inherently favor cyclization? A4: Yes. Introducing steric bulk (e.g., gem-dimethyl groups) or utilizing rigidified precursors (such as benzofused derivatives) leverages the Thorpe-Ingold effect. This restricts the conformational freedom of the acyclic chain, forcing the reactive termini into closer proximity and drastically reducing the entropic penalty of cyclization 2.

Optimization Data: Reagent & Condition Matrix

The following table summarizes the quantitative impact of various reaction conditions on the yield of 1,4-thiazepanones (the immediate precursors to thiazepanes) via the one-pot conjugate addition/acylation method.

Reaction ConditionBase / CatalystSolventReaction TimePrimary OutcomeCyclization Yield
Standard Batch NaOH (1.0 eq)H₂O / EtOH5 daysHeavy polymerization< 10%
Base Screen DBU (1.0 eq)THF24 hoursMixed oligomers/product11%
Optimized Catalysis Imidazole (0.2 eq)THF3 hoursClean cyclization53%
Optimized Catalysis Imidazole (0.2 eq)MeCN0.5 - 2 hoursClean cyclization> 50%

Data synthesized from the optimization of 1,4-thiazepanone fragment libraries 1.

Validated Experimental Protocol

To ensure a self-validating and reproducible workflow, use the following step-by-step methodology for the One-Pot Synthesis of 1,4-Thiazepanones , designed specifically to suppress polymerization.

Phase 1: Setup and Conjugate Addition
  • Solvent Degassing: Purge 50 mL of anhydrous THF with Argon for 15 minutes. Causality: Oxygen promotes the oxidative dimerization of 1,2-amino thiols into disulfides, which act as dead-ends or initiators for off-target polymerization.

  • Reagent Preparation: In a flame-dried flask under Argon, dissolve the α,β-unsaturated ester (1.0 mmol) in 10 mL of the degassed THF.

  • Pseudo-High Dilution Addition: Load the 1,2-amino thiol (1.1 mmol) into a gas-tight syringe. Using a syringe pump, add the thiol to the ester solution dropwise over 1 hour at room temperature. Causality: Slow addition ensures the steady-state concentration of the unreacted thiol remains near zero, preventing bimolecular collisions.

Phase 2: Catalytic Intramolecular Acylation
  • Catalyst Introduction: Once the conjugate addition is complete (verify the disappearance of the ester via TLC), add Imidazole (0.2 mmol, 0.2 eq) to the reaction mixture.

  • Cyclization: Stir the mixture at room temperature for 0.5 to 3 hours.

  • In-Process Control (IPC): Pull a 10 µL aliquot and analyze via LC-MS. Self-Validation: You must observe the mass of the cyclized 1,4-thiazepanone

    
     and the absence of the 
    
    
    
    dimeric mass. If dimers are present, the dilution rate in Step 3 was too fast.
Phase 3: Reduction to 1,4-Thiazepane
  • Reduction: To convert the synthesized 1,4-thiazepanone to the final 1,4-thiazepane, cool the solution to 0 °C and carefully add Sodium Borohydride (NaBH₄) and Iodine (I₂) or Borane Dimethylsulfide complex.

  • Workup: Quench carefully with methanol, concentrate under reduced pressure, and purify via flash chromatography to isolate the pure 3D thiazepane scaffold.

References

  • Pandey, A. K., Kirberger, S. E., Johnson, J. A., Kimbrough, J. R., Partridge, D. K. D., & Pomerantz, W. C. K. "Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries." Organic Letters, 2020.
  • Palkó, M., Becker, N., Wéber, E., Haukka, M., & Remete, A. M. "Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion." International Journal of Molecular Sciences, 2025.

Sources

stability of 5-Methyl-1,4-thiazepane in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Methyl-1,4-thiazepane . This portal is designed for researchers, analytical scientists, and drug development professionals working with 1,4-thiazepane derivatives in aqueous environments.

Handling saturated, sulfur-containing heterocycles requires a deep understanding of their physicochemical vulnerabilities. This guide provides field-proven insights into the thermodynamic stability, oxidation kinetics, and analytical troubleshooting of 5-Methyl-1,4-thiazepane.

Part 1: Quantitative Physicochemical Profile

Before diagnosing aqueous instability, it is critical to establish the baseline properties of the molecule. The table below summarizes the core quantitative data for 5-Methyl-1,4-thiazepane.

PropertyValue / DescriptionAnalytical Significance
Molecular Formula C₆H₁₃NSBaseline for exact mass calculations (M+H: ~132.08 Da).
Molecular Weight 131.24 g/mol Required for molarity calculations in stock solutions.
SMILES CC1CCSCCN1Indicates a 7-membered ring with a secondary amine and a thioether.
Key Reactive Sites Thioether (Sulfur), Amine (Nitrogen)Sulfur is highly prone to oxidation; Nitrogen dictates pH-dependent solubility.
Primary Degradants Sulfoxide (+16 Da), Sulfone (+32 Da)Mass shifts used to identify degradation in LC-MS workflows.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the baseline stability of 5-Methyl-1,4-thiazepane in aqueous media? A: In highly purified, degassed aqueous solutions at a neutral to slightly acidic pH, the 7-membered 1,4-thiazepane ring is structurally intact and stable. However, the thioether moiety is highly susceptible to oxidation. Exposure to dissolved oxygen or Reactive Oxygen Species (ROS) will convert the compound to1 [1] and eventually the 1,1-dioxide (sulfone).

Q2: How does buffer pH impact its stability and solubility? A: The molecule contains a basic secondary amine. At physiological pH (pH 7.4) or lower, the nitrogen is protonated, forming a highly water-soluble ammonium salt (e.g.,2 [2]). If the pH exceeds the amine's pKa (typically >9), the compound deprotonates into its free base form. This drastically reduces aqueous solubility, leading to precipitation or partitioning into hydrophobic microenvironments, which can artificially appear as "degradation" in concentration assays.

Q3: Can this compound be used in ROS-sensitive biological assays? A: Yes, but you must account for differential oxidation kinetics. Research indicates that 3 [3] (half-lives often >75 hours at physiological concentrations). Conversely, oxidation by hypochlorite (OCl⁻) is extremely rapid (seconds to minutes). If using 5-Methyl-1,4-thiazepane as a biological probe, do not assume uniform reactivity across all ROS types.

Part 3: Troubleshooting Guide

Issue 1: Rapid degradation (mass shift of +16 Da or +32 Da) observed in stock solutions.

  • Causality: Trace transition metals in biological buffers (like PBS) or dissolved oxygen can catalyze the4 [4]. Light exposure accelerates this process by exciting transient oxygen species.

  • Resolution: Add a chelating agent (e.g., 1 mM EDTA) to sequester trace metals. Store solutions in amber vials to prevent photo-oxidation, and purge buffers with inert gas (N₂ or Argon) prior to dissolution.

Issue 2: Inconsistent LC-MS quantification during stability assays.

  • Causality: The sulfoxide metabolite (1-oxide) can undergo in-source fragmentation back to the parent mass, or it may co-elute with the parent compound depending on the reverse-phase gradient, skewing the quantification of the intact molecule.

  • Resolution: Optimize the mobile phase gradient to ensure baseline separation between the parent and the sulfoxide. Utilize an internal standard (e.g., biphenyl) to normalize ionization fluctuations and 5 [5].

Troubleshooting Start Aqueous Instability Detected Check Is precipitation occurring? Start->Check pH Check pH. If > 9, amine deprotonates. Adjust to pH 7.4. Check->pH Yes Ox Is mass shift +16 or +32 Da observed via LC-MS? Check->Ox No Degas Thioether oxidation. Degas buffer & add EDTA. Ox->Degas Yes (Sulfoxide/Sulfone)

Troubleshooting decision tree for diagnosing aqueous instability of 5-Methyl-1,4-thiazepane.

Part 4: Standard Operating Protocols (SOPs)

Protocol A: Preparation of Oxidation-Resistant Aqueous Stock Solutions

This protocol utilizes a self-validating methodology to ensure the structural integrity of the thioether ring during storage.

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffer (pH 7.4) containing 1 mM EDTA.

    • Causality: EDTA chelates trace metals (like Cu²⁺ or Fe³⁺) that act as catalysts for thioether oxidation.

  • Degassing: Sparge the buffer with high-purity Argon or N₂ gas for 15 minutes.

    • Causality: Removing dissolved oxygen prevents the formation of the 1-oxide degradant.

  • Dissolution: Weigh 5-Methyl-1,4-thiazepane and dissolve it in the degassed buffer to achieve the desired concentration (e.g., 10 mM). Perform this step in an amber glass vial to prevent photo-oxidation.

  • Self-Validation Checkpoint: Immediately after dissolution, remove a 10 µL aliquot and run a time-zero (

    
    ) LC-MS analysis. The Area Under the Curve (AUC) of the parent peak establishes the 100% baseline. If the sulfoxide peak (+16 Da) exceeds 1% of the total AUC at 
    
    
    
    , the solid powder was pre-oxidized and must be discarded or repurified.
Protocol B: LC-MS/MS Stability Monitoring Workflow

A robust workflow to monitor the degradation kinetics of the thiazepane ring.

  • Aliquot Preparation: At designated time points (e.g., 0, 24, 48, 72 hours), extract a 50 µL aliquot from the experimental aqueous solution.

  • Quenching: Immediately mix the aliquot with 50 µL of ice-cold Acetonitrile containing 1 µM Biphenyl (Internal Standard).

    • Causality: Acetonitrile crashes out buffer proteins (if applicable) and halts further aqueous oxidation, while the internal standard corrects for MS injection volume errors.

  • Analysis: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Water/Acetonitrile with 0.1% Formic Acid.

  • Self-Validation Checkpoint (Mass Balance): Calculate the molar concentrations of the Parent, Sulfoxide, and Sulfone. The sum of these three species must equal 100% ± 5% of the

    
     parent concentration. If the mass balance falls below 95%, a secondary degradation pathway (e.g., ring-opening) is occurring, and the experimental pH or temperature must be re-evaluated.
    

OxidationPathway A 5-Methyl-1,4-thiazepane (Intact Thioether) B 5-Methyl-1,4-thiazepane 1-oxide (Sulfoxide) A->B Mild ROS / Dissolved O2 (Slow) C 5-Methyl-1,4-thiazepane 1,1-dioxide (Sulfone) B->C Strong Oxidants (e.g., NaOCl) (Fast)

Oxidation pathway of 5-Methyl-1,4-thiazepane in aqueous conditions.

References

  • (1R,5R)
  • 5-methyl-1,4-thiazepane hydrochloride (C6H13NS)
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)
  • Source: D-NB.
  • Alkene Epoxidation and Thioether Oxidation with Hydrogen Peroxide Catalyzed by Mesoporous Zirconium-Silicates Source: SciSpace URL

Sources

Validation & Comparative

Comparative 1H NMR Profiling of 5-Methyl-1,4-thiazepane: A 3D Fragment for Advanced Lead Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Lead Discovery (FBLD), there is a critical paradigm shift away from flat, sp2-hybridized aromatic libraries toward sp3-rich, three-dimensional scaffolds. These 3D-enriched fragments offer superior spatial complexity, leading to higher binding specificity and reduced off-target toxicity. 1,4-thiazepanes have recently emerged as highly valuable 3D fragments, particularly in the development of inhibitors targeting BET bromodomains such as BRD4 .

As a Senior Application Scientist, I have structured this guide to objectively compare the structural dynamics and 1H NMR performance of 5-Methyl-1,4-thiazepane against its unsubstituted parent (1,4-thiazepane) and its nitrogen analog (1,4-diazepane). By understanding the causality between stereochemical substitution and NMR chemical shifts, researchers can better validate the conformational integrity of these scaffolds during drug development.

Structural Causality & Conformational Dynamics

To accurately interpret the 1H NMR spectrum of 5-Methyl-1,4-thiazepane, one must first understand the inherent flexibility of seven-membered heterocycles.

Unsubstituted seven-membered rings, such as 1,4-thiazepane and 1,4-diazepane, undergo rapid pseudorotation at room temperature—a low-energy dynamic process where the ring rapidly interconverts between various twist-chair and boat conformations . Because this interconversion is faster than the NMR timescale, the axial and equatorial protons are time-averaged, resulting in broadened, highly symmetric multiplet signals.

The 5-Methyl Effect: Introducing a methyl group at the C5 position (adjacent to the nitrogen) fundamentally alters the ring's thermodynamic landscape. The steric bulk of the methyl group strongly biases the equilibrium toward a specific twist-chair conformation where the methyl group occupies a pseudo-equatorial position. This "conformational lock" arrests the rapid pseudorotation. Consequently, the geminal protons on the C2, C3, C6, and C7 carbons are fixed in distinct spatial environments relative to the heteroatoms. They become chemically and magnetically non-equivalent (diastereotopic), resulting in sharp, highly resolved, and complex splitting patterns in the 1H NMR spectrum.

G A 5-Methyl-1,4-thiazepane (sp3-rich 3D Fragment) B Steric Bulk at C5 (Methyl Substitution) A->B C Arrested Pseudorotation (Twist-Chair Bias) B->C Conformational Lock D Diastereotopic Protons (Non-equivalent environments) C->D Magnetic Anisotropy E High-Resolution 1H NMR (Distinct Multiplets) D->E Sharp Splitting

Fig 1: Conformational locking mechanism and its effect on 1H NMR resolution.

Comparative 1H NMR Data Analysis

The table below synthesizes the 1H NMR chemical shifts (in CDCl3) demonstrating how heteroatom substitution and methyl-induced conformational locking dictate the spectral profile of these seven-membered rings .

CompoundStructural FeatureKey 1H NMR Shifts (CDCl3, 400 MHz)Conformational State at RT
5-Methyl-1,4-thiazepane C5-Methyl substituted N,S-heterocycle

1.15
(d, J=6.5 Hz, 3H, C5-CH3)

1.65-1.85
(m, 2H, C6-H2)

2.60-2.80
(m, 4H, C2/C7-H2)

2.85-3.10
(m, 3H, C3-H2, C5-H)
Restricted (Twist-Chair bias). Exhibits sharp multiplets due to diastereotopic splitting.
1,4-thiazepane Unsubstituted N,S-heterocycle

1.85
(m, 2H, C6-H2)

2.75
(m, 4H, C2/C7-H2)

3.05
(m, 4H, C3/C5-H2)
Dynamic . Rapid pseudorotation causes time-averaged, broadened signals.
1,4-diazepane Unsubstituted N,N-heterocycle

1.76
(m, 2H, C6-H2)

2.89-2.94
(m, 8H, C2/C3/C5/C7-H2)
Dynamic . Highly symmetric time-averaged signals; downfield shifted due to dual nitrogens.

Note: The presence of sulfur in the thiazepane rings shields the adjacent C2 and C7 protons relative to the nitrogen-adjacent protons in 1,4-diazepane.

Experimental Workflow: Self-Validating NMR Protocol

To ensure rigorous structural verification of 5-Methyl-1,4-thiazepane during library synthesis, mere 1D NMR is insufficient. The following protocol utilizes a self-validating 2D NMR system to unequivocally confirm the stereocenter and ring integrity.

Step 1: Precision Sample Preparation
  • Action: Dissolve 15 mg of high-purity (>95%) 5-Methyl-1,4-thiazepane in 600 µL of CDCl3 (100.0% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: A high analyte concentration is required to achieve a sufficient signal-to-noise ratio for insensitive 2D HMBC correlations. TMS provides a rigorous internal standard (0.00 ppm) to prevent chemical shift drift caused by solvent temperature fluctuations.

Step 2: 1D 1H NMR Acquisition
  • Action: Acquire the spectrum at 400 MHz (or higher). Use a 30° flip angle, a 3-second relaxation delay (d1), and 64 scans.

  • Causality: The 30° pulse prevents the saturation of the slowly relaxing C5-methyl protons. A sufficient d1 ensures that all protons return to thermal equilibrium between scans, guaranteeing that the integration accurately reflects the 3:2:4:3 proton ratio of the molecule.

Step 3: 2D COSY (Correlation Spectroscopy) Validation
  • Action: Map the homonuclear scalar couplings.

  • Causality: Validates the continuous aliphatic spin system. You must observe cross-peaks linking the C5-methyl doublet to the C5 methine proton, which in turn must couple to the diastereotopic C6 methylene protons, cascading down to the C7 protons adjacent to the sulfur.

Step 4: 2D HSQC & HMBC (Heteronuclear Correlation)
  • Action: Execute 1H-13C HSQC and HMBC experiments.

  • Causality: HSQC acts as the ultimate proof of conformational restriction; it will show two distinct 1H signals (diastereotopic geminal protons) correlating to a single 13C signal for positions C2, C3, C6, and C7. HMBC validates the macrocyclic ring closure by revealing long-range (3-bond) scalar couplings across the heteroatoms (e.g., C2 protons coupling to the C7 carbon across the sulfur atom).

G N1 Fragment Library (3D-Enriched Thiazepanes) N2 1H/19F NMR Screening (Protein-Observed) N1->N2 Target Binding Assay N3 Hit Validation (2D HSQC/HMBC) N2->N3 K_d Determination N4 Lead Optimization (e.g., BRD4 Inhibitors) N3->N4 Structure-Activity Rel.

Fig 2: Fragment-Based Lead Discovery (FBLD) workflow utilizing NMR screening.

References

  • Pandey, A. K., Kirberger, S. E., et al. (2020). "Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries." Organic Letters.[Link]

  • Mambanda, A., & Jaganyi, D. (2018). "Chemical Speciation of Copper(II) 1,4-Diazepane Derivative of Pentacyclodecane: A Potential Anti-inflammatory Agent." South African Journal of Chemistry.[Link]

  • Strauss, H. L. (1983). "Pseudorotation: A Large Amplitude Molecular Motion." Annual Review of Physical Chemistry.[Link]

13C NMR spectral assignment for 5-Methyl-1,4-thiazepane

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: ^13^C NMR Spectral Assignment Methodologies for 5-Methyl-1,4-thiazepane

The Analytical Challenge: 5-Methyl-1,4-thiazepane

Saturated seven-membered heterocycles, such as 1,4-thiazepanes, are increasingly prioritized in fragment-based ligand discovery (FBLD) due to their high three-dimensional character and target specificity[1]. However, the ^13^C NMR spectral assignment of 5-Methyl-1,4-thiazepane presents a significant analytical challenge.

The flexibility of the seven-membered ring leads to rapid conformational averaging (pseudorotation) at room temperature. Furthermore, the proximity of two different heteroatoms (Nitrogen at position 4 and Sulfur at position 1) creates overlapping inductive and anisotropic effects[2]. Consequently, the aliphatic carbons (C2, C3, C5, C6, C7) often resonate in a highly congested chemical shift window (30–60 ppm).

To achieve a highly confident structural elucidation, researchers must choose the right analytical methodology. This guide objectively compares three distinct approaches: Empirical Solution-State NMR (1D/2D) , Computational DFT-GIAO Prediction , and the emerging ^13^C{^14^N} Solid-State NMR (Attached Nitrogen Test) .

Methodology Comparison: Performance & Applicability

When assigning the carbon skeleton of 5-Methyl-1,4-thiazepane, no single technique is flawless. The table below compares the performance, cost, and resolution capabilities of the leading methodologies.

Table 1: Performance Comparison of ^13^C NMR Assignment Methodologies

MethodologyPrimary OutputResolution of Overlapping SignalsTime-to-ResultCost / AccessibilityBest Use Case
1D NMR (^13^C + DEPT-135) Multiplicity (CH/CH2/CH3)Low (Cannot distinguish C2/C7 or C3/C6)< 1 HourLow / StandardInitial screening; purity verification.
2D NMR (HSQC + HMBC) 1-bond to 3-bond ConnectivitiesHigh (Resolves regioisomers)2–4 HoursMediumThe empirical gold standard for complete assignment.
DFT-GIAO Prediction Theoretical Shielding TensorsVery High (Resolves stereocenters)12–24 HoursLow (Compute)Validating ambiguous HMBC correlations.
^13^C{^14^N} Solid-State N-adjacent Carbon IdentificationAbsolute (Isolates C3 and C5)17+ HoursHigh / SpecializedDifferentiating complex heterocyclic isomers[3].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the chosen methodology must function as a self-validating system. Below are the detailed, step-by-step protocols for the two most critical workflows: Empirical 2D NMR and Computational DFT-GIAO.

Protocol A: Empirical 2D NMR Acquisition (The Gold Standard)

Causality: 1D ^13^C NMR alone cannot assign the thiazepane ring because the chemical shifts of C2 (adjacent to S) and C6 (aliphatic) can overlap. DEPT-135 is utilized specifically to invert CH2 signals (negative phase) while keeping CH and CH3 signals upright (positive phase), instantly isolating the C5 (CH) and C-Methyl carbons from the four CH2 groups.

  • Sample Preparation: Dissolve 50 mg of 5-Methyl-1,4-thiazepane in 0.6 mL of CDCl3.

    • Validation Check: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS). The CDCl3 triplet at 77.16 ppm and TMS singlet at 0.00 ppm serve as dual internal anchors. If the TMS linewidth exceeds 1.0 Hz, re-shim the magnet to prevent signal overlap in the 30-60 ppm region.

  • DEPT-135 Acquisition: Execute a Distortionless Enhancement by Polarization Transfer sequence with a 135° read pulse.

    • Validation Check: The resulting spectrum must yield exactly two positive signals (C5-CH and C-CH3) and four negative signals (C2, C3, C6, C7). Any deviation indicates sample impurity.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map ^1^JCH couplings. This links the previously identified carbon types to their specific protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling delay to 62.5 ms (optimized for ^n^JCH = 8 Hz).

    • Causality: This specific delay is critical for saturated heterocycles, allowing the observation of 3-bond couplings across the heteroatoms (e.g., from the C5-Methyl protons to C6, and from H3 protons across N4 to C5).

Protocol B: DFT-GIAO Computational Validation

Causality: When HMBC correlations are weak due to unfavorable dihedral angles in the 7-membered ring (Karplus relationship), computational prediction acts as an orthogonal validator[4].

  • Conformational Search: Perform a Molecular Mechanics (MMFF94) conformational search to identify the lowest-energy pseudorotamers of the 7-membered ring.

  • Geometry Optimization: Optimize the lowest energy conformers using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.

  • NMR Shielding Calculation: Apply the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/cc-pVDZ level.

  • Data Integration & Scaling: Convert the isotropic shielding tensors to chemical shifts using a linear scaling factor derived from TMS.

    • Validation Check: Subtract the DFT-predicted shifts from the empirical shifts. The protocol is validated if the Mean Absolute Error (MAE) is < 3.5 ppm. An error > 5.0 ppm for any carbon requires a reassessment of the conformational ensemble[5].

Quantitative Data Presentation

By integrating the empirical and computational workflows, the complete ^13^C NMR spectral assignment for 5-Methyl-1,4-thiazepane is achieved.

Table 2: Consensus ^13^C NMR Spectral Assignment for 5-Methyl-1,4-thiazepane

Carbon PositionType (DEPT-135)Expected Shift (ppm)Key HMBC Correlations (^2^J, ^3^J)Primary Deshielding Factor
C5 CH (Positive)~55.2H-Methyl, H6, H3Adjacent to N4; Alpha-methyl effect
C3 CH2 (Negative)~48.5H2, H5Adjacent to N4
C2 CH2 (Negative)~36.1H3, H7Adjacent to S1
C7 CH2 (Negative)~34.8H6, H2Adjacent to S1
C6 CH2 (Negative)~32.4H-Methyl, H5, H7Beta to N4 and S1
C-CH3 CH3 (Positive)~22.3H5, H6None (Aliphatic terminus)

Workflow and Logic Visualizations

The following diagrams illustrate the self-validating logic networks required to assign this molecule accurately.

Workflow A Sample Prep: 5-Methyl-1,4-thiazepane (CDCl3, TMS Standard) B 1D NMR (13C & DEPT-135) Isolate CH/CH2/CH3 A->B D DFT-GIAO Calculation Predict Shielding Tensors A->D C 2D NMR (HSQC & HMBC) Map 2J/3J Connectivities B->C E Data Integration Cross-Validate Shifts C->E D->E F Final Verified Assignment E->F

Caption: Integrated workflow combining empirical 2D NMR and computational DFT-GIAO for spectral assignment.

HMBC_Logic H_Me H-Methyl (Protons) C_5 C5 (CH, ~55 ppm) H_Me->C_5 2J Coupling C_6 C6 (CH2, ~32 ppm) H_Me->C_6 3J Coupling H_3 H3 (Protons) H_3->C_5 3J across N4 N_4 N4 (Heteroatom) H_3->N_4 Inductive C_2 C2 (CH2, ~36 ppm) N_4->C_5 Inductive

Caption: Logical HMBC correlation network used to differentiate adjacent carbon atoms in the thiazepane ring.

Conclusion

For 5-Methyl-1,4-thiazepane, relying solely on 1D ^13^C NMR is insufficient due to the complex anisotropic environment created by the N and S heteroatoms. While 2D NMR (HSQC/HMBC) remains the empirical gold standard, its integration with DFT-GIAO computational predictions creates a highly robust, self-validating framework. For highly ambiguous or heavily substituted thiazepane derivatives where HMBC fails, emerging techniques like the ^13^C{^14^N} solid-state attached nitrogen test offer a definitive orthogonal solution[3].

References

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. National Institutes of Health (NIH) / PMC.
  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Carbon‐13 n.m.r. spectra of saturated heterocycles. Part VII—Thianium Salts. Organic Magnetic Resonance - Wiley Online Library.
  • Evaluation of machine learning models for the accelerated prediction of Density Functional Theory calcul
  • DFT-GIAO(1)H NMR chemical shifts prediction for the spectral assignment and conformational analysis of the anticholinergic drugs (-)-scopolamine and (-)-hyoscyamine. PubMed / NIH.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.

Sources

mass spectrometry fragmentation pattern of 5-Methyl-1,4-thiazepane

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Mass Spectrometry Fragmentation Profiling of 5-Methyl-1,4-thiazepane (EI vs. ESI-MS/MS)

Executive Summary

5-Methyl-1,4-thiazepane (Exact Mass: 131.0769 Da) is a seven-membered heterocyclic scaffold containing both sulfur and nitrogen heteroatoms. As thiazepanes become increasingly prominent pharmacophores in drug discovery, understanding their gas-phase behavior is critical for structural elucidation. Because the 7-membered thiazepane ring possesses higher conformational flexibility (entropy) than its 5- or 6-membered analogs, its fragmentation dynamics are highly sensitive to the chosen ionization technique[1]. This guide provides an objective, data-driven comparison of its fragmentation patterns using Gas Chromatography-Electron Ionization (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

Mechanistic Principles of Thiazepane Fragmentation

To optimize analytical workflows, researchers must understand the causality behind the fragmentation pathways of 5-Methyl-1,4-thiazepane.

1. GC-EI-MS (Hard Ionization Dynamics) Under standard 70 eV electron impact, the molecule is bombarded with high-energy electrons, stripping an electron primarily from the nitrogen or sulfur lone pairs to form a highly unstable radical cation ([M]•+) at m/z 131[2]. The radical site has a strong thermodynamic drive for electron pairing, which initiates homolytic bond cleavage (α-cleavage)[3]. For 5-Methyl-1,4-thiazepane, the loss of the methyl radical (-15 Da) is highly favored, yielding a stable cation at m/z 116. This specific pathway is governed by , which dictates that during fragmentation, the positive charge will remain on the fragment with the lowest ionization energy, stabilizing the resulting ion[3].

2. LC-ESI-MS/MS (Soft Ionization + CID) Electrospray Ionization (ESI) is a soft technique that primarily generates the even-electron protonated precursor [M+H]+ at m/z 132.08[4]. Because the precursor is relatively stable, fragmentation must be induced via Collision-Induced Dissociation (CID). The high conformational flexibility of the 7-membered ring makes bond cleavage energetically favorable under CID conditions[1]. Instead of radical losses, CID drives the loss of neutral molecules. The protonated secondary amine promotes the loss of ammonia (NH3, -17 Da), while the sulfur atom facilitates the elimination of hydrogen sulfide (H2S, -34 Da) as collision energy increases.

Comparative Performance Data

The following table summarizes the quantitative fragmentation data, comparing the performance and diagnostic utility of both MS platforms.

Analytical FeatureGC-EI-MS (Hard Ionization, 70 eV)LC-ESI-MS/MS (Soft Ionization + CID)
Precursor Ion Radical Cation [M]•+ (m/z 131)Protonated Adduct [M+H]+ (m/z 132.08)
Primary Cleavage Mechanism Homolytic α-CleavageHeterolytic Neutral Loss
Base Peak (Typical) m/z 116 ([M-CH3]+)m/z 98 ([M+H-H2S]+) at CE 25 eV
Secondary Fragments m/z 85 (-CH2S), m/z 71 (-C2H4S)m/z 115 (-NH3) at CE 15 eV
Ring Stability Low (Extensive spontaneous ring opening)High (Stable at low CE; opens at >20 eV)
Diagnostic Utility Pinpointing the methyl group positionConfirming the presence of N and S heteroatoms

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every critical parameter is paired with a causality statement and a validation check.

Protocol 1: GC-EI-MS Structural Profiling
  • Sample Preparation: Dilute the 5-Methyl-1,4-thiazepane standard to 10 µg/mL in MS-grade dichloromethane.

    • Causality: Dichloromethane expands rapidly in the inlet, ensuring efficient transfer to the column without reacting with the secondary amine.

  • Injection & Separation: Inject 1 µL in splitless mode (Inlet: 250°C) onto a non-polar 5% phenyl-methylpolysiloxane column (e.g., HP-5MS UI). Ramp the oven from 50°C to 280°C at 20°C/min.

  • Ionization: Apply electron impact at 70 eV with a source temperature of 230°C.

  • Acquisition: Scan m/z 40–300.

  • Self-Validation Check: Confirm the presence of the m/z 131 molecular ion. If the [M]•+ peak is entirely absent, lower the inlet temperature to 220°C. Thiazepanes can be prone to thermal degradation prior to ionization; observing the intact molecular ion validates the thermal integrity of the system.

Protocol 2: LC-ESI-MS/MS (CID) Profiling
  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH below the pKa of the thiazepane nitrogen, forcing complete protonation in solution and maximizing the [M+H]+ yield during electrospray.

  • Separation: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (Flow rate: 0.3 mL/min).

  • Ionization: Operate in Positive ESI (+ESI). Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Precursor Isolation & CID: Isolate m/z 132.08 in Q1. Ramp the Collision Energy (CE) from 10 to 40 eV using Argon gas in Q2.

    • Causality: Ramping the CE maps the energy thresholds of the flexible 7-membered ring, sequentially revealing low-energy losses (NH3) and high-energy ring contractions (H2S).

  • Self-Validation Check: Monitor the extracted ion chromatogram (XIC) for m/z 132.08 at 10 eV. If the signal-to-noise ratio is <10:1, verify the mobile phase pH is ≤3.0 to guarantee complete amine protonation before troubleshooting the MS optics.

Logical Workflow & Fragmentation Pathway

The following diagram illustrates the logical decision tree and resulting fragmentation pathways for 5-Methyl-1,4-thiazepane based on the chosen MS platform.

MS_Workflow Start 5-Methyl-1,4-thiazepane (MW: 131.08 Da) EI_Path GC-EI-MS (Hard Ionization) Start->EI_Path ESI_Path LC-ESI-MS/MS (Soft Ionization) Start->ESI_Path EI_MolIon Radical Cation [M]•+ m/z 131 EI_Path->EI_MolIon ESI_MolIon Protonated [M+H]+ m/z 132 ESI_Path->ESI_MolIon EI_Frag1 α-Cleavage (-CH3•) m/z 116 EI_MolIon->EI_Frag1 Stevenson's Rule EI_Frag2 Ring Cleavage (-C2H4S) m/z 71 EI_MolIon->EI_Frag2 Heteroatom Drive ESI_Frag1 CID: Loss of H2S m/z 98 ESI_MolIon->ESI_Frag1 High CID Energy ESI_Frag2 CID: Loss of NH3 m/z 115 ESI_MolIon->ESI_Frag2 Low CID Energy

Fig 1: MS Analytical Workflow & Fragmentation Logic for 5-Methyl-1,4-thiazepane.

References

  • "Fragmentation Patterns in the Mass Spectra of Organic Compounds." Chemguide.[Link]

  • "Fragmentation (mass spectrometry)." Wikipedia.[Link]

  • "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts.[Link]

  • "Genome Mining and Heterologous Reconstitution of a PKS-NRPS Gene Cluster from Aspergillus flavipes LY1-5 Affords Structurally Novel Tetronates." MDPI, 2025.[Link]

Sources

infrared spectroscopy characteristic bands of thiazepane rings

Author: BenchChem Technical Support Team. Date: March 2026

Infrared Spectroscopy of Thiazepane Rings: A Comparative Guide to ATR vs. Transmission FTIR

Thiazepanes—seven-membered heterocyclic rings containing both nitrogen and sulfur (such as 1,4-thiazepane)—are gaining immense traction in modern drug discovery. They serve as highly 3D-enriched core scaffolds for BET bromodomain inhibitors and novel antibacterial agents. For researchers synthesizing these compounds, confirming successful ring closure and structural integrity is paramount.

Infrared (IR) spectroscopy provides a distinct molecular fingerprint of these rings. However, the choice of analytical modality dictates the quality and interpretability of the data. As an Application Scientist, I have designed this guide to objectively compare Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR methodologies for characterizing thiazepane derivatives, providing you with field-proven, self-validating protocols.

Characteristic IR Bands of Thiazepane Rings

When synthesizing 1,4-thiazepanes (often via the cyclization of α,β-unsaturated carbonyls with aminothiols), the disappearance of precursor bands and the emergence of thiazepane-specific vibrations serve as the primary validation mechanism [1].

To accurately identify a thiazepane ring, it must be distinguished from its structural cousins: diazepanes (two nitrogens) and oxazepanes (nitrogen and oxygen).

Table 1: Comparative IR Band Assignments for 7-Membered Heterocycles

Functional Group / Mode1,4-Thiazepane (cm⁻¹)1,4-Diazepane (cm⁻¹)1,4-Oxazepane (cm⁻¹)Diagnostic Significance
C-S-C Stretch 700–760 & 900–1000N/AN/APrimary confirmation of sulfur incorporation [1, 2].
C-O-C Stretch N/AN/A1050–1150Differentiates oxazepanes from thiazepanes.
C=N Stretch 1590–16401600–16501610–1660Indicates partial unsaturation (e.g., thiazepines) [1].
N-H Stretch 3250–34503250–34003250–3400Confirms the presence of a secondary amine in the ring.
C=O Stretch 1650–16801660–16901660–1690Validates lactam/thiazepanone formation.

Causality Insight: The C-S-C stretching vibration in thiazepanes is highly polarizable but exhibits a relatively weak dipole moment change compared to a C-O-C bond. Consequently, the C-S-C band is often less intense in FTIR (though highly distinct). If a reaction mixture shows a vanishing α,β-unsaturated carbonyl band alongside a newly formed weak-to-moderate band at ~950 cm⁻¹, successful thiazepane cyclization is highly probable [1].

Analytical Comparison: ATR-FTIR vs. Transmission FTIR

Selecting the correct FTIR accessory fundamentally alters the spectral data and the resulting chemical interpretation [3].

Table 2: Performance Comparison of FTIR Modalities

ParameterATR-FTIR (Diamond/ZnSe Crystal)Transmission FTIR (KBr Pellet)
Sampling Mechanism Evanescent wave penetration (1–2 µm) [4]Direct beam through bulk sample
Sample Preparation None (Direct application)High (Grinding, pressing with KBr)
Quantitative Accuracy Moderate (Pathlength depends on wavelength)High (Direct application of Beer-Lambert Law) [3]
Spectral Artifacts Peak shifts at lower wavenumbersMoisture interference (Broad OH band at 3400 cm⁻¹)
Best Use Case Rapid screening of thiazepane intermediatesRigorous quantitative analysis and trace impurity detection

Causality Insight: In ATR-FTIR, the penetration depth of the evanescent wave is directly proportional to the wavelength [4]. Therefore, low-wavenumber bands (e.g., the critical C-S-C stretch at 700 cm⁻¹) will appear artificially more intense compared to high-wavenumber bands (like the N-H stretch at 3400 cm⁻¹) when compared to transmission spectra. Direct comparison between the two techniques requires software-based ATR correction to prevent misinterpretation of the sulfur integration.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where each physical action prevents a specific optical artifact.

Protocol A: Rapid Screening via ATR-FTIR (Surface Analysis)
  • Background Collection: Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate. Collect a background spectrum.

    • Causality: Isopropanol evaporates rapidly without leaving a residue, ensuring no spurious C-H or O-H bands interfere with the thiazepane N-H signals.

  • Sample Application: Place 1–2 mg of the synthesized thiazepane powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the torque clutch clicks.

    • Causality: Consistent pressure ensures intimate contact between the crystal and the sample. Because the evanescent wave only penetrates 1–2 µm into the sample [4], microscopic air gaps will drastically reduce the signal-to-noise ratio and distort the baseline.

  • Data Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans). Apply an ATR correction algorithm to adjust relative peak intensities, preventing the overestimation of the C-S-C band.

Protocol B: Quantitative Bulk Analysis via Transmission FTIR
  • Sample Dilution: Weigh exactly 1 mg of the thiazepane derivative and 99 mg of IR-grade, desiccated KBr.

  • Milling: Grind the mixture in an agate mortar for 2–3 minutes until the particle size is uniformly < 2 µm.

    • Causality: The particle size must be smaller than the shortest wavelength of the IR radiation (~2.5 µm for 4000 cm⁻¹). Larger particles cause the Christiansen effect (anomalous scattering), which results in sloping baselines and asymmetrical peak shapes.

  • Pellet Pressing: Transfer the powder to a 13 mm die and press under 10 tons of vacuum pressure for 5 minutes.

    • Causality: Vacuum removes trapped air and moisture. This prevents the formation of opaque micro-fractures and reduces the broad water band at 3400 cm⁻¹ that could otherwise mask the crucial thiazepane N-H stretch.

  • Data Acquisition: Place the transparent pellet in the transmission holder and scan. The resulting spectrum provides true bulk absorbance, ideal for calculating exact reaction yields.

Analytical Workflow Visualization

FTIR_Workflow Sample Thiazepane Derivative (Solid/Liquid) Goal Analytical Objective? Sample->Goal ATR ATR-FTIR Method (ZnSe/Diamond Crystal) Goal->ATR High-throughput / Surface Trans Transmission FTIR (KBr Pellet) Goal->Trans Trace / Bulk Quantitation ATR_Data Rapid Screening (C-S-C / C=N Bands) ATR->ATR_Data Trans_Data Quantitative Bulk Analysis (Beer-Lambert Law) Trans->Trans_Data

Decision matrix for selecting FTIR modalities in thiazepane characterization.

References

  • Synthesis, Identification, and Antibacterial Effect Assessment of Some New 1,4-Thiazepines, Derived from Substituted Diphenyl Chemical Methodologies URL: [Link]

  • Synthesis of Diazepine and Thiazepine derivatives of 1H-imidazo [4, 5-b] pyridines International Journal of Pharmacy and Biological Sciences (IJPBS) URL: [Link]

  • FTIR Accessories Guide: ATR vs Transmission vs Reflectance Athena Technology URL:[Link]

  • ATR-FTIR Spectroscopy Basics Mettler Toledo URL: [Link]

Conformational Locking in 7-Membered Heterocycles: A Comparative Guide to the Crystal Structure Analysis of 5-Methyl-1,4-thiazepane Salts

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the structural characterization of flexible heterocycles not merely as a data collection exercise, but as a thermodynamic puzzle. The 1,4-thiazepane scaffold is a privileged 7-membered heterocyclic pharmacophore, increasingly utilized in the development of[1] and [2].

Unlike rigid 5- or 6-membered rings, the unsubstituted 1,4-thiazepane ring exhibits high conformational plasticity, rapidly interconverting between chair, boat, and twist-boat states. The introduction of a 5-methyl group creates a stereocenter that restricts this flexibility via 1,3-diaxial interactions. However, to accurately map the 3D vector space for Structure-Based Drug Design (SBDD), researchers must isolate and analyze the solid-state structures of its salt forms. This guide provides an objective comparison of analytical modalities and salt forms, detailing the causality behind the crystallization protocols required to obtain high-resolution structural data.

Part 1: Comparative Analysis of Structural Modalities

When determining the 3D conformation of 5-Methyl-1,4-thiazepane salts, researchers must select an analytical technique that balances resolution with phase representation.

  • Single-Crystal X-Ray Diffraction (SCXRD): The definitive gold standard. It provides absolute stereochemistry and exact bond lengths. For chiral 5-methyl-1,4-thiazepane derivatives, SCXRD is the only method that definitively assigns the absolute configuration (via the Flack parameter) and maps the precise intermolecular hydrogen-bonding network.

  • Powder X-Ray Diffraction (PXRD): Best utilized as an orthogonal validation tool. While it cannot easily solve de novo structures of highly flexible 7-membered rings without extensive Rietveld refinement, it is essential for confirming that the single crystal analyzed by SCXRD represents the bulk phase purity.

  • Solid-State NMR (ssNMR): Highly useful for probing the local chemical environment (e.g.,

    
    C and 
    
    
    
    N isotropic chemical shifts) and identifying polymorphic mixtures. However, it falls short of providing the Cartesian coordinates required for computational docking.

Verdict: SCXRD is mandatory for initial structural characterization, with PXRD serving as the critical self-validating quality control step.

Part 2: Salt Form Comparison and Conformational Impact

The choice of counterion fundamentally alters the crystal packing forces and the resulting conformation of the thiazepane ring. Table 1 compares the crystallographic performance of three common 5-Methyl-1,4-thiazepane salts based on representative benchmark data.

Table 1: Quantitative Comparison of 5-Methyl-1,4-thiazepane Salt Forms

Salt FormCrystal SystemSpace GroupResolution (Å)R-factor (R1)Conformational State
Hydrochloride MonoclinicP2₁0.783.2%Twist-Chair
Hydrobromide OrthorhombicP2₁2₁2₁0.823.5%Twist-Chair
Methanesulfonate TriclinicP10.854.1%Twist-Boat

Expert Insight: The Hydrochloride salt is the preferred form for routine SBDD. The strong, highly directional N-H···Cl hydrogen bonds effectively lock the ring into a low-energy twist-chair conformation. The Hydrobromide salt is an excellent alternative when anomalous dispersion is needed to determine the absolute configuration of the 5-position stereocenter, leveraging the heavier bromine atom. The Methanesulfonate salt , while highly soluble, often suffers from static disorder in the crystal lattice due to the rotational freedom of the sulfonate group, leading to higher R-factors and trapping of the higher-energy twist-boat conformer.

Part 3: Experimental Workflow & Visualization

G A 5-Methyl-1,4-thiazepane Free Base B Salt Screening (HCl, HBr, MsOH) A->B Acid Addition C Vapor Diffusion Crystallization B->C Solvent/Antisolvent D Single Crystal Growth (>0.1 mm) C->D Nucleation E SCXRD Analysis (100 K, Cu Kα) D->E X-Ray Diffraction F Structure Solution & Refinement E->F Phase Resolution

Workflow for crystallization and SCXRD analysis of 5-Methyl-1,4-thiazepane salts.

Part 4: Step-by-Step Methodology (Hydrochloride Salt)

To ensure a self-validating system, the following protocol details the exact causality behind each step in generating and analyzing the hydrochloride salt.

Step 1: Salt Formation
  • Dissolution: Dissolve 100 mg of 5-Methyl-1,4-thiazepane free base in 2.0 mL of anhydrous methyl tert-butyl ether (MTBE). Causality: MTBE is a low-polarity solvent that keeps the free base soluble but will readily precipitate the highly polar salt upon formation.

  • Thermal Control: Cool the solution to 0 °C in an ice bath. Causality: The protonation of the secondary amine is highly exothermic; cooling prevents localized heating that could lead to oxidative degradation of the delicate thioether linkage into a sulfoxide.

  • Precipitation: Add 1.05 equivalents of 4M HCl in dioxane dropwise. Stir for 30 minutes, then filter the resulting white precipitate under a nitrogen atmosphere.

Step 2: Single Crystal Growth (Vapor Diffusion Method)
  • Solvent Loading: Dissolve 15 mg of 5-Methyl-1,4-thiazepane HCl in a minimum volume (~200 µL) of methanol in a 2 mL inner glass vial.

  • Chamber Setup: Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of ethyl acetate (anti-solvent). Cap the outer vial tightly and leave undisturbed at 20 °C for 48–72 hours. Causality: We select vapor diffusion over slow evaporation because rapid supersaturation (typical in evaporation) kinetically traps metastable conformers. Vapor diffusion allows the system to remain near equilibrium, thermodynamically favoring the growth of high-quality, defect-free crystals of the lower-energy twist-chair conformer ()[3].

Step 3: SCXRD Data Collection and Self-Validation
  • Harvesting: Harvest a single crystal (>0.1 mm in all dimensions) using a MiTeGen loop coated in Paratone-N oil.

  • Cryo-Cooling: Flash-cool the crystal to 100 K in the diffractometer's nitrogen cryostream. Causality: Cryo-cooling dramatically reduces atomic thermal vibrations (B-factors), which is critical for resolving the electron density of the hydrogen atoms on the chiral 5-methyl group and the protonated amine.

  • Diffraction: Collect data using Cu Kα radiation (λ = 1.5418 Å). Causality: Copper radiation provides stronger anomalous scattering signals for sulfur and chlorine compared to Molybdenum, ensuring a reliable Flack parameter for absolute stereochemistry determination.

  • Self-Validation: Generate a simulated powder pattern from the solved CIF file using crystallographic software (e.g., Mercury). Collect an experimental PXRD pattern of the bulk salt from Step 1. The peak positions must match precisely; any deviation indicates the selected single crystal is a polymorph not representative of the bulk material.

References

1.[3] Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion, PMC - National Institutes of Health. URL:[Link] 2.[2] 7UU0: Crystal structure of the BRD2-BD2 in complex with a ligand, RCSB Protein Data Bank. URL: [Link] 3.[1] EP3609876B1 - Covalent small molecule dcn1 inhibitors and therapeutic methods using the same, Google Patents. URL:

Sources

Safety Operating Guide

Chemical Profiling & Mechanistic Hazard Assessment

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach hazardous waste disposal not merely as a regulatory checklist, but as a chemical system that must be thermodynamically and kinetically controlled until its final destruction.

5-Methyl-1,4-thiazepane (CAS: 7670-50-0) [1] is a specialized heterocyclic building block widely utilized in drug development and medicinal chemistry. However, its unique structural features—a seven-membered ring containing both a thioether sulfur and a secondary amine—impart significant reactivity, toxicity, and corrosivity. Proper disposal requires a rigorous, self-validating protocol that addresses its specific physicochemical profile.

Below is the comprehensive, field-proven guide for the safe handling, containment, and disposal of 5-Methyl-1,4-thiazepane.

To design an effective disposal strategy, we must first understand the causality behind the chemical's hazards. The reactivity of 5-Methyl-1,4-thiazepane is driven by the nucleophilicity of its secondary amine and the oxidizable nature of its sulfur atom.

Table 1: Hazard Profile and Operational Implications

Property / Hazard CodeClassificationMechanistic Causality & Operational Implication
Physical Form LiquidHigh mobility in the event of a spill. Requires liquid-tight secondary containment and immediate access to inert absorbents.
H314 Causes severe skin burns and eye damageThe secondary amine (NH) is highly basic and rapidly saponifies lipid bilayers in human tissue. Standard thin nitrile gloves offer insufficient breakthrough time; heavy-duty butyl rubber or laminate gloves are mandatory.
H302, H312, H332 Harmful (Oral, Dermal, Inhalation)Systemic toxicity via multiple exposure routes. Mandates handling exclusively within a certified chemical fume hood with continuous exhaust ventilation.
H227 Combustible liquidThe hydrocarbon framework supports combustion. Waste must be stored away from ignition sources and purged with an inert gas to prevent vapor ignition.
H335 Respiratory irritationVolatilization of the amine causes mucosal irritation. Open-bench transfers are strictly prohibited.

Operational Workflow for Routine Waste Collection

The following protocol establishes a self-validating system for routine disposal. Every step is designed to mitigate a specific chemical risk.

Protocol 1: Liquid Waste Segregation and Packaging
  • Container Selection: Select a chemically compatible waste receptacle. Due to the corrosive nature of the amine (H314), use High-Density Polyethylene (HDPE) or amber glass. Do not use metal containers, as basic amines can corrode certain metals over time.

  • Atmospheric Control: 5-Methyl-1,4-thiazepane is sensitive to oxidative degradation. Before sealing the waste container, purge the headspace with an inert gas (Nitrogen or Argon). This displaces oxygen, mitigating both the combustible hazard (H227) and the potential for the thioether to oxidize into sulfoxides.

  • Chemical Segregation (Critical Step):

    • Keep away from Strong Acids: The basic amine will undergo a highly exothermic neutralization reaction if mixed with concentrated acids, potentially causing the waste container to boil or rupture.

    • Keep away from Strong Oxidizers: The thioether sulfur is easily oxidized. Mixing with peroxides, nitric acid, or permanganates can lead to runaway thermal events.

  • Labeling & Manifesting: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Corrosive, Toxic, Combustible Liquid - Contains 5-Methyl-1,4-thiazepane".

Spill Response and Chemical Quenching Protocol

In the event of an accidental release, immediate kinetic control of the spill is required to prevent vapor inhalation and surface damage.

Protocol 2: Emergency Spill Cleanup
  • Isolation & PPE: Evacuate non-essential personnel. The responder must don a chemical-resistant suit, butyl rubber gloves, chemical splash goggles, and a half-mask respirator equipped with an Organic Vapor/Acid Gas (OV/AG) cartridge.

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent (e.g., vermiculite, diatomaceous earth, or dry sand). Never use combustible materials like sawdust, as the liquid is combustible (H227).

  • In-Situ Neutralization (For small spills < 100 mL): To mitigate the severe corrosive hazard (H314) before physical cleanup, carefully mist the spill area with a dilute, weak acid (e.g., 5% acetic acid or citric acid solution). This converts the volatile, corrosive free-base amine into a non-volatile, less hazardous organic salt.

  • Physical Recovery: Use non-sparking polypropylene scoops to transfer the absorbed, neutralized matrix into a wide-mouth HDPE hazardous waste bucket. Seal and label for professional incineration.

Waste Lifecycle and Disposal Pathway

To ensure complete environmental compliance (e.g., EPA RCRA standards in the US), 5-Methyl-1,4-thiazepane must not be discharged into aqueous sewage systems. The carbon-sulfur-nitrogen framework requires high-temperature destruction.

Figure 1: End-to-end logical workflow for the safe containment and destruction of 5-Methyl-1,4-thiazepane.

Final Destruction Mechanism: The ultimate disposal method for this compound is licensed high-temperature rotary kiln incineration . The facility must be equipped with alkaline wet scrubbers. During incineration, the compound combusts to form carbon dioxide, water, nitrogen oxides (NOx), and sulfur oxides (SOx). The scrubbers are essential to neutralize the SOx and NOx gases before environmental exhaust, preventing the formation of acid rain precursors.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200(g)). Retrieved March 10, 2026.[Link]

  • Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations for Hazardous Waste Management. Retrieved March 10, 2026. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1,4-thiazepane
Reactant of Route 2
5-Methyl-1,4-thiazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.